2,3-Dimethyl-1,3-butadiene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJHPPZKZZWAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25034-65-5 | |
| Record name | 1,3-Butadiene, 2,3-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25034-65-5 | |
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DSSTOX Substance ID |
DTXSID2022046 | |
| Record name | Dimethylbutadiene | |
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Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
| Record name | 2,3-Dimethyl-1,3-butadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9763 | |
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Vapor Pressure |
152.0 [mmHg] | |
| Record name | 2,3-Dimethyl-1,3-butadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
513-81-5 | |
| Record name | 2,3-Dimethyl-1,3-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dimethyl-1,3-butadiene | |
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| Record name | Biisopropenyl | |
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| Record name | 1,3-Butadiene, 2,3-dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylbutadiene | |
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| Record name | 2,3-dimethylbuta-1,3-diene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.430 | |
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| Record name | 2,3-DIMETHYL-1,3-BUTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TUU25HCO | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,3-Dimethyl-1,3-Butadiene via Pinacol Dehydration: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethyl-1,3-butadiene from the acid-catalyzed dehydration of pinacol (B44631). The document details the underlying reaction mechanism, explores various catalytic systems, and presents detailed experimental protocols. Quantitative data on reaction yields under different conditions are summarized for comparative analysis. Furthermore, this guide includes graphical representations of the reaction pathway and a general experimental workflow to aid in the practical application of this chemical transformation. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction
This compound is a valuable conjugated diene utilized in a variety of organic syntheses, including the Diels-Alder reaction and polymer chemistry. A common and effective method for its preparation is the acid-catalyzed dehydration of pinacol (2,3-dimethyl-2,3-butanediol). This process, however, is often in competition with the pinacol rearrangement, which leads to the formation of pinacolone (B1678379) (3,3-dimethyl-2-butanone). The selectivity towards the desired diene is highly dependent on the reaction conditions, including the choice of catalyst, temperature, and reaction time.[1][2] This guide will delve into the critical aspects of this synthesis to enable researchers to optimize the production of this compound.
Reaction Mechanism
The acid-catalyzed dehydration of pinacol to this compound proceeds through a carbocation intermediate. The generally accepted mechanism is as follows:
-
Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups of pinacol by an acid catalyst, forming a good leaving group (water).[3][4][5]
-
Formation of a Tertiary Carbocation: The protonated hydroxyl group departs as a water molecule, generating a relatively stable tertiary carbocation.[1][4]
-
Elimination of a Proton: A proton is then abstracted from an adjacent methyl group, leading to the formation of a double bond and regenerating the acid catalyst. This step can lead to the formation of 2,3-dimethyl-3-buten-2-ol (B78889) as an intermediate.
-
Formation of the Conjugated Diene: Subsequent protonation of the remaining hydroxyl group in 2,3-dimethyl-3-buten-2-ol and elimination of another water molecule results in the formation of a conjugated system, yielding the final product, this compound.[2]
It is crucial to note that the intermediate tertiary carbocation can also undergo a 1,2-methyl shift, leading to the formation of the more stable acylium ion, which upon deprotonation yields the major byproduct, pinacolone.[1][4] The reaction conditions can be tuned to favor the elimination pathway over the rearrangement.
Catalytic Systems
A variety of catalysts can be employed for the dehydration of pinacol. The choice of catalyst significantly influences the yield and selectivity of the reaction.
Table 1: Comparison of Catalytic Systems for Pinacol Dehydration
| Catalyst | Typical Reaction Conditions | Yield of this compound (%) | Key Observations | Reference |
| Hydrobromic Acid (48%) | Heating a mixture of pinacol and a small amount of HBr, followed by distillation. | 55-60 | A convenient and commonly used method. Pinacolone is a significant byproduct. | [6] |
| Alumina (B75360) (Al₂O₃) | Vapor-phase dehydration over a heated alumina bed (420–470 °C) under reduced pressure. | 55-60 (from pinacol), 70-77 (from pinacolone) | Effective for converting both pinacol and pinacolone to the diene. | [6] |
| Sulfuric Acid (H₂SO₄) | Reaction conditions can be varied to favor either pinacolone or the diene.[7] Vigorous conditions favor the diene.[1] | Variable | The concentration of the acid is a critical factor in determining the product distribution.[2][7] | [1][2][7] |
| Iodine | Used as a catalyst for the dehydration. | Not specified in detail | Mentioned as one of the catalysts used. | [6] |
| Acid Potassium Sulfate | Used as a catalyst for the dehydration. | Not specified in detail | Mentioned as one of the catalysts used. | [6] |
| Aniline Hydrobromide | Used as a catalyst for the dehydration. | Not specified in detail | Mentioned as one of the catalysts used. | [6] |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound using two common methods.
Method 1: Dehydration using Hydrobromic Acid
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
Pinacol (anhydrous): 354 g (3 moles)
-
Hydrobromic acid (48%): 10 mL
-
Hydroquinone (B1673460): 0.5 g
-
Anhydrous calcium chloride: 15 g
-
Boiling chips
Equipment:
-
2-L round-bottomed flask
-
Packed fractionating column
-
Distillation apparatus
-
Separatory funnel
-
1-L flask
Procedure:
-
In a 2-L round-bottomed flask equipped with a packed fractionating column, combine 354 g of anhydrous pinacol and 10 mL of 48% hydrobromic acid. Add a few boiling chips.
-
Heat the flask gently. Collect the distillate that comes over below 95 °C. This process should take approximately 2 hours with a distillation rate of 20-30 drops per minute.
-
Transfer the collected distillate to a separatory funnel and wash it twice with 100-mL portions of water.
-
Separate the upper organic layer and add 0.5 g of hydroquinone as a polymerization inhibitor.
-
Dry the organic layer overnight with 15 g of anhydrous calcium chloride.
-
Set up a distillation apparatus with a 1-L flask and the same fractionating column. Fractionally distill the dried liquid.
-
Collect the fraction boiling at 69–70.5 °C. The expected yield of this compound is 135–147 g (55–60%).
-
A fraction boiling at 105–106 °C will be pinacolone, with an expected yield of 66–75 g (22–25%).
Method 2: Dehydration using Alumina
This protocol is also adapted from Organic Syntheses.[6]
Materials:
-
Pinacol (anhydrous) or Pinacolone: 100 g
-
Anhydrous calcium sulfate
Equipment:
-
Claisen flask
-
Pyrex tube (2.5 cm diameter, 75 cm long) packed with 8-mesh alumina
-
Tube furnace
-
Two receiving flasks
-
Ice bath and Dry Ice-methanol bath
-
Water pump
-
Widmer or other efficient fractionating column
Procedure:
-
Set up the apparatus with the Claisen flask connected to the packed Pyrex tube, which is placed in a tube furnace. Connect two receiving flasks in series to the outlet of the Pyrex tube. The first receiver is cooled in an ice bath, and the second is cooled in a Dry Ice-methanol bath. Connect the second receiver to a water pump.
-
Heat the Pyrex tube containing the alumina to 420–470 °C.
-
Place 100 g of anhydrous pinacol (or pinacolone) in the Claisen flask and distill it through the hot alumina tube under reduced pressure from a water pump. The distillation should take about 15 minutes.
-
After the distillation is complete, continue to draw air through the apparatus for another 15 minutes.
-
Discard the contents of the first receiver (water and resinous material).
-
Allow the product in the second receiver to melt. Two layers will form. Freeze the lower aqueous layer by cooling the receiver in the cooling bath and decant the upper organic layer (crude 2,3-dimethylbutadiene).
-
Dry the crude product over anhydrous calcium sulfate.
-
Fractionally distill the dried product using an efficient column and collect the fraction boiling at 67–70 °C. The expected yield from 100 g of pinacol is 55–60 g.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the acid-catalyzed dehydration of pinacol.
Experimental Workflow
Caption: General experimental workflow for pinacol dehydration.
Conclusion
The synthesis of this compound from pinacol dehydration is a well-established and versatile reaction. The choice of an appropriate acid catalyst and careful control of reaction conditions are paramount to maximizing the yield of the desired diene and minimizing the formation of the rearranged pinacolone byproduct. Both the hydrobromic acid and alumina-catalyzed methods provide reliable routes to the target molecule, with the latter offering the advantage of converting the pinacolone byproduct into the desired diene. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for chemists in the design and execution of this important synthetic transformation.
References
Physical and chemical properties of 2,3-Dimethyl-1,3-butadiene
An In-depth Technical Guide to 2,3-Dimethyl-1,3-butadiene
Abstract
This compound, also known as biisopropenyl, is a conjugated diene with significant applications in polymer chemistry and organic synthesis.[1][2] Its unique structural characteristics, particularly the methyl groups on the C2 and C3 positions, influence its reactivity, making it a valuable monomer for synthetic rubber and a reactive diene in cycloaddition reactions.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications for researchers, scientists, and drug development professionals.
Physical and Spectroscopic Properties
This compound is a clear, colorless, and highly flammable liquid at room temperature.[2][4][5] It is miscible with organic solvents like chloroform (B151607) and immiscible with water.[2][4] Due to its propensity to polymerize, especially when heated or exposed to sunlight, it is often supplied with a stabilizer such as butylated hydroxytoluene (BHT).[4]
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₀ | [1][4][6] |
| Molecular Weight | 82.14 g/mol | [1][6] |
| CAS Number | 513-81-5 | [1][4][7] |
| Appearance | Clear colorless liquid | [2][4] |
| Density | 0.726 g/mL at 25 °C | [2][4] |
| Melting Point | -76 °C | [2][4] |
| Boiling Point | 68-69 °C | [2][4] |
| Flash Point | -1 °C to -8 °F | [4][8] |
| Refractive Index (n²⁰/D) | 1.438 | [2][4] |
| Vapor Pressure | 152.0 mmHg | [1] |
| 269 mmHg at 37.7 °C | [4][9] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features and Peaks | References |
| ¹H NMR | Spectra available for reference. | [1][10][11] |
| ¹³C NMR | Spectra available for reference. | [1][10] |
| IR Spectroscopy | Spectra available for reference. | [10] |
| Mass Spectrometry | Data available in the NIST WebBook. | [6][10] |
| Raman Spectroscopy | Spectra available for reference. | [10] |
Chemical Properties and Reactivity
As a conjugated diene, the chemistry of this compound is dominated by its participation in cycloaddition reactions, polymerization, and electrophilic additions.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings.[12][13] this compound is a particularly reactive diene in these [4+2] cycloaddition reactions.[3] The methyl groups at the C2 and C3 positions stabilize the required s-cis conformation, which enhances its reaction rate compared to unsubstituted 1,3-butadiene.[3][13] It readily reacts with various dienophiles, such as maleic anhydride (B1165640), to form cyclohexene (B86901) derivatives.[12][14]
Caption: Diels-Alder reaction of this compound with maleic anhydride.
Polymerization
This compound undergoes polymerization through various mechanisms, including radical and coordination polymerization, to form poly(this compound) (PDMB).[2][15][16] This polymer was historically significant as an early synthetic rubber.[16] The microstructure of the resulting polymer (e.g., cis-1,4, trans-1,4, or 1,2-addition) can be controlled by the choice of catalyst and reaction conditions.[16][17] For instance, rare-earth metal catalysts can produce PDMB with perfect cis-1,4 selectivity.[17] Radical polymerization, which can be challenging due to steric hindrance, has been successfully performed within the nanochannels of porous coordination polymers, which suppress termination reactions.[15][18]
Electrophilic Addition
Like other alkenes, this compound reacts with electrophiles such as hydrogen halides (e.g., HBr). The reaction proceeds via the formation of a carbocation intermediate. Due to the conjugated system, both 1,2- and 1,4-addition products can be formed, leading to a mixture of products.[19] The stability of the possible carbocation intermediates dictates the major and minor products of the reaction.[19]
Experimental Protocols
The following sections detail methodologies for the synthesis and key reactions of this compound.
Synthesis via Dehydration of Pinacol (B44631)
A common and convenient laboratory method for preparing this compound is the acid-catalyzed dehydration of pinacol (2,3-dimethylbutane-2,3-diol).[20][21] Various acidic catalysts can be employed, including hydrobromic acid.[20]
Protocol:
-
Preparation: A mixture of 354 g (3 moles) of pinacol and 10 mL of 48% hydrobromic acid is placed in a 2-liter round-bottomed flask fitted with a packed fractionating column.[20] A few boiling chips are added.
-
Distillation: The flask is heated slowly. The distillate is collected until the thermometer reading reaches 95 °C.[20] This process takes approximately 2 hours.
-
Workup: The collected distillate will consist of two layers. The upper, organic layer is separated and washed twice with 100-mL portions of water.[20]
-
Drying and Stabilization: 0.5 g of hydroquinone (B1673460) is added as a stabilizer, and the liquid is dried overnight with 15 g of anhydrous calcium chloride.[20]
-
Purification: The dried liquid is purified by fractional distillation. The fraction boiling between 69–70.5 °C is collected as the final product.[20] A competing side reaction is the pinacol rearrangement, which can form pinacolone.[21]
Caption: Workflow for the synthesis of this compound from pinacol.
Diels-Alder Reaction with Maleic Anhydride
This protocol describes the reaction of the synthesized diene with maleic anhydride to form the Diels-Alder adduct.[12]
Protocol:
-
Reaction Setup: Add 1.0 g of maleic anhydride to the previously synthesized this compound in a 125 mL Erlenmeyer flask.[12]
-
Initiation: Gently warm the reaction mixture with your hands. An exothermic reaction should commence, causing a rapid temperature increase.[12]
-
Reaction Control: Remove the heat source as soon as the reaction begins to prevent the diene from boiling off.[12]
-
Cooling and Isolation: Allow the mixture to cool to room temperature. The solid product, 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, will crystallize.[12]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.[21]
Radical Polymerization in Coordination Nanochannels
This protocol provides a typical procedure for the radical polymerization of this compound (DMB) using a porous coordination polymer (PCP) as a host.[15]
Protocol:
-
Host Preparation: Dry 200 mg of the host PCP by evacuation (<0.1 kPa) at 135 °C for 8 hours in a Pyrex reaction tube.[15]
-
Monomer Loading: Immerse the dried PCP powder in a solution of 1 mL of purified DMB containing 4 mg of 2,2′-Azobis(isobutyronitrile) (AIBN) as an initiator.[15] Allow this to sit at room temperature for 30 minutes to introduce the monomer and initiator into the nanochannels.
-
Excess Monomer Removal: Remove the excess monomer external to the host crystals by evacuation (10 kPa) at room temperature for 30 minutes.[15]
-
Polymerization: Fill the reaction tube with nitrogen and heat it to 60 °C for 48 hours to initiate polymerization.[15]
-
Polymer Isolation: Wash the resulting composite with methanol. To isolate the polymer, vigorously stir the composite for two days in a mixture of hexane (B92381) (100 mL) and a 0.05 M aqueous solution of sodium ethylenediaminetetraacetate (B1237979) (Na-EDTA) (100 mL) to decompose the PCP host.[15]
-
Final Product: Separate the organic layer and evaporate the solvent to obtain the final poly(this compound) product.[15]
Applications
The primary applications of this compound are rooted in its reactivity as a diene.
-
Polymer Science: It serves as a monomer for the creation of synthetic rubbers and specialty polymers like plastic-rubber diblock copolymers.[2][16][17]
-
Organic Synthesis: It is a valuable reagent in Diels-Alder reactions for the construction of complex cyclic and polycyclic molecules.[12]
-
Analytical Chemistry: It has been used as a scavenging agent to efficiently remove N-ethylmaleimide from aqueous solutions in biochemical assays.[14]
Safety Information
This compound is a highly flammable liquid and vapor (GHS Hazard H225).[1][5][8] It should be kept away from heat, sparks, open flames, and hot surfaces.[5] Vapors may form an explosive mixture with air.[5] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a cool, well-ventilated place, typically at refrigerator temperatures (2-8°C), and in a tightly closed container.[4][8]
References
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- 3. Dimethylbutadiene - Wikipedia [en.wikipedia.org]
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- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. 1,3-Butadiene, 2,3-dimethyl- [webbook.nist.gov]
- 7. This compound, 98%, stabilized with BHT 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound | 513-81-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound CAS#: 513-81-5 [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound(513-81-5) 1H NMR spectrum [chemicalbook.com]
- 12. atc.io [atc.io]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Plastic–rubber diblock copolymers obtained from copolymerization of dimethyl-1,3-butadiene and butadiene using rare-earth metal catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Radical polymerization of this compound in coordination nanochannels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. chegg.com [chegg.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. This compound (CAS 513-81-5) [benchchem.com]
An In-depth Technical Guide to 2,3-Dimethyl-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dimethyl-1,3-butadiene, a versatile conjugated diene. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and visualizes a fundamental synthetic pathway.
Core Concepts
IUPAC Name: 2,3-dimethylbuta-1,3-diene[1][2][3]
Synonyms: Diisopropenyl, Biisopropenyl[2][4]
Chemical Structure: this compound is an organic compound with the chemical formula C6H10.[1][2][5] Its structure consists of a four-carbon butadiene backbone with two methyl group substituents at the second and third carbon positions. This diene is notable for its role in the history of synthetic rubber and its current use as a specialty reagent in organic synthesis.[2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 82.14 g/mol [5] |
| Melting Point | -76 °C[5] |
| Boiling Point | 68-69 °C[5] |
| Density | 0.726 g/mL at 25 °C[6] |
| Refractive Index (n20/D) | 1.438[6] |
| Flash Point | -22 °C[7] |
| Water Solubility | Immiscible[6][7] |
| Solubility in Organic Solvents | Soluble[7] |
Experimental Protocols
Synthesis of this compound via Dehydration of Pinacol (B44631)
A common and established laboratory-scale synthesis of this compound involves the acid-catalyzed dehydration of pinacol (2,3-dimethyl-2,3-butanediol).[3][8]
Materials:
-
Pinacol (anhydrous)
-
48% Hydrobromic acid
-
Boiling chips
-
Anhydrous calcium chloride
-
2-L round-bottom flask
-
Packed fractionating column
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a 2-L round-bottom flask equipped with a packed fractionating column, combine 354 g (3 moles) of anhydrous pinacol and 10 mL of 48% hydrobromic acid.[8]
-
Add a few boiling chips to the mixture.[8]
-
Heat the flask gently.[8]
-
Collect the distillate until the temperature of the vapor reaches 95 °C. This process typically takes about 2 hours, with a distillation rate of approximately 20-30 drops per minute.[8]
-
Transfer the collected distillate to a separatory funnel. The distillate will consist of two layers.
-
Separate and discard the lower aqueous layer.
-
Wash the upper organic layer twice with 100-mL portions of water.[8]
-
To the washed organic layer, add 0.5 g of hydroquinone to inhibit polymerization.[8]
-
Dry the product overnight using 15 g of anhydrous calcium chloride.[8]
-
Fractionally distill the dried product. Collect the fraction that boils between 69–70.5 °C. The expected yield is 135–147 g (55–60%).[8]
Diels-Alder Reaction with Maleic Anhydride (B1165640)
This compound readily undergoes Diels-Alder reactions.[2] The following protocol outlines its reaction with maleic anhydride.
Materials:
-
This compound (synthesized as per the above protocol)
-
Maleic anhydride
-
Hexanes
-
125 mL Erlenmeyer flask
-
Gravity filtration setup
-
Vacuum filtration setup
-
Ice bath
Procedure:
-
In a 125 mL Erlenmeyer flask, add 1.0 g of maleic anhydride to the previously synthesized this compound.[9]
-
Warm the flask with your hands to initiate the reaction. An exothermic reaction should commence, causing a rapid temperature increase.[9]
-
Once the reaction begins, remove your hands to prevent the diene from boiling off.[9]
-
After the reaction mixture has cooled, add 15 mL of hexanes.[9]
-
Gently warm the mixture in a hot water bath and stir until the solid is dissolved as much as possible.[9]
-
Perform a gravity filtration of the warm solution to remove any unreacted maleic anhydride.[9]
-
Cool the filtrate in an ice bath for 15 minutes to induce crystallization of the product.[9]
-
Isolate the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes.[9]
Visualized Experimental Workflow
The synthesis of this compound from pinacol is a multi-step process involving reaction, separation, and purification. The following diagram illustrates the logical flow of this experimental procedure.
Caption: Synthesis of this compound from Pinacol.
References
- 1. This compound | C6H10 | CID 10566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethylbutadiene - Wikipedia [en.wikipedia.org]
- 3. This compound (CAS 513-81-5) [benchchem.com]
- 4. This compound [drugfuture.com]
- 5. CAS 513-81-5 | this compound [finechemical.net]
- 6. This compound | 513-81-5 [chemicalbook.com]
- 7. This compound - Career Henan Chemical Co. [coreychem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. atc.io [atc.io]
An In-depth Technical Guide to 2,3-Dimethyl-1,3-butadiene
CAS Number: 513-81-5[1][2][3][4][5]
This guide provides comprehensive technical information about 2,3-Dimethyl-1,3-butadiene, tailored for researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, key reactions, and safety protocols.
Physicochemical and Spectroscopic Data
This compound, also known as biisopropenyl, is a colorless liquid.[1][4] It is a conjugated diene that is valuable in organic synthesis and polymer science.[6][7]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H10 | [1][2][5] |
| Molar Mass | 82.14 g/mol | [1][3][5] |
| Density | 0.7267 g/mL at 20°C | [5] |
| Melting Point | -76 °C | [1][4][5] |
| Boiling Point | 68-69 °C | [1][4] |
| Flash Point | -1 °C | [1] |
| Refractive Index (n²⁰/D) | 1.438 | [4] |
| Vapor Pressure | 152 mmHg at 20°C | [2] |
| Water Solubility | Immiscible | [4][5] |
| Solubility | Soluble in organic solvents like chloroform. | [4][5] |
Table 2: Spectroscopic Data
| Technique | Key Peaks/Signals | Reference |
| ¹H NMR | Signals corresponding to the vinyl and methyl protons. | [8][9][10] |
| ¹³C NMR | Signals for the sp² and sp³ hybridized carbon atoms. | [10] |
| IR Spectroscopy | Peaks characteristic of C=C and C-H bonds. | [2] |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern. | [2][11] |
Experimental Protocols
Detailed methodologies for the synthesis and a key reaction of this compound are provided below.
2.1. Synthesis of this compound via Dehydration of Pinacol (B44631)
This compound is commonly prepared in the laboratory through the acid-catalyzed dehydration of pinacol (2,3-dimethylbutane-2,3-diol).[1][6][12]
-
Materials:
-
Pinacol (anhydrous), 354 g (3 moles)[13]
-
48% Hydrobromic acid, 10 mL[13]
-
Boiling chips
-
Hydroquinone (B1673460) (for stabilization)
-
Anhydrous calcium chloride (for drying)
-
2-L round-bottomed flask
-
Packed fractionating column
-
Distillation apparatus
-
Separatory funnel
-
-
Procedure:
-
Place 354 g of pinacol and 10 mL of 48% hydrobromic acid into a 2-L round-bottomed flask equipped with a fractionating column.[13]
-
Add a few boiling chips and heat the flask slowly.[13]
-
Collect the distillate that comes over up to 95°C. This process takes approximately 2 hours.[12][13]
-
The distillate will consist of two layers. Transfer it to a separatory funnel and remove the lower aqueous layer.[12]
-
Wash the organic layer twice with 100-mL portions of water.[13]
-
Add 0.5 g of hydroquinone to the organic layer to act as a stabilizer and dry it overnight with 15 g of anhydrous calcium chloride.[13]
-
Perform a final fractional distillation, collecting the product that boils in the range of 69–70.5°C. The expected yield is 55-60%.[13]
-
2.2. Diels-Alder Reaction with Maleic Anhydride (B1165640)
This compound readily undergoes Diels-Alder reactions.[1][4] This protocol describes its reaction with maleic anhydride to form 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.[12]
-
Materials:
-
This compound (synthesized from Protocol 2.1)
-
Maleic anhydride, 1.0 g
-
Hexanes
-
125-mL Erlenmeyer flask
-
Hot water bath
-
Ice bath
-
Vacuum filtration apparatus
-
-
Procedure:
-
Add 1.0 g of maleic anhydride to the flask containing the purified this compound.[12]
-
Warm the mixture with your hands. An exothermic reaction should commence, causing the temperature to rise.[12]
-
Once the reaction begins, remove the heat source to prevent the diene from boiling off.[12]
-
After the reaction mixture has cooled, add 15 mL of hexanes and warm it in a hot water bath to dissolve the product.[12]
-
Allow the solution to stand undisturbed for one minute, then perform a gravity filtration to remove any unreacted maleic anhydride.[12]
-
Cool the filtrate in an ice bath for 15 minutes to induce crystallization of the product.[12]
-
Isolate the crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes.[12]
-
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis and reactivity of this compound.
Caption: Acid-catalyzed dehydration of pinacol to form this compound.
Caption: Diels-Alder reaction of this compound with maleic anhydride.
Caption: Experimental workflow for synthesis and subsequent Diels-Alder reaction.
Safety and Handling
This compound is a highly flammable liquid and vapor.[2][14] It may cause irritation and can be harmful if ingested.[2]
Table 3: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapor. |
-
Handling: Use in a well-ventilated area with non-sparking tools.[14][15] Wear suitable protective clothing, including safety goggles and gloves.[14][15] Ground and bond containers and receiving equipment to prevent static discharge.
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[14][16][17] Keep the container tightly closed.[16] The recommended storage temperature is 2-8 °C.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[17]
This compound is used in the manufacturing of synthetic rubber and other polymers.[5][7] It is also a valuable reagent in organic synthesis, particularly in cycloaddition reactions.[6]
References
- 1. Dimethylbutadiene - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H10 | CID 10566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-ジメチル-1,3-ブタジエン 98%, contains 100 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 513-81-5 [chemicalbook.com]
- 5. This compound - Career Henan Chemical Co. [coreychem.com]
- 6. This compound (CAS 513-81-5) [benchchem.com]
- 7. This compound [drugfuture.com]
- 8. This compound - SpectraBase [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(513-81-5) 1H NMR spectrum [chemicalbook.com]
- 11. 1,3-Butadiene, 2,3-dimethyl- [webbook.nist.gov]
- 12. atc.io [atc.io]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. fishersci.com [fishersci.com]
Spectroscopic Profile of 2,3-Dimethyl-1,3-butadiene: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethyl-1,3-butadiene, a key conjugated diene in organic synthesis and polymer science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is characterized by its simplicity, displaying two distinct singlets.[1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.9 | Singlet | =CH₂ |
| ~1.9 | Singlet | -CH₃ |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing three distinct signals corresponding to the methyl, methylene, and quaternary carbons.[1]
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~144 | Singlet | =C(CH₃)- |
| ~113 | Triplet | =CH₂ |
| ~20 | Quartet | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic vibrational modes for its alkene and methyl functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3090 | =C-H stretch |
| ~2980 | C-H stretch (methyl) |
| ~1640 | C=C stretch |
| ~1440 | C-H bend (methyl) |
| ~896 | =CH₂ out-of-plane bend |
Mass Spectrometry (MS)
The mass spectrum of this compound confirms its molecular weight and provides a characteristic fragmentation pattern. The molecular ion peak is observed at an m/z of 82.[2] The base peak, representing the most abundant fragment, is found at m/z 67.[2]
| m/z | Relative Intensity (%) |
| 82 | 66.32 |
| 67 | 99.99 |
| 54 | 30.61 |
| 41 | 63.77 |
| 39 | 89.82 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is set to the appropriate frequency to observe proton nuclei. For ¹³C NMR, the frequency is changed to observe carbon-13 nuclei. The sample is subjected to a strong magnetic field and radiofrequency pulses.
-
Data Processing: The resulting free induction decay (FID) signal is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and integrated to obtain the final data.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat (undiluted) this compound liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to create a thin film.
-
Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A beam of infrared radiation is passed through the sample.
-
Data Processing: The detector measures the amount of radiation that passes through the sample at each wavenumber. The resulting interferogram is converted to a spectrum via a Fourier transform, which is then plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized, commonly using electron impact (EI). This process involves bombarding the molecules with a high-energy electron beam, causing them to lose an electron and form a molecular ion.
-
Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical workflow for spectroscopic analysis.
References
The Genesis of a Synthetic Building Block: A Technical History of 2,3-Dimethyl-1,3-butadiene
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and historical significance of 2,3-dimethyl-1,3-butadiene, a key monomer in the advent of synthetic rubber.
This technical guide delves into the pivotal moments and scientific underpinnings that mark the history of this compound. From its initial synthesis to its critical role in the development of early synthetic polymers, this document provides a comprehensive overview for the modern researcher. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a practical and thorough understanding of this foundational molecule in synthetic organic chemistry.
Discovery and Early Synthesis
The journey of this compound is intrinsically linked to the quest for synthetic alternatives to natural rubber. Its most convenient and historically significant laboratory synthesis involves the acid-catalyzed dehydration of pinacol (B44631) (2,3-dimethyl-2,3-butanediol).[1][2][3] This reaction, however, is often in competition with the pinacol rearrangement, which yields pinacolone.[3] The choice of catalyst and reaction conditions is therefore crucial in directing the outcome towards the desired diene.[3]
A variety of catalysts have been employed for this dehydration, including hydrobromic acid, sulfuric acid, and alumina (B75360) at high temperatures.[1] The synthesis from pinacol remains a common method for laboratory-scale preparations.[1][3]
In 1901, the Russian chemist Ivan Kondakov discovered that heating this compound with potash resulted in a rubber-like substance.[4] This marked a significant step towards the creation of synthetic rubber. Later, in 1909, a team at Bayer led by the German chemist Fritz Hofmann successfully polymerized this compound, which they referred to as methyl isoprene, to create the first synthetic rubber.[2][5]
The Era of Methyl Rubber
The onset of World War I created a pressing need for a substitute for natural rubber, as Germany faced a blockade that cut off its supply.[6][7] This geopolitical pressure spurred the large-scale production of "methyl rubber" based on the polymerization of this compound.[6][7][8] By the end of the war, Germany was producing a significant quantity of this synthetic alternative.[7] However, methyl rubber was considered an inferior and more expensive substitute for natural rubber, and its production was largely abandoned after the war.[4][6] Despite its shortcomings, the development of methyl rubber was a landmark achievement in polymer science and laid the groundwork for future advancements in synthetic rubber technology.[5]
Quantitative Data
The physical and chemical properties of this compound are well-documented. A summary of key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molar Mass | 82.146 g·mol−1 | [2] |
| Density | 0.7222 g/cm³ | [2] |
| Melting Point | -76 °C (-105 °F; 197 K) | [2] |
| Boiling Point | 69 °C (156 °F; 342 K) | [2] |
| Vapor Pressure | 269 mm Hg (at 37.7 °C) | [2] |
| Flash Point | -1 °C (30 °F; 272 K) | [2] |
Experimental Protocols
The following section provides detailed methodologies for key experiments related to the synthesis of this compound.
Synthesis of this compound from Pinacol via Acid-Catalyzed Dehydration
This procedure is adapted from the established method of dehydrating pinacol using a catalytic amount of acid.[1][9]
Materials:
-
Pinacol (2,3-dimethyl-2,3-butanediol), anhydrous
-
Hydrobromic acid (48%) or Sulfuric acid (concentrated)
-
Boiling chips
-
Anhydrous calcium chloride or magnesium sulfate
-
Hydroquinone (B1673460) (inhibitor)
Equipment:
-
Round-bottom flask (e.g., 2 L)
-
Fractionating column
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
In a round-bottom flask, combine 3 moles of anhydrous pinacol with a small amount of acid catalyst (e.g., 10 ml of 48% hydrobromic acid).[1] Add a few boiling chips.
-
Set up the flask for fractional distillation.
-
Gently heat the mixture. The dehydration reaction will commence, and the this compound product will begin to distill along with water.
-
Collect the distillate until the temperature at the head of the column reaches approximately 95°C.[1]
-
Transfer the collected distillate to a separatory funnel. Two layers will be present: an upper organic layer (the product) and a lower aqueous layer.
-
Separate the layers and wash the organic layer twice with water.
-
Add a small amount of hydroquinone to inhibit polymerization.
-
Dry the organic layer over a suitable drying agent like anhydrous calcium chloride.
-
Perform a final fractional distillation, collecting the fraction that boils between 69-71°C. This is the purified this compound.
Visualizations
The following diagrams illustrate key pathways and historical timelines discussed in this guide.
Caption: Synthesis pathway of this compound from pinacol.
Caption: Key milestones in the history of methyl rubber.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dimethylbutadiene - Wikipedia [en.wikipedia.org]
- 3. This compound (CAS 513-81-5) [benchchem.com]
- 4. Rubber - Synthetic, Production, Uses | Britannica [britannica.com]
- 5. google.com [google.com]
- 6. acs.org [acs.org]
- 7. encyclopedia.com [encyclopedia.com]
- 8. merriam-webster.com [merriam-webster.com]
- 9. atc.io [atc.io]
Commercial Availability and Technical Guide for 2,3-Dimethyl-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key properties, and common synthetic applications of 2,3-Dimethyl-1,3-butadiene. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this versatile conjugated diene in their work.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to different scales of research and production. The compound is typically offered in purities of 98% or higher and is often stabilized with antioxidants such as butylated hydroxytoluene (BHT) to prevent polymerization during storage.
A summary of prominent suppliers and their typical product specifications is provided below. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Purity/Grade | Available Quantities | Stabilizer |
| Sigma-Aldrich (Merck) | 98% | 10g, 100g | 100 ppm BHT |
| Fisher Scientific | 98% | 5g, 10g, 100g | 100 ppm BHT |
| TCI Chemicals | >98.0% (GC) | 10mL, 25mL, 500mL | BHT |
| Santa Cruz Biotechnology | Not specified | Inquire | Not specified |
| ChemicalBook | 98%, 99% | g to kg scale | Not specified |
| Benchchem | High-purity | Inquire | Not specified |
| Smolecule | Not specified | Inquire | Not specified |
Physicochemical Properties
A compilation of key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experiments and ensuring safe handling.
| Property | Value |
| CAS Number | 513-81-5[1][2] |
| Molecular Formula | C₆H₁₀[1] |
| Molecular Weight | 82.14 g/mol [1][2] |
| Appearance | Clear, colorless liquid[3] |
| Melting Point | -76 °C (lit.)[3] |
| Boiling Point | 68-69 °C (lit.)[3] |
| Density | 0.726 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.438 (lit.)[3] |
| Vapor Pressure | 269 mmHg (37.7 °C) |
| Storage Temperature | 2-8°C |
Experimental Protocols
This compound is a valuable reagent in organic synthesis, primarily utilized in cycloaddition and polymerization reactions. Detailed experimental protocols for some of its key applications are provided below.
Diels-Alder Reaction with Maleic Anhydride (B1165640)
The [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction, is a powerful method for the formation of six-membered rings. This compound serves as an electron-rich diene that readily reacts with electron-poor dienophiles.
Reaction: this compound + Maleic Anhydride → 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride
Materials:
-
This compound
-
Maleic anhydride
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄)
-
Erlenmeyer flasks (125 mL and 25 mL)
-
Separatory funnel
-
Distillation apparatus
-
Gravity and vacuum filtration setups
-
Hot water bath
-
Ice bath
Procedure:
-
Preparation of this compound (if not commercially sourced): The diene can be synthesized by the dehydration of 2,3-dimethylbutane-2,3-diol (pinacol) using an acid catalyst like HBr. The crude product is purified by distillation.
-
Reaction Setup: In a 125 mL Erlenmeyer flask, combine 1.0 g of maleic anhydride with the purified this compound.
-
Reaction Initiation: Gently warm the flask with your hands. An exothermic reaction should commence, causing a rapid increase in temperature.
-
Work-up:
-
Once the reaction mixture has cooled, add 15 mL of hexanes.
-
Warm the mixture in a hot water bath to dissolve the product, leaving behind any unreacted maleic anhydride.
-
Perform a hot gravity filtration to separate the dissolved product from insoluble residues.
-
Cool the filtrate in an ice bath for 15 minutes to induce crystallization of the Diels-Alder adduct.
-
-
Product Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes. The product can then be dried and characterized.[3]
Radical Polymerization
This compound can undergo radical polymerization to form poly(this compound). The following protocol describes a method for polymerization within coordination nanochannels, which can control the polymer's microstructure.
Materials:
-
This compound (DMB), purified by vacuum distillation
-
2,2′-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol
-
Porous Coordination Polymer (PCP) host
-
Methanol (MeOH)
-
0.05 M aqueous solution of sodium ethylenediaminetetraacetate (B1237979) (Na-EDTA)
-
Pyrex reaction tube
Procedure:
-
Host Activation: Dry 200 mg of the PCP host by evacuation (<0.1 kPa) at 135 °C for 8 hours in a Pyrex reaction tube.
-
Monomer and Initiator Loading: Immerse the dried PCP powder in a solution of 1 mL of DMB containing 4 mg of AIBN at room temperature for 30 minutes. This allows the monomer and initiator to be introduced into the nanochannels of the PCP.
-
Removal of Excess Monomer: Remove the excess monomer external to the host crystals by evacuation (10 kPa) at room temperature for 30 minutes.
-
Polymerization: Fill the reaction tube with nitrogen and heat it to 60 °C for 48 hours to initiate polymerization.
-
Polymer Isolation:
-
Wash the resulting composite with methanol.
-
Stir the composite vigorously for two days in a mixture of 100 mL of hexane and 100 mL of 0.05 M aqueous Na-EDTA solution to decompose the PCP host.
-
Separate the organic layer and evaporate the solvent to obtain the poly(this compound).[4]
-
Reaction Pathways and Experimental Workflows
Visual representations of the key reaction pathways and experimental workflows involving this compound are provided below using the DOT language for Graphviz.
Synthesis of this compound from Pinacol
Caption: Synthesis of this compound from Pinacol.
Diels-Alder Reaction Experimental Workflow
Caption: Experimental workflow for the Diels-Alder reaction.
Radical Polymerization Experimental Workflow
Caption: Experimental workflow for radical polymerization.
References
2,3-Dimethyl-1,3-butadiene molecular weight and formula
An In-depth Technical Guide to 2,3-Dimethyl-1,3-butadiene
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core physicochemical properties and key experimental protocols related to this compound (DMBD).
Core Properties and Data
This compound, also known as biisopropenyl, is a conjugated diene with the chemical formula C₆H₁₀.[1][2][3] It is a colorless liquid at room temperature and serves as a valuable reagent in organic synthesis, particularly in the formation of cyclic compounds and polymers.[2][4] Its significance was established early in the history of synthetic rubber, where it was polymerized to create methyl rubber.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₁₀[1][2][3][5][6] |
| Molecular Weight | 82.14 g/mol [1][2][7] |
| IUPAC Name | 2,3-dimethylbuta-1,3-diene[1] |
| CAS Number | 513-81-5[1][3][5] |
| Appearance | Clear, colorless liquid[2][4] |
| Density | 0.726 g/mL at 25 °C[4][7] |
| Boiling Point | 68-69 °C[4][7] |
| Melting Point | -76 °C[4][7] |
| Refractive Index (n²⁰/D) | 1.438[4][7] |
| Solubility | Immiscible with water; Miscible with chloroform.[2][4] |
Key Reactions and Experimental Protocols
This compound is a versatile diene, primarily utilized in cycloaddition and polymerization reactions.[4] Its electron-donating methyl groups enhance its reactivity in Diels-Alder reactions compared to unsubstituted 1,3-butadiene.
Synthesis via Pinacol (B44631) Dehydration
A common and established method for preparing this compound is the acid-catalyzed dehydration of pinacol (2,3-dimethyl-2,3-butanediol).[1]
Reaction: (CH₃)₂C(OH)C(OH)(CH₃)₂ → CH₂=C(CH₃)C(CH₃)=CH₂ + 2H₂O
Detailed Experimental Protocol: [1]
-
Apparatus Setup: Assemble a 2-liter round-bottomed flask with a packed fractionating column suitable for distillation.
-
Reagents: Place 354 g (3 moles) of anhydrous pinacol and 10 mL of 48% hydrobromic acid into the flask. Add a few boiling chips.
-
Distillation: Heat the flask slowly. Collect the distillate that comes over up to a temperature of 95°C. This process typically takes about 2 hours. The distillate will consist of two phases.
-
Workup: Separate the upper, organic layer. Wash this layer twice with 100-mL portions of water.
-
Stabilization and Drying: Add 0.5 g of hydroquinone (B1673460) to the organic layer to inhibit polymerization and dry it overnight using 15 g of anhydrous calcium chloride.
-
Final Purification: Fractionally distill the dried liquid. Collect the fraction boiling between 67–70°C. The expected yield is between 55–60 g.[1]
Diels-Alder Cycloaddition with Maleic Anhydride (B1165640)
The reaction between this compound and a dienophile like maleic anhydride is a classic example of a [4+2] cycloaddition to form a cyclohexene (B86901) derivative.[4]
Reaction: C₆H₁₀ + C₄H₂O₃ → C₁₀H₁₂O₃ (4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride)
Detailed Experimental Protocol: [4]
-
Reaction Setup: In a 125 mL Erlenmeyer flask, add 1.0 g of maleic anhydride to the freshly prepared this compound from the synthesis step.
-
Initiation: Gently warm the flask with your hands. An exothermic reaction should commence, leading to a rapid increase in temperature.
-
Crystallization and Isolation: Once the reaction mixture cools, add 15 mL of hexanes. Warm the mixture in a hot water bath to dissolve the product.
-
Filtration: Allow the solution to stand undisturbed for one minute, then perform a gravity filtration of the warm solution into a clean 25-mL Erlenmeyer flask to remove any insoluble impurities.
-
Recrystallization: Cool the filtrate in an ice bath for 15 minutes to induce crystallization.
-
Product Collection: Isolate the resulting crystals by vacuum filtration, washing them with a small amount (approx. 2 mL) of ice-cold hexanes.
-
Drying and Analysis: Allow the crystals to air dry completely before obtaining the final weight and characterizing the product (e.g., via melting point and spectroscopy).
Visualization of Synthesis Workflow
The following diagram illustrates the key stages involved in the laboratory synthesis of this compound from pinacol.
Caption: Workflow for the Synthesis of this compound.
References
Health and safety information for 2,3-Dimethyl-1,3-butadiene
An In-depth Technical Guide to the Health and Safety of 2,3-Dimethyl-1,3-butadiene
This guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases.
Chemical and Physical Properties
This compound is a colorless liquid.[1] It is a conjugated diene that is highly reactive and plays a role in the history of synthetic rubber.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ | [2] |
| Molar Mass | 82.146 g·mol⁻¹ | [3] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -76 °C | [1] |
| Boiling Point | 68-69 °C | [1] |
| Density | 0.726 g/mL at 25 °C | [1] |
| Flash Point | -1 °C to -22 °C | [1][2] |
| Vapor Pressure | 269 mmHg (37.7 °C) | [4] |
| Solubility | Insoluble in water, soluble in organic solvents like chloroform. | [1][5] |
| Refractive Index | n20/D 1.438 | [1] |
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and is toxic to aquatic life with long-lasting effects.[6]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[6][7] |
| Short-term (acute) aquatic hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[6] |
| Long-term (chronic) aquatic hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[6] |
NFPA 704 Rating
The National Fire Protection Association (NFPA) 704 diamond provides a quick overview of the hazards of a chemical.
NFPA 704 Diamond for this compound [7]
Toxicology and Health Effects
While the chemical, physical, and toxicological properties have not been thoroughly investigated, exposure may cause irritation.[8]
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation.[8] | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |
| Skin Contact | May cause skin irritation.[8] | Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] |
| Eye Contact | May cause eye irritation.[8] | Rinse out with plenty of water. Remove contact lenses.[6] |
| Ingestion | May be harmful if swallowed.[8] | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[6] |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure safety in a laboratory setting.
Handling
-
Work in a well-ventilated area.[7]
-
Wear appropriate personal protective equipment (PPE).[7]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6]
-
Use only non-sparking tools.[7]
-
Take precautionary measures against static discharge.[6]
-
Ground and bond container and receiving equipment.[7]
Storage
-
Store in a cool, dry, and well-ventilated place.[7]
-
Keep the container tightly closed.[6]
-
Keep away from heat and sources of ignition.[6]
-
Storage class: Flammable liquids (Class 3).[6]
The following workflow illustrates the general procedure for handling this chemical in a laboratory setting.
General laboratory workflow for handling this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] |
| Skin Protection | Wear flame retardant antistatic protective clothing. Handle with chemical-resistant gloves.[6][7] |
| Respiratory Protection | Required when vapors/aerosols are generated. A full-face respirator with a filter type ABEK is recommended.[6][9] |
Emergency Procedures
Accidental Release Measures
In case of a spill or leak, follow these procedures:
-
Evacuate Personnel: Remove all non-essential personnel from the area.[7]
-
Remove Ignition Sources: Eliminate all sources of ignition.[7]
-
Ventilate the Area: Ensure adequate ventilation.[7]
-
Contain the Spill: Use a liquid-absorbent material to contain the spill.[6]
-
Clean Up: Collect the spilled material and place it in a suitable container for disposal.[7]
-
Environmental Precautions: Prevent the chemical from entering drains.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: No limitations are given for this substance.[6]
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[6] Vapors may form explosive mixtures with air.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]
The decision-making process for responding to a fire is outlined below.
Decision-making workflow for fire emergencies.
Experimental Protocols
Detailed experimental protocols for toxicological testing of this compound were not found in the publicly available literature. However, standardized OECD guidelines are typically followed for such assessments. For instance, acute oral toxicity would generally be assessed following OECD Guideline 420, while skin irritation would follow OECD Guideline 404. Researchers should consult these and other relevant guidelines when designing studies to evaluate the toxicological properties of this compound.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[7] Do not discharge to sewer systems.[7]
This guide is intended to provide a comprehensive overview of the health and safety aspects of this compound. It is crucial to always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical and to ensure that all laboratory personnel are trained in its safe use.
References
- 1. This compound [chembk.com]
- 2. Buy this compound | 513-81-5 [smolecule.com]
- 3. Dimethylbutadiene - Wikipedia [en.wikipedia.org]
- 4. 2,3-二甲基-1,3-丁二烯 98%, contains 100 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - Career Henan Chemical Co. [coreychem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: 2,3-Dimethyl-1,3-butadiene in Diels-Alder Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] First described by Otto Diels and Kurt Alder in 1928, this reaction's reliability in constructing carbon-carbon bonds with high stereochemical control has made it an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.
2,3-Dimethyl-1,3-butadiene is an electron-rich conjugated diene. The presence of two electron-donating methyl groups on the diene backbone increases the energy of its highest occupied molecular orbital (HOMO). This electronic property enhances its reactivity towards electron-poor dienophiles, making it a valuable substrate in normal-demand Diels-Alder reactions. Its C2-C3 substitution pattern also forces the diene into the reactive s-cis conformation, further promoting the cycloaddition.[1]
These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for the use of this compound in Diels-Alder reactions.
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state without the formation of any intermediates.[1][2] This pericyclic reaction involves the interaction of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile.[3]
Stereoselectivity: The Endo Rule
The Diels-Alder reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product. When a cyclic diene or a dienophile with conjugating substituents is used, two diastereomeric products, endo and exo, can be formed. The endo product, where the substituents on the dienophile are oriented towards the developing diene bridge, is often the major product. This preference, known as the "endo rule," is attributed to favorable secondary orbital interactions between the substituents on the dienophile and the interior of the diene in the transition state.
Experimental Protocols and Data
This protocol details the reaction between this compound and maleic anhydride (B1165640). The reaction is notably exothermic and proceeds readily.[2]
A. Synthesis of this compound (Diene) This diene can be synthesized via the acid-catalyzed dehydration of 2,3-dimethylbutane-2,3-diol (pinacol).[2]
-
Grind 6.0 g of 2,3-dimethylbutane-2,3-diol to a coarse powder.
-
Transfer the powder to a 50-mL round-bottomed flask.
-
In a fume hood, cautiously add 2.0 mL of 48% hydrobromic acid (HBr).
-
Stir the mixture for 15 minutes.
-
Set up a simple distillation apparatus, including a fume trap.
-
Slowly distill the mixture, collecting the distillate that comes over up to 100°C.
-
Transfer the two-phase distillate to a separatory funnel and remove the lower aqueous layer.
-
Wash the organic layer twice with 3-mL portions of water.
-
Dry the organic layer with anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Gravity filter the dried diene into a clean, dry flask. Use immediately.
B. Diels-Alder Reaction
-
Add 1.0 g of maleic anhydride to the flask containing the freshly prepared this compound.[2]
-
Gently warm the flask with your hands to initiate the reaction.
-
An exothermic reaction will commence, with the temperature rising rapidly. Remove your hands as soon as the reaction begins to avoid boiling off the diene.[2]
-
Once the reaction mixture has cooled, add 15 mL of hexanes.
-
Warm the mixture in a hot water bath and stir to dissolve the product, leaving behind any unreacted maleic anhydride.
-
Perform a hot gravity filtration to remove the insoluble residue.
-
Cool the filtrate in an ice bath for 15 minutes to induce crystallization of the product.
-
Isolate the crystals by vacuum filtration, washing them with a small amount (~2 mL) of ice-cold hexanes.
-
Allow the crystals to air dry completely before characterization.
Data Presentation
| Reactant/Product | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Limiting Reagent |
| Maleic Anhydride | 98.06 | 1.0 g[2] | 10.2 | Yes |
| This compound | 82.14 | ~1.3 g (from 0.215 mL)[4] | ~15.8 | No |
| Product | Theoretical Yield (g) | Actual Yield (g) | % Yield / Recovery | |
| Adduct | ~1.80 | 0.251 (example)[4] | 91.08% (example)[4] |
Note: Moles of diene are estimated based on typical synthesis yields. The provided yield is an example from a similar scale reaction.[4]
For dienophiles that are less reactive than maleic anhydride (e.g., dimethyl acetylenedicarboxylate), thermal conditions are often required.[5][6]
-
In a round-bottomed flask, dissolve the dienophile (1.0 eq) and this compound (1.2 - 1.5 eq) in a high-boiling solvent such as xylene or toluene.[7][8]
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the reaction mixture to reflux (typically 110-140°C) and monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization.
Advanced Considerations: Lewis Acid Catalysis
The rate and selectivity of Diels-Alder reactions can be significantly enhanced by the use of Lewis acids.[9] A Lewis acid (e.g., AlCl₃, BF₃·OEt₂) coordinates to the dienophile, particularly those containing a carbonyl group, lowering the energy of its lowest unoccupied molecular orbital (LUMO).[10][11] This smaller HOMO(diene)-LUMO(dienophile) energy gap accelerates the reaction. Lewis acids can also increase the regioselectivity and stereoselectivity of the cycloaddition.[9][12]
General Protocol Modification for Lewis Acid Catalysis:
-
Dissolve the dienophile in a dry, aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to a low temperature (e.g., -78°C to 0°C).
-
Slowly add the Lewis acid (typically 0.1 to 1.1 equivalents) and stir for 15-30 minutes.
-
Add the this compound dropwise.
-
Allow the reaction to stir at the low temperature, gradually warming to room temperature while monitoring its progress.
-
Upon completion, quench the reaction by slowly adding a suitable aqueous solution (e.g., saturated NaHCO₃ solution or water).
-
Perform an aqueous workup, dry the organic layer, and purify the product as described previously.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. atc.io [atc.io]
- 3. Diels–Alder Reaction [sigmaaldrich.com]
- 4. brainly.com [brainly.com]
- 5. Solved Week 1: Related to Diels-Alder reaction 1. Calculate | Chegg.com [chegg.com]
- 6. homework.study.com [homework.study.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. youtube.com [youtube.com]
- 9. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Diels-Alder Reaction with Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful and elegant method for the construction of six-membered rings. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile has found widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2][3] Maleic anhydride (B1165640) is a particularly reactive and commonly used dienophile due to the electron-withdrawing nature of its two carbonyl groups, which activates the carbon-carbon double bond for reaction with a diene.[2][4][5]
This document provides detailed experimental protocols for the Diels-Alder reaction of maleic anhydride with various dienes, including anthracene, cyclopentadiene (B3395910), and furan (B31954). It also presents a summary of quantitative data for these reactions and visual diagrams to illustrate the reaction mechanism and experimental workflow.
General Reaction Mechanism
The Diels-Alder reaction is a concerted process, meaning that the new sigma bonds between the diene and dienophile are formed in a single step through a cyclic transition state.[3][6] This stereospecific reaction typically favors the formation of the endo product under kinetic control, a preference attributed to secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing groups of the dienophile.[1][6]
Caption: General mechanism of the Diels-Alder [4+2] cycloaddition.
Experimental Protocols
The following are representative protocols for the Diels-Alder reaction of maleic anhydride with different dienes.
Protocol 1: Reaction of Anthracene with Maleic Anhydride
This reaction is often carried out at a higher temperature using a high-boiling solvent like xylene.[2][7][8]
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene
-
Ethyl acetate (B1210297) (for washing)
-
Round-bottomed flask (25 mL)
-
Reflux condenser
-
Heating mantle or sand bath
-
Buchner funnel and filter flask
-
Boiling chips
Procedure:
-
To a 25-mL round-bottomed flask, add 0.80 g of anthracene, 0.40 g of maleic anhydride, and a few boiling chips.[7]
-
Add 10 mL of xylene to the flask and attach a reflux condenser.[7]
-
Heat the reaction mixture to reflux (approximately 185-200 °C) using a heating mantle or sand bath and maintain reflux for 30 minutes.[7] The yellow color of the mixture should fade during this time.[7]
-
Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to facilitate crystallization of the product.[7]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Wash the crystals twice with 3 mL portions of cold ethyl acetate.[7]
-
Allow the product to air dry before weighing and determining the melting point.[7]
Protocol 2: Reaction of Cyclopentadiene with Maleic Anhydride
This reaction is highly exothermic and can often be performed at or below room temperature.[1][6] Cyclopentadiene is typically generated fresh by cracking its dimer, dicyclopentadiene (B1670491), as it readily dimerizes at room temperature.[1][9][10]
Materials:
-
Dicyclopentadiene (for cracking)
-
Maleic anhydride
-
Ethyl acetate
-
Hexane (B92381) or petroleum ether
-
Erlenmeyer flask or reaction vial
-
Ice bath
-
Apparatus for fractional distillation (for cracking dicyclopentadiene)
Procedure:
-
Preparation of Cyclopentadiene: Assemble a fractional distillation apparatus and charge the distillation flask with dicyclopentadiene. Heat the dimer to induce a retro-Diels-Alder reaction, and collect the cyclopentadiene monomer, which distills at approximately 41-42 °C.[11] The receiver flask should be cooled in an ice bath.[9][10] Use the freshly prepared cyclopentadiene immediately.
-
Diels-Alder Reaction:
-
In a 125-mL Erlenmeyer flask, dissolve 6.0 g of powdered maleic anhydride in 25 mL of toluene (B28343) with swirling.[9] Alternatively, dissolve 175 mg of maleic anhydride in 0.8 mL of ethyl acetate in a Craig tube.[1]
-
Cool the maleic anhydride solution in an ice bath.[9]
-
Slowly add a solution of 6 mL of cyclopentadiene in 5 mL of toluene to the cooled maleic anhydride solution with vigorous swirling.[9] In the microscale procedure, add 140 mg of cyclopentadiene to the Craig tube.[1]
-
A white solid product should precipitate.[11] Allow the reaction mixture to stand in the ice bath for about 20 minutes to ensure complete crystallization.[9]
-
Collect the product by vacuum filtration and wash with a cold solvent like petroleum ether or a mixture of ethyl acetate and hexane.[9][12]
-
Protocol 3: Reaction of Furan with Maleic Anhydride
The reaction between furan and maleic anhydride can lead to either the kinetically favored endo product or the thermodynamically more stable exo product, depending on the reaction conditions.[13]
Materials:
-
Furan
-
Maleic anhydride
-
Ethyl acetate or Tetrahydrofuran (THF)
-
Hexane or acetone (B3395972) (for recrystallization)
-
Vial or small flask
Procedure:
-
In a vial, dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate.[13]
-
Add 0.4 mL of furan to the solution.[13]
-
Seal the vial and allow it to stand. For the kinetically controlled product, the reaction can be cooled. For the thermodynamically controlled product, the reaction may be allowed to proceed for a longer duration (e.g., over a week).[13][14]
-
Crystals of the adduct will form. Isolate the crystals by removing the excess solvent with a pipette or by filtration.[13]
-
The product can be recrystallized by dissolving it in a minimal amount of a suitable solvent (e.g., acetone) and then adding a less polar solvent (e.g., hexane) to induce crystallization.[13]
Quantitative Data Summary
The following table summarizes key quantitative data for the Diels-Alder reactions described above. Note that yields are highly dependent on the specific experimental conditions and scale.
| Diene | Dienophile | Product | Molar Mass of Product ( g/mol ) | Melting Point of Product (°C) | Reported Yield |
| Anthracene | Maleic Anhydride | 9,10-dihydroanthracene-9,10-α,β-succinic anhydride | 276.29 | ~262-264 | Not consistently reported |
| Cyclopentadiene | Maleic Anhydride | cis-Norbornene-5,6-endo-dicarboxylic anhydride | 164.16 | 164-165[9] | ~27.6%[15] to ~75% (crude) |
| Furan | Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (exo or endo) | 166.13 | exo: 116-117[16] | Not consistently reported |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Diels-Alder synthesis and purification.
Caption: A generalized experimental workflow for a Diels-Alder reaction.
Safety Precautions
-
Maleic anhydride is a skin and respiratory irritant; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][17]
-
Organic solvents such as xylene, ethyl acetate, and hexane are flammable and their vapors can be harmful.[7] Always work in a fume hood and keep away from ignition sources.
-
Cyclopentadiene has a strong odor and its fumes can be toxic in high concentrations.[9] It should be handled with care in a fume hood.
-
The cracking of dicyclopentadiene involves high temperatures and should be performed with caution.[1]
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. vernier.com [vernier.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Lu Le Laboratory: The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 9. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 10. The Diels-Alder Reaction [cs.gordon.edu]
- 11. chem.latech.edu [chem.latech.edu]
- 12. studypool.com [studypool.com]
- 13. scribd.com [scribd.com]
- 14. ochemonline.wordpress.com [ochemonline.wordpress.com]
- 15. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 16. studylib.net [studylib.net]
- 17. scribd.com [scribd.com]
Application Notes and Protocols for the Polymerization of 2,3-Dimethyl-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 2,3-dimethyl-1,3-butadiene (DMB), a conjugated diene monomer, for the synthesis of advanced polymeric materials. This document details various polymerization techniques, including radical, anionic, coordination, and cationic polymerization, along with protocols for their implementation. The unique properties of poly(this compound) (PDMB) and its copolymers make them interesting candidates for applications in specialty synthetic rubbers, plastics, and as precursors for thermoplastic elastomers.
Introduction to this compound Polymerization
This compound is a sterically hindered monomer that presents unique challenges and opportunities in polymerization.[1][2] While its bulkiness can impede polymerization under certain conditions, it also imparts distinct properties to the resulting polymer, such as high thermal stability and specific mechanical characteristics.[3][4] The polymerization of DMB can be controlled to yield polymers with varying microstructures (cis-1,4, trans-1,4, and 1,2-addition), which in turn dictates the material's properties.
Polymerization Methods and Data Presentation
This section summarizes the key polymerization methods for DMB and presents quantitative data in a structured format for easy comparison.
Radical Polymerization
Conventional free-radical bulk or solution polymerization of DMB is generally inefficient, leading to low molecular weight polymers due to significant termination reactions.[1] However, recent advancements utilizing porous coordination polymers (PCPs) as nanochannels have enabled the successful radical polymerization of DMB to high molecular weight polymers by suppressing termination reactions.[1][3][5]
Table 1: Radical Polymerization of this compound in Coordination Nanochannels
| Initiator | Host PCP | Temperature (°C) | Time (h) | Mn (kDa) | PDI | Microstructure (trans-1,4 %) | Tg (°C) | Ref. |
| AIBN | [Zn2(bdc)2(dabco)]n | 60 | 48 | 120 | 1.8 | 75 | 13 | [6] |
| AIBN | [Cu2(2,5-dimethoxyterephthalate)2(ted)]n | 60 | 48 | 98 | 1.9 | 65 | N/A | [6] |
AIBN: 2,2′-Azobisisobutyronitrile; Mn: Number-average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature.
Anionic Polymerization
Anionic polymerization of DMB, typically initiated by organolithium compounds, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[7] The microstructure of the resulting polymer is highly dependent on the solvent system and temperature.[7]
Table 2: Anionic Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Mn (kDa) | PDI | Microstructure (1,2-addition %) | Ref. |
| n-BuLi | Cyclohexane (B81311) | 50 | - | - | 10 | [2] |
| n-BuLi | Tetrahydrofuran (B95107) | -78 | - | - | 86 | [7] |
| n-BuLi | Tetrahydrofuran | 50 | - | - | 42 | [7] |
n-BuLi: n-Butyllithium.
Coordination Polymerization (Ziegler-Natta)
Ziegler-Natta catalysts, typically based on transition metals like titanium, can be used to produce stereoregular poly(this compound).[3] The ratio of the catalyst components plays a crucial role in determining the polymer's microstructure (cis-1,4 vs. trans-1,4).[3]
Table 3: Ziegler-Natta Polymerization of this compound
| Catalyst System | Al/Ti Ratio | Microstructure | Tm (°C) | Tg (°C) | Ref. |
| i-Bu3Al / TiCl4 | 2:1 | high cis-1,4 | 190 | 2 | [3] |
| i-Bu3Al / TiCl4 | 1:2 | high trans-1,4 | ~280 | 12 | [3] |
i-Bu3Al: Triisobutylaluminum; Tm: Melting temperature.
Cationic Polymerization
Cationic polymerization of DMB can be initiated by Lewis acids or protic acids. This method often leads to polymers with a more complex and less controlled microstructure compared to anionic or coordination polymerization.
Experimental Protocols
This section provides detailed experimental protocols for the different polymerization methods discussed.
Protocol for Radical Polymerization in Coordination Nanochannels
This protocol is based on the work of Uemura et al. for the polymerization of DMB within porous coordination polymers.[6]
Materials:
-
This compound (DMB), purified by vacuum distillation.
-
2,2′-Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727).
-
Porous Coordination Polymer (PCP) host (e.g., [Zn2(bdc)2(dabco)]n), dried under vacuum.
-
Hexane (B92381), Methanol, 0.05 M aqueous solution of sodium ethylenediaminetetraacetate (B1237979) (Na-EDTA).
Procedure:
-
Dry the host PCP (200 mg) by evacuation (<0.1 kPa) at 135 °C for 8 hours in a Pyrex reaction tube.
-
Immerse the dried PCP powder in a solution of DMB (1 mL) containing AIBN (4 mg) at room temperature for 30 minutes to allow the monomer and initiator to penetrate the nanochannels.
-
Remove the excess monomer and initiator from the exterior of the PCP crystals by evacuation (10 kPa) at room temperature for 30 minutes.
-
Fill the reaction tube with nitrogen and heat to 60 °C for 48 hours to initiate polymerization.
-
After polymerization, wash the resulting composite with methanol.
-
To isolate the polymer, vigorously stir the composite for two days in a mixture of hexane (100 mL) and 0.05 M aqueous Na-EDTA solution (100 mL) to decompose the PCP host.
-
Separate the organic layer and evaporate the solvent to obtain poly(this compound).
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Microstructure: Analyzed by 1H NMR spectroscopy.
-
Thermal Properties: Measured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol for Anionic Polymerization
This is a general protocol for the anionic polymerization of DMB. High-vacuum techniques are crucial for successful living anionic polymerization.
Materials:
-
This compound (DMB), purified by stirring over calcium hydride and subsequent distillation under vacuum.
-
Anhydrous cyclohexane or tetrahydrofuran (THF), purified by distillation over a sodium-benzophenone ketyl.
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) solution in hexane.
-
Methanol (anhydrous), for termination.
Procedure:
-
Assemble a glass reactor equipped with magnetic stirring and break-seals for reagent addition under a high-vacuum line.
-
Flame-dry the reactor under vacuum to remove any adsorbed moisture.
-
Distill the purified solvent (cyclohexane or THF) into the reactor.
-
Distill the purified DMB monomer into the reactor.
-
Introduce the initiator (e.g., n-BuLi) into the reactor via a break-seal. The amount of initiator will determine the target molecular weight.
-
Allow the polymerization to proceed at the desired temperature (e.g., 50 °C in cyclohexane for predominantly 1,4-addition, or -78 °C in THF for high 1,2-addition). The solution may become viscous as the polymer forms.
-
Terminate the polymerization by adding a small amount of degassed anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
Protocol for Ziegler-Natta Polymerization
This protocol provides a general guideline for the stereospecific polymerization of DMB.
Materials:
-
This compound (DMB), purified.
-
Anhydrous n-hexane, as the polymerization solvent.
-
Triisobutylaluminum (i-Bu3Al) solution in hexane.
-
Titanium tetrachloride (TiCl4) solution in hexane.
Procedure:
-
In a dry, nitrogen-purged reactor, add the desired amount of anhydrous n-hexane.
-
Introduce the DMB monomer into the reactor.
-
Separately, prepare the catalyst by adding the TiCl4 solution to the i-Bu3Al solution in hexane at a specific Al/Ti molar ratio (e.g., 2:1 for cis-1,4 or 1:2 for trans-1,4). The catalyst should be aged for a short period at room temperature.
-
Inject the prepared catalyst into the monomer solution to initiate polymerization.
-
Control the polymerization temperature as required.
-
After the desired polymerization time, terminate the reaction by adding a small amount of an alcohol (e.g., isopropanol) containing an antioxidant.
-
Coagulate the polymer by adding the reaction mixture to a large volume of methanol.
-
Wash the polymer with methanol and dry it under vacuum.
Copolymerization and Applications
This compound can be copolymerized with various other monomers to create materials with tailored properties.
-
DMB-Butadiene Copolymers: Coordination polymerization using rare-earth metal catalysts can produce plastic-rubber diblock copolymers of DMB and butadiene. These materials exhibit a "core-shell" morphology in solution and act as thermoplastic elastomers in the melt state, with the PDMB block forming physical crosslinks.[1]
-
DMB-Ethylene Copolymers: Scandium-based catalysts have been used for the copolymerization of DMB and ethylene. The resulting copolymers show properties of a rubbery material with high elongation and strength.[2]
-
DMB-Styrene Copolymers: Emulsion polymerization techniques have been employed to copolymerize DMB with styrene, yielding synthetic rubbers.[8]
Potential Applications: The unique properties of PDMB and its copolymers make them suitable for a range of applications, including:
-
Specialty Synthetic Rubbers: Offering high thermal stability and specific mechanical properties.
-
Thermoplastic Elastomers: Where the crystalline PDMB segments can act as physical crosslinks.
-
High-Performance Plastics: The high melting point of stereoregular PDMB makes it a candidate for specialty plastic applications.[3]
-
Model Polymers: For fundamental studies of polymer physics and rheology.
Visualizations
The following diagrams illustrate the polymerization mechanisms and a general experimental workflow.
Caption: Radical polymerization mechanism of this compound.
Caption: Anionic polymerization mechanism of this compound.
Caption: General experimental workflow for DMB polymerization.
References
- 1. Plastic–rubber diblock copolymers obtained from copolymerization of dimethyl-1,3-butadiene and butadiene using rare-earth metal catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Radical polymerization of this compound in coordination nanochannels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Anionic Polymerization of 2,3-Dimethyl-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures.[1] This method is particularly effective for diene monomers, leading to the production of various synthetic rubbers and thermoplastic elastomers. 2,3-Dimethyl-1,3-butadiene (DMB) is a substituted diene monomer that, due to steric hindrance from the two methyl groups, presents unique challenges and opportunities in anionic polymerization. While its homopolymerization is sterically hindered and less favorable compared to other dienes like butadiene and isoprene, its incorporation into copolymers can impart specific thermal and mechanical properties.[2][3] These application notes provide an overview of the anionic polymerization of DMB, including detailed protocols for monomer and solvent purification, polymerization procedures, and potential applications of the resulting polymers.
Applications
While the anionic homopolymerization of this compound is not widely reported due to steric hindrance, its copolymers have potential applications in various fields:
-
Specialty Elastomers: Copolymers of DMB with other dienes (e.g., butadiene, isoprene) or styrene (B11656) can lead to the development of specialty elastomers with tailored properties. The incorporation of the bulky dimethyl butadiene unit can influence the glass transition temperature (Tg) and mechanical properties of the resulting polymer.[2][4]
-
Thermoplastic Elastomers (TPEs): DMB can be used as a comonomer in the synthesis of block copolymers, which are the basis for thermoplastic elastomers. For instance, a block copolymer with a hard segment (e.g., polystyrene) and a soft segment containing DMB could exhibit unique phase behavior and performance characteristics.[4]
-
Material Science Research: The study of the anionic polymerization of sterically hindered monomers like DMB contributes to a fundamental understanding of polymerization kinetics and mechanisms. This knowledge can be applied to the design and synthesis of novel polymeric materials with complex architectures.[5]
Experimental Protocols
The following protocols are based on general procedures for the living anionic polymerization of dienes. Rigorous exclusion of air and moisture is critical for success. High-vacuum techniques or a well-maintained glovebox are essential.[6]
Materials and Reagents
| Material | Purity/Grade | Supplier | Purpose |
| This compound | ≥98% | Sigma-Aldrich, TCI | Monomer |
| Cyclohexane (B81311) or Benzene (B151609) | Anhydrous, polymerization grade | Standard suppliers | Solvent |
| sec-Butyllithium (B1581126) (s-BuLi) | In cyclohexane (e.g., 1.4 M) | Sigma-Aldrich, Acros Organics | Initiator |
| Tetrahydrofuran (THF) | Anhydrous, polymerization grade | Standard suppliers | Polar modifier (optional) |
| Methanol | Anhydrous | Standard suppliers | Terminating agent |
| Calcium Hydride (CaH₂) | Reagent grade | Standard suppliers | Drying agent |
| n-Butyllithium (n-BuLi) | In hexanes | Standard suppliers | Titration and purification |
| Argon or Nitrogen | High purity (99.999%) | Local gas supplier | Inert atmosphere |
Purification of Monomer and Solvent
2.1. Solvent Purification (Cyclohexane or Benzene)
-
Stir the solvent over calcium hydride (CaH₂) for at least 24 hours to remove bulk water.
-
Degas the solvent by several freeze-pump-thaw cycles.
-
Distill the solvent under high vacuum or inert atmosphere into a flame-dried storage flask containing a sodium mirror or a scavenging agent like polystyryllithium.
-
The purified solvent should be stored under a positive pressure of high-purity argon or nitrogen.
2.2. Monomer Purification (this compound)
-
Stir the monomer over calcium hydride (CaH₂) for several hours to remove moisture.
-
Perform several freeze-pump-thaw cycles to remove dissolved gases.
-
Cryo-transfer the monomer into a flask containing a fresh sodium mirror or a dilute solution of a living oligomer (e.g., oligo(styryl)lithium) until a persistent color indicates the removal of impurities.
-
Distill the purified monomer under vacuum into a calibrated ampoule or a burette for immediate use.
Anionic Polymerization of this compound (Representative Protocol)
Due to the low reactivity of this compound in anionic homopolymerization, a polar modifier like THF may be necessary to promote initiation and propagation. However, the use of polar modifiers will affect the microstructure of the resulting polymer. The following is a general procedure that may require optimization.
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stir bar and sealed with rubber septa under a high-purity argon or nitrogen atmosphere.
-
Solvent Addition: Transfer the desired amount of purified cyclohexane or benzene to the reactor via cannula or a gas-tight syringe.
-
Initiator Addition: Add the calculated amount of sec-butyllithium (s-BuLi) initiator to the solvent. The amount of initiator will determine the target molecular weight of the polymer (Mn = [mass of monomer] / [moles of initiator]).
-
(Optional) Polar Modifier Addition: If desired, add a small amount of purified THF to the reactor. The ratio of THF to lithium will influence the polymerization rate and polymer microstructure.
-
Monomer Addition: Slowly add the purified this compound to the stirred initiator solution at the desired temperature (e.g., 40-50 °C for non-polar solvents, or lower temperatures if THF is used). The reaction is often indicated by a color change.
-
Polymerization: Allow the reaction to proceed for a sufficient time (this could be several hours to days due to the monomer's low reactivity). Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) if possible.
-
Termination: Once the desired conversion is reached or after a set time, terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the living polymer solution will disappear upon termination.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Quantitative Data Summary
The following table summarizes typical experimental conditions for the anionic polymerization of dienes. Specific data for the homopolymerization of this compound is scarce in the literature; the values provided are representative and may need significant optimization.
| Parameter | Typical Value/Range | Notes |
| Monomer Concentration | 10-20% (w/v) | Higher concentrations can lead to viscosity issues. |
| Initiator | sec-Butyllithium (s-BuLi) | Provides a good balance of reactivity and stability. |
| Solvent | Cyclohexane, Benzene | Non-polar solvents favor 1,4-microstructure in polydienes. |
| Polar Modifier | Tetrahydrofuran (THF) | Used in small amounts to increase polymerization rate. Increases the proportion of 1,2- and 3,4-addition.[7] |
| Temperature | 40-60 °C (in non-polar solvent) | Higher temperatures may be needed to overcome steric hindrance. |
| Reaction Time | 24 - 72 hours | Expected to be long due to the low reactivity of the monomer. |
| Target Molecular Weight | 1,000 - 50,000 g/mol | High molecular weights may be difficult to achieve. |
| Polydispersity Index (PDI) | < 1.2 | A low PDI is characteristic of a living polymerization. |
Visualizations
Anionic Polymerization Workflow
References
Synthesis of Substituted Cyclohexenes via Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclohexene (B86901) derivatives utilizing the robust and versatile Diels-Alder reaction with 2,3-dimethyl-1,3-butadiene as the diene. The [4+2] cycloaddition reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of six-membered rings, which are prevalent scaffolds in numerous biologically active compounds and pharmaceutical agents.
Introduction
The Diels-Alder reaction is a concerted cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to form a cyclohexene ring. This compound is an electron-rich diene, which readily reacts with a variety of electron-poor dienophiles to yield highly functionalized cyclohexene adducts. The stereospecificity and high yields associated with this reaction make it an invaluable tool in the synthesis of complex molecules for drug discovery and development. Substituted cyclohexene derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and antimicrobial drugs.[1]
Reaction Mechanism and Workflow
The general mechanism of the Diels-Alder reaction involves the formation of a cyclic transition state, leading to the concerted formation of two new sigma bonds and one new pi bond.
Caption: General Diels-Alder reaction mechanism.
A typical experimental workflow for the synthesis of substituted cyclohexenes using this methodology is outlined below.
Caption: General experimental workflow.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and yields for the Diels-Alder reaction of this compound with various dienophiles.
| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |
| Maleic Anhydride (B1165640) | 4,5-Dimethyl-cis-1,2,3,6-tetrahydrophthalic Anhydride | Neat, exothermic (rises to ~100°C) | ~91% | [1][2] |
| Methyl Vinyl Ketone | 1-Acetyl-2,4-dimethylcyclohex-3-ene | Toluene, reflux | Not specified | [3] |
| Acrolein | 3,4-Dimethylcyclohex-3-enecarbaldehyde | Methanol, equimolar reactants | Not specified | [4][5] |
| 1,4-Naphthoquinone (B94277) | 1,4,4a,9a-Tetrahydro-2,3-dimethyl-9,10-anthracenedione | Ethanol (B145695), reflux, 12h | 99% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethyl-cis-1,2,3,6-tetrahydrophthalic Anhydride
This protocol details the reaction of this compound with maleic anhydride.[1]
Materials:
-
This compound
-
Maleic anhydride
-
Hexanes
-
125 mL Erlenmeyer flask
-
Hot water bath
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 125 mL Erlenmeyer flask, add 1.0 g of maleic anhydride to a molar equivalent of this compound.
-
Gently warm the flask with your hands to initiate the reaction. An exothermic reaction will commence, and the temperature will rise to approximately 100°C.
-
Once the initial exothermic reaction subsides, allow the mixture to cool to room temperature.
-
Add 15 mL of hexanes to the reaction mixture and warm it in a hot water bath, stirring until the solid is dissolved.
-
Allow the solution to cool to room temperature and then place it in an ice bath for 15 minutes to induce crystallization.
-
Collect the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes.
-
Dry the crystals and determine the melting point, and acquire IR and NMR spectra for characterization.
Expected Product Characterization:
-
Appearance: White crystalline solid.
-
¹H NMR (CDCl₃): Signals corresponding to the methyl groups and the protons of the cyclohexene ring and the anhydride moiety.
-
¹³C NMR (CDCl₃): Signals for the carbonyl carbons of the anhydride, the olefinic carbons, and the aliphatic carbons of the cyclohexene ring and the methyl groups.
Protocol 2: Synthesis of 1,4,4a,9a-Tetrahydro-2,3-dimethyl-9,10-anthracenedione
This protocol describes the reaction of this compound with 1,4-naphthoquinone.[6]
Materials:
-
This compound
-
1,4-Naphthoquinone
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1,4-naphthoquinone (40 mmol) in 100 mL of ethanol in a round-bottom flask, add this compound (44 mmol) via syringe.[6]
-
Heat the reaction mixture to 80°C and maintain it at reflux overnight (approximately 12 hours).[6]
-
After the reflux period, allow the reaction mixture to cool for about 15 minutes. The product should begin to crystallize out of the solution.[6]
-
Concentrate the mixture using a rotary evaporator to obtain the crude product.[6]
-
The product can be further purified by recrystallization if necessary.
Expected Product Characterization:
-
Appearance: Light gray, sand-colored solid.[6]
-
¹H NMR (400 MHz, CDCl₃): δ 8.22 (t, 2H), 8.10 (s, 2H), 7.78 (t, 2H), 2.45 (s, 6H).[6]
-
¹³C NMR and IR data can be obtained for further characterization.[6]
Applications in Drug Development
The substituted cyclohexene core is a valuable pharmacophore found in a variety of therapeutic agents. The Diels-Alder reaction with this compound provides a direct route to these important scaffolds.
-
Anti-inflammatory and Analgesic Agents: The cyclohexene ring is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs). The substituents on the ring can be readily modified to optimize binding to cyclooxygenase (COX) enzymes.
-
Antimicrobial Compounds: Functionalized cyclohexenes have demonstrated both antibacterial and antifungal activities. The ability to introduce diverse functional groups via the Diels-Alder reaction allows for the exploration of structure-activity relationships to develop potent antimicrobial agents.[7]
-
Anticancer Therapeutics: The rigid, three-dimensional structure of substituted cyclohexenes makes them attractive scaffolds for the design of enzyme inhibitors and receptor antagonists in cancer therapy. The Diels-Alder reaction has been utilized in the synthesis of complex natural products with anticancer properties.[8]
The versatility of the Diels-Alder reaction allows for the creation of diverse libraries of substituted cyclohexenes for high-throughput screening in drug discovery programs. The ability to control stereochemistry and introduce a variety of functional groups makes this a powerful strategy for the development of new therapeutic agents.[9]
References
- 1. atc.io [atc.io]
- 2. brainly.com [brainly.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. (Solved) - The Diels-Alder reaction of this compound (DMB) and... - (1 Answer) | Transtutors [transtutors.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,3-Dimethyl-1,3-butadiene in Synthetic Rubber Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1,3-butadiene (DMB), a substituted conjugated diene, is a monomer of historical and renewed interest in the synthesis of specialty synthetic rubbers. Historically, polymer from DMB, known as methyl rubber, was one of the earliest synthetic elastomers produced.[1] The presence of two methyl groups on the butadiene backbone significantly influences its polymerization behavior and the properties of the resulting polymer, poly(this compound) (PDMB). The steric hindrance from the methyl groups makes DMB more challenging to polymerize than butadiene or isoprene.[2] However, it also imparts unique characteristics to the resulting rubber, such as a higher glass transition temperature and the potential for high crystallinity depending on the stereochemistry of the polymer chain.
The microstructure of PDMB, specifically the relative content of cis-1,4, trans-1,4, and 1,2- or 3,4-addition units, dictates its physical and mechanical properties. Control over this microstructure can be achieved through various polymerization techniques, including anionic, cationic, and coordination (Ziegler-Natta) polymerization. Each method offers a distinct pathway to tailor the polymer's architecture and, consequently, its performance as a synthetic rubber. These materials can find applications in areas requiring specific thermal and mechanical properties, and their biocompatibility and degradation profiles may be of interest in drug delivery and medical device development.
This document provides detailed application notes and experimental protocols for the polymerization of this compound, intended to serve as a comprehensive guide for researchers in polymer chemistry, materials science, and drug development.
Data Presentation
The following tables summarize quantitative data from various polymerization methods for this compound, providing a comparative overview of how different synthetic approaches influence the resulting polymer's microstructure and molecular weight characteristics.
Table 1: Microstructure of Poly(this compound) via Different Polymerization Methods
| Polymerization Method | Catalyst/Initiator | Solvent | Temperature (°C) | cis-1,4 (%) | trans-1,4 (%) | 1,2-Addition (%) | 3,4-Addition (%) | Reference |
| Anionic | n-Butyllithium | Tetrahydrofuran | -78 | - | - | 86 | - | [3] |
| Cationic | WCl₆ | Methylene (B1212753) Chloride | - | - | - | - | - | [4] |
| Cationic | SnCl₄·TCA | Methylene Chloride | - | - | - | - | - | [4] |
| Radical | AIBN (in nanochannels) | - | 60 | - | High | - | - | [5][6] |
| Coordination | Gadolinium dibenzyl chloride | - | - | >99 | - | - | - | [7] |
Table 2: Molecular Weight and Polydispersity of Poly(this compound)
| Polymerization Method | Catalyst/Initiator | Solvent | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Anionic | sec-BuLi | Toluene (B28343) | - | Predictable | Narrow | [8] |
| Cationic | SnCl₄ | Ethylene Dichloride | - | Independent of [M]₀ and [C]₀ | - | [9] |
| Radical (in nanochannels) | AIBN | - | - | - | - | [5][6] |
| Coordination (Ziegler-Natta) | Iron(III) 2-ethylhexanoate/TIBA/diethyl phosphite | Hexane | >80 | Linear with yield | 1.48–1.52 | [10] |
Experimental Protocols
The following are detailed protocols for the polymerization of this compound using anionic, cationic, and Ziegler-Natta methods. These protocols are based on established procedures for diene polymerization and should be adapted and optimized for specific experimental setups and desired polymer characteristics.
Protocol 1: Anionic Polymerization of this compound
This protocol describes the synthesis of poly(this compound) with a high 1,2-microstructure using an organolithium initiator in a polar solvent. This method allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, characteristic of living polymerizations.[11][12]
Materials:
-
This compound (DMB), purified by distillation over calcium hydride.
-
Tetrahydrofuran (THF), anhydrous, purified by distillation from sodium/benzophenone ketyl.[13]
-
n-Butyllithium (n-BuLi) in hexane, standardized by titration.
-
Methanol (B129727), anhydrous.
-
Argon or Nitrogen, high purity.
-
Schlenk line and glassware, oven-dried and cooled under vacuum.
Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stir bar and rubber septum under a positive pressure of inert gas.
-
Solvent and Monomer Addition: Transfer 100 mL of anhydrous THF to the reactor via cannula. Cool the reactor to -78 °C using a dry ice/acetone bath. Add the desired amount of purified DMB (e.g., 5 g, 60.9 mmol) to the cooled THF via syringe.
-
Initiation: Slowly add a calculated amount of n-BuLi solution (e.g., to target a specific molecular weight) to the stirred monomer solution. The initiation is typically rapid, and a color change may be observed, indicating the formation of the propagating carbanionic species.
-
Polymerization: Allow the reaction to proceed at -78 °C for several hours (e.g., 2-4 hours). The viscosity of the solution will increase as the polymerization progresses.
-
Termination: Terminate the living polymerization by adding a small amount of anhydrous methanol (e.g., 1 mL) to the reactor. The color of the solution should disappear.
-
Polymer Isolation: Warm the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of methanol (e.g., 500 mL) with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Characterize the resulting polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and its microstructure using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Cationic Polymerization of this compound
This protocol outlines a general procedure for the cationic polymerization of DMB using a Lewis acid catalyst. Cationic polymerization of dienes is often complex and can be prone to side reactions, leading to polymers with broader molecular weight distributions compared to anionic methods.[4][9]
Materials:
-
This compound (DMB), purified by distillation and stored over molecular sieves.
-
Methylene chloride (CH₂Cl₂), anhydrous, distilled from calcium hydride.
-
Tin(IV) chloride (SnCl₄), as a solution in methylene chloride.
-
Methanol, anhydrous.
-
Argon or Nitrogen, high purity.
-
Dry glassware, assembled and maintained under an inert atmosphere.
Procedure:
-
Reactor Setup: In a glovebox or under a stream of inert gas, equip a dry, multi-necked flask with a magnetic stir bar, a thermometer, and a septum.
-
Solvent and Monomer Addition: Add 100 mL of anhydrous methylene chloride to the flask and cool to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.[3] Add the purified DMB (e.g., 5 g, 60.9 mmol) to the solvent.
-
Initiation: Prepare a solution of SnCl₄ in methylene chloride. Using a syringe, rapidly inject a calculated amount of the SnCl₄ solution into the stirred monomer solution to initiate the polymerization.
-
Polymerization: Monitor the reaction temperature, as cationic polymerizations can be highly exothermic. Maintain the desired temperature for the duration of the polymerization (e.g., 1-2 hours).
-
Termination: Terminate the reaction by adding a small amount of pre-chilled anhydrous methanol (e.g., 5 mL).
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer in a large volume of methanol.
-
Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight (GPC) and microstructure (NMR).
Protocol 3: Ziegler-Natta Polymerization of this compound
This protocol describes the coordination polymerization of DMB using a classic Ziegler-Natta catalyst system, which can lead to stereoregular polymers. The preparation and handling of the catalyst components are critical due to their high reactivity with air and moisture.[2][14]
Materials:
-
This compound (DMB), polymerization grade, free from polar impurities.
-
Toluene, anhydrous, polymerization grade.
-
Titanium tetrachloride (TiCl₄), as a solution in toluene.
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃), as a solution in toluene.
-
Methanol containing a small amount of hydrochloric acid (e.g., 5% HCl).
-
Argon or Nitrogen, high purity.
-
Glovebox or Schlenk line for handling air- and moisture-sensitive reagents.
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under inert atmosphere, add 100 mL of anhydrous toluene to a dry reactor. Add the triethylaluminum solution to the toluene with stirring. Then, slowly add the titanium tetrachloride solution. The order of addition and the Al/Ti molar ratio are critical and should be carefully controlled (e.g., Al/Ti ratio of 2:1). Allow the catalyst components to react for a specified time (e.g., 15-30 minutes) at a controlled temperature to form the active catalyst species. A color change and/or precipitation may occur.[15][16]
-
Polymerization: Add the purified DMB (e.g., 10 g, 121.8 mmol) to the activated catalyst slurry. Control the polymerization temperature (e.g., 25-50 °C) using a water bath.
-
Reaction Monitoring: The polymerization is often accompanied by an increase in viscosity. Allow the reaction to proceed for the desired time (e.g., 2-6 hours) to achieve the target monomer conversion.
-
Termination and Catalyst Deactivation: Terminate the polymerization by adding 10 mL of the acidified methanol solution. This will deactivate the catalyst and precipitate the polymer.
-
Polymer Isolation: Stir the mixture for 30 minutes. Filter the polymer and wash extensively with methanol to remove catalyst residues.
-
Purification and Drying: The polymer may require further purification by re-dissolving in a suitable solvent (e.g., toluene) and re-precipitating in methanol. Dry the final polymer product in a vacuum oven at 50 °C.
-
Characterization: Determine the polymer's microstructure (NMR), molecular weight (GPC), and crystallinity (DSC, XRD).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key polymerization mechanisms and a general experimental workflow for the synthesis of poly(this compound).
Caption: Anionic polymerization of this compound.
Caption: Cationic polymerization of this compound.
Caption: Ziegler-Natta polymerization of this compound.
References
- 1. Influence of mono-lithium based initiators with different steric volumes on 1,4 unit content of hydroxyl terminated polybutadiene using anionic polyme ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11117G [pubs.rsc.org]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. pslc.ws [pslc.ws]
- 4. researchgate.net [researchgate.net]
- 5. Radical polymerization of this compound in coordination nanochannels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Plastic–rubber diblock copolymers obtained from copolymerization of dimethyl-1,3-butadiene and butadiene using rare-earth metal catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. US3458491A - Anionic polymerization and termination process - Google Patents [patents.google.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
- 16. scienceinfo.com [scienceinfo.com]
Application Notes and Protocols: 2,3-Dimethyl-1,3-butadiene in the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1,3-butadiene is a versatile and highly reactive conjugated diene, making it a valuable building block in the synthesis of a wide array of fine chemicals.[1] Its structure, featuring two methyl groups on the diene backbone, influences its reactivity and the properties of the resulting products.[1] This diene is a cornerstone in constructing complex molecular architectures, particularly through cycloaddition reactions and polymerization. Its applications span the development of advanced polymeric materials, specialized synthetic rubbers, and the synthesis of intricate organic molecules, including natural products and pharmaceutical intermediates.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fine chemicals, with a focus on its utility in Diels-Alder reactions and polymerization.
Key Applications in Fine Chemical Synthesis
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful and widely utilized methods in organic synthesis for the formation of six-membered rings. This compound serves as an electron-rich diene that readily reacts with a variety of electron-deficient dienophiles to form substituted cyclohexene (B86901) derivatives. These cyclic structures are common motifs in numerous natural products and pharmaceutically active compounds.
The reaction proceeds in a concerted fashion through a cyclic transition state.[2] The stereoselectivity of the Diels-Alder reaction makes it particularly valuable for controlling the three-dimensional structure of the products.[2] Common dienophiles used in conjunction with this compound include maleic anhydride (B1165640) and its derivatives, which lead to the formation of bicyclic adducts.[2]
Polymerization
This compound is a valuable monomer in polymer science for creating specialized synthetic rubbers and plastics with specific thermal and mechanical properties.[1] It can undergo stereoselective polymerization, for instance, catalyzed by iron complexes, to produce highly crystalline poly(this compound) with predominantly cis-1,4 regularity and a high melting point.[1] Radical polymerization of this compound has also been successfully performed, particularly within the nanochannels of porous coordination polymers, which helps to suppress unfavorable termination reactions.[3]
Synthesis of Terpenoids and Steroids
Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units.[4][5] The structural motif of this compound is related to isoprene, making it a potential precursor in the laboratory synthesis of some terpenoid and steroid skeletons. While direct, extensive examples of its use in the industrial synthesis of vitamins like Vitamin A are not prevalent in recent literature, with other butadiene derivatives or synthetic strategies being more common, its fundamental reactivity makes it a candidate for building blocks in such complex syntheses.[6][7][8]
Other Cycloaddition Reactions
Beyond the Diels-Alder reaction, this compound can participate in other cycloadditions. For example, it is involved in visible-light-promoted intermolecular [2+2] photocycloaddition reactions with substrates like chalcones.[1] This provides an efficient pathway to synthesize functionalized cyclobutane (B1203170) derivatives, which are core structures in various natural products and valuable synthetic intermediates.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from Pinacol
This protocol describes the preparation of the diene via acid-catalyzed dehydration of pinacol.[9]
Reaction Scheme:
(Pinacol) -> (HBr) -> this compound + 2 H₂O
Materials and Reagents:
-
Pinacol (2,3-dimethylbutane-2,3-diol): 354 g (3 moles)
-
48% Hydrobromic acid: 10 mL
-
Anhydrous calcium chloride: 15 g
-
Hydroquinone (B1673460): 0.5 g
-
Boiling chips
Procedure:
-
To a 2-L round-bottomed flask equipped with a packed fractionating column, add 354 g of pinacol, 10 mL of 48% hydrobromic acid, and a few boiling chips.[9]
-
Slowly heat the flask.[9]
-
Collect the distillate that comes over up to 95°C. This process should take about 2 hours with a distillation rate of 20-30 drops per minute.[9]
-
Wash the upper, non-aqueous layer of the distillate twice with 100-mL portions of water.[9]
-
Add 0.5 g of hydroquinone to the organic layer and dry it overnight with 15 g of anhydrous calcium chloride.[9]
-
Fractionally distill the dried product. Collect the fraction boiling at 69–70.5°C.[9]
Expected Yield: 135–147 g (55–60%) of this compound.[9]
Safety Precautions: Hydrobromic acid is corrosive and its fumes are hazardous; handle it in a well-ventilated fume hood.[2] this compound is a flammable liquid.
Protocol 2: Diels-Alder Reaction with Maleic Anhydride (Thermal Conditions)
This protocol details the classic Diels-Alder reaction between this compound and maleic anhydride.[2]
Reaction Scheme:
This compound + Maleic Anhydride -> 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride
Materials and Reagents:
-
This compound (from Protocol 1)
-
Maleic anhydride: 1.0 g
-
Hexanes: 15 mL
Procedure:
-
In a 125 mL Erlenmeyer flask, add 1.0 g of maleic anhydride to the synthesized this compound.[2]
-
Gently warm the reaction mixture with your hands. An exothermic reaction should commence, with the temperature rising to approximately 100°C.[2]
-
Once the reaction begins, remove your hands to prevent the diene from boiling off.[2]
-
After the mixture has cooled, add 15 mL of hexanes.[2]
-
Warm the mixture in a hot water bath and stir until no more solid dissolves.[2]
-
Allow the mixture to stand undisturbed for 1 minute.[2]
-
Perform a gravity filtration of the warm solution into a 25-mL Erlenmeyer flask to remove any unreacted maleic anhydride.[2]
-
Allow the filtrate to cool, which will induce crystallization of the product.
-
Collect the crystals by vacuum filtration.
Expected Product: White, needle-like crystals of 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.
Protocol 3: Microwave-Assisted Diels-Alder Reaction with Maleimide
This protocol provides a more rapid and efficient method for the Diels-Alder reaction using microwave irradiation.[10]
Reaction Scheme:
This compound + Maleimide -> Product
Materials and Reagents:
-
Maleimide: 1.28 g
-
This compound: 3.00 mL
-
Water: 3.75 mL
-
Microwave reaction vessel with a small magnetic stir bar
Procedure:
-
Place the magnetic stir bar into the microwave reaction vessel.[10]
-
Add 1.28 g of maleimide, 3.00 mL of this compound, and 3.75 mL of water to the vessel.[10]
-
Securely cap the reaction vessel.[10]
-
Place the vessel in the microwave reactor.[10]
-
Program the microwave reactor to heat the mixture to 110°C over 5 minutes and then hold at 110°C for an additional 5 minutes.[10]
-
Allow the vessel to cool in the reactor for approximately 25 minutes.[10]
-
Once cooled to room temperature, collect the white solid product via vacuum filtration.[10]
-
Wash the product with cold water.
-
Allow the product to air dry.
Characterization: The product can be characterized by its melting point and spectroscopic methods (NMR, IR).
Protocol 4: Radical Polymerization of this compound
This protocol outlines a typical procedure for the radical polymerization of this compound.[11]
Materials and Reagents:
-
This compound (DMB), purified by vacuum distillation
-
2,2′-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol (B129727)
-
Methanol (for washing)
Procedure:
-
Prepare a solution of the monomer (DMB) and initiator (AIBN). A typical ratio is 1 mL of DMB with 4 mg of AIBN.[11]
-
Transfer the solution to a reaction tube.
-
De-gas the mixture through several freeze-pump-thaw cycles and seal the tube under vacuum or fill with an inert gas like nitrogen.
-
Heat the reaction tube to 60°C to initiate polymerization.[11]
-
Allow the polymerization to proceed for a set time, for example, 48 hours.[11]
-
After the reaction period, cool the tube and open it.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.
-
Wash the obtained polymer with methanol and dry under vacuum.
Characterization: The resulting polymer (PDMB) can be analyzed using Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR spectroscopy to determine its microstructure (e.g., cis-1,4 vs. trans-1,4 content).[11]
Quantitative Data
Table 1: Synthesis of this compound
| Starting Material | Catalyst | Product | Boiling Point (°C) | Yield (%) | Reference |
| Pinacol | HBr | This compound | 69–70.5 | 55–60 | [9] |
Table 2: Diels-Alder Reactions of this compound
| Dienophile | Conditions | Product | Expected Yield | Reference |
| Maleic Anhydride | Thermal (Hand warming, then ~100°C) | 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride | Not specified, but crystallization is expected | [2] |
| Maleimide | Microwave (110°C, 10 min) | Diels-Alder Adduct | Not specified, but described as efficient | [10] |
| N-ethylmaleimide | Aqueous solution (25°C, 1h) | Diels-Alder Adduct | Quantitative removal of NEM from solution | [12] |
Table 3: Radical Polymerization of this compound
| Initiator | Temperature (°C) | Time (h) | Polymer | Characterization | Reference |
| AIBN | 60 | 48 | Poly(this compound) | GPC, NMR, TGA, DSC | [11] |
Visualizations
Caption: General workflow for a Diels-Alder reaction.
Caption: Concerted mechanism of the Diels-Alder reaction.
References
- 1. This compound (CAS 513-81-5) [benchchem.com]
- 2. atc.io [atc.io]
- 3. Radical polymerization of this compound in coordination nanochannels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
- 6. oipub.com [oipub.com]
- 7. US4064183A - Synthesis of vitamin A, intermediates and conversion thereof to vitamin A - Google Patents [patents.google.com]
- 8. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. adamcap.com [adamcap.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photochemical Reactions of 2,3-Dimethyl-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photochemical reactions of 2,3-dimethyl-1,3-butadiene (DMB), a versatile conjugated diene. The unique reactivity of DMB under photochemical conditions allows for the synthesis of a variety of valuable carbocyclic and heterocyclic structures, including cyclobutanes and oxetanes. These structural motifs are of significant interest in medicinal chemistry and drug development due to their presence in numerous bioactive natural products and their utility as building blocks in the synthesis of pharmaceutical agents.
This document outlines the primary photochemical transformations of DMB, including [2+2] photocycloadditions with carbonyl compounds (the Paternò-Büchi reaction) and alkenes, as well as its potential for photodimerization and electrocyclization. Detailed experimental protocols for key reactions are provided, along with a summary of available quantitative data to guide reaction optimization. Furthermore, the applications of these photochemical methods in the context of drug discovery and development are discussed.
Key Photochemical Reactions of this compound
Under ultraviolet (UV) irradiation, this compound can undergo several types of photochemical reactions, primarily dictated by the reaction partner and conditions. The main reaction pathways include:
-
[2+2] Photocycloaddition (Paternò-Büchi Reaction): When irradiated in the presence of a carbonyl compound (aldehyde or ketone), DMB can form oxetanes through a [2+2] cycloaddition. This reaction is a powerful tool for the synthesis of four-membered oxygen-containing heterocycles. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the nature of the carbonyl compound, the solvent, and the temperature.[1][2]
-
[2+2] Photocycloaddition with Alkenes: DMB can also undergo [2+2] photocycloaddition with various alkenes, particularly electron-deficient alkenes (enones), to yield cyclobutane (B1203170) derivatives. These four-membered carbocycles are valuable intermediates in organic synthesis.
-
Photodimerization: In the absence of other reactants, DMB can undergo photodimerization upon UV irradiation, leading to the formation of cyclobutane and other dimeric products.[3]
-
Electrocyclization: As a conjugated diene, DMB has the potential to undergo photochemical electrocyclization, a process that would lead to the formation of a cyclobutene (B1205218) derivative. This reaction is a key step in many photochemically-driven molecular transformations.
Applications in Drug Development
The products of DMB's photochemical reactions, particularly oxetanes and cyclobutanes, are valuable scaffolds in drug discovery.
-
Oxetanes as Bioisosteres: The oxetane (B1205548) ring is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl groups or carbonyl functionalities.[4] This substitution can lead to improved physicochemical properties such as solubility and metabolic stability, which are critical for drug efficacy. Several bioactive molecules containing the oxetane moiety have been synthesized, demonstrating its importance in developing new therapeutic agents.[5][6]
-
Cyclobutanes in Bioactive Molecules: Cyclobutane derivatives are found in a number of natural products with interesting biological activities and are used as key intermediates in the synthesis of complex pharmaceutical compounds.[7] Their rigid, three-dimensional structure can be exploited to control the spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.
Experimental Protocols
The following are detailed protocols for key photochemical reactions of this compound.
Protocol 1: Paternò-Büchi Reaction with Benzophenone (B1666685)
This protocol describes the photosensitized [2+2] photocycloaddition of this compound with benzophenone to yield an oxetane.
Materials:
-
This compound (DMB)
-
Benzophenone
-
Anhydrous benzene (B151609) (or other suitable non-polar solvent)
-
Photochemical reactor equipped with a medium-pressure mercury lamp and a cooling system
-
Pyrex or quartz reaction vessel
-
Nitrogen or argon gas for degassing
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve benzophenone (1.0 equivalent) and a stoichiometric excess of this compound (2-5 equivalents) in anhydrous benzene. The concentration of benzophenone should be in the range of 0.1-0.2 M.
-
Degassing: Seal the reaction vessel and thoroughly degas the solution by bubbling with a gentle stream of nitrogen or argon for at least 30 minutes. This is crucial to remove dissolved oxygen, which can quench the excited triplet state of benzophenone.
-
Irradiation: Place the reaction vessel in the photochemical reactor and ensure it is adequately cooled (e.g., using a water bath or a cooling fan). Irradiate the stirred solution with a medium-pressure mercury lamp. The use of a Pyrex filter is recommended to filter out high-energy UV radiation that might cause side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the benzophenone spot on TLC is a good indicator of reaction completion.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the oxetane product.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS).
Protocol 2: Photochemical Dimerization of this compound
This protocol describes the photodimerization of this compound.
Materials:
-
This compound (DMB)
-
Anhydrous solvent (e.g., cyclohexane (B81311) or benzene)
-
Photochemical reactor with a UV lamp
-
Quartz reaction vessel
-
Nitrogen or argon gas
-
Standard laboratory glassware
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup: Place a solution of this compound in the chosen anhydrous solvent in a quartz reaction vessel. The concentration should be in the range of 0.1-0.5 M.
-
Degassing: Degas the solution with nitrogen or argon for 30 minutes.
-
Irradiation: Irradiate the solution with a suitable UV lamp while maintaining a constant temperature with a cooling system.
-
Product Analysis: After a set irradiation time, analyze the reaction mixture using GC-MS to identify and quantify the dimeric products formed.
Quantitative Data
Quantitative data for the photochemical reactions of this compound is not extensively available in the literature. The yields of photoproducts are highly dependent on the specific reaction conditions, including the wavelength of light, reaction time, solvent, and the nature of the reactants.
| Reaction Type | Reactants | Solvent | Product(s) | Yield (%) | Reference |
| [2+2] Photocycloaddition | DMB, Acrylonitrile | Neat | Cyclobutane and Diels-Alder adducts | Variable | [3] |
| Photodimerization | DMB | Solution | Dimers | Not specified | [3] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key photochemical reaction pathways of this compound and a general experimental workflow.
Caption: The Paternò-Büchi reaction mechanism.
Caption: General experimental workflow for a photochemical reaction.
References
- 1. Regioselectivity in the Paternò-Büchi Reaction [manu56.magtech.com.cn]
- 2. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Photochemistry of 1,3-butadiene: Details of the primary processes and mechanism of photopolymerization for The Journal of Chemical Physics - IBM Research [research.ibm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity and kinetics of 1,3-butadiene under ultraviolet irradiation at 254 nm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Copolymerization of 2,3-Dimethyl-1,3-butadiene with Ethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copolymerization of 2,3-dimethyl-1,3-butadiene (DMB) with ethylene (B1197577). This process yields copolymers with unique properties that are of significant interest for the development of novel materials, including advanced elastomers and functionalized polymers for various scientific and pharmaceutical applications.
Introduction
The copolymerization of ethylene with dienes, such as this compound, is a versatile method for synthesizing specialty polymers. The incorporation of DMB into a polyethylene (B3416737) backbone introduces unsaturated sites, which can serve as handles for further functionalization, or can modify the physical properties of the resulting material, leading to elastomers with tailored characteristics. The properties of these copolymers, including their microstructure, molecular weight, and thermal behavior, are highly dependent on the catalyst system employed and the polymerization conditions. This document outlines protocols using representative catalyst systems and details the characterization of the resulting copolymers.
Catalyst Systems and Reaction Mechanisms
The copolymer
Laboratory Scale Synthesis of 2,3-Dimethyl-1,3-butadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2,3-Dimethyl-1,3-butadiene, a valuable diene in organic synthesis, particularly in Diels-Alder reactions and polymer chemistry. The primary method detailed is the acid-catalyzed dehydration of pinacol (B44631) (2,3-dimethyl-2,3-butanediol), a robust and well-established procedure. This document includes a summary of quantitative data, a step-by-step experimental protocol, and a visual representation of the experimental workflow.
Introduction
This compound is a conjugated diene that serves as a crucial building block in the synthesis of various organic compounds and polymers. Its readiness to undergo [4+2] cycloaddition reactions makes it a valuable reagent in the construction of complex cyclic systems. The most common and convenient laboratory preparation of this diene involves the acid-catalyzed dehydration of pinacol.[1][2] This reaction proceeds through a pinacol rearrangement, where a vicinal diol is converted to a carbonyl compound, but under vigorous dehydrating conditions, the formation of the conjugated diene is favored.[3][4]
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound via Pinacol Dehydration
| Parameter | Value | Reference |
| Starting Material | Pinacol (2,3-dimethyl-2,3-butanediol) | [1] |
| Catalyst | 48% Hydrobromic Acid | [1] |
| Molar Ratio (Pinacol:HBr) | 3 moles : 10 ml | [1] |
| Reaction Temperature | Distillation up to 95°C | [1] |
| Product Yields | ||
| This compound | 55-60% | [1][5] |
| Pinacolone (B1678379) (byproduct) | 22-25% | [1][5] |
| Product Properties | ||
| Boiling Point | 69-70.5°C | [1][5] |
| Molar Mass | 82.146 g·mol−1 | [2] |
| Density | 0.7222 g/cm³ | [2] |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Dehydration of Pinacol
This protocol is adapted from the procedure described in Organic Syntheses.[1]
Materials:
-
Pinacol (anhydrous) (354 g, 3 moles)
-
48% Hydrobromic acid (10 mL)
-
Hydroquinone (B1673460) (0.5 g)
-
Anhydrous calcium chloride (15 g)
-
Boiling chips
Equipment:
-
2-L round-bottomed flask
-
Packed fractionating column
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle or flame
-
Separatory funnel
-
1-L round-bottomed flask (for final fractionation)
Procedure:
-
Reaction Setup: In a 2-L round-bottomed flask, combine 354 g (3 moles) of anhydrous pinacol and 10 mL of 48% hydrobromic acid.[1] Add a few boiling chips to ensure smooth boiling.
-
Dehydration and Distillation: Assemble a distillation apparatus with the packed fractionating column attached to the flask. Heat the flask gently.[1] Collect the distillate that comes over until the thermometer reading reaches 95°C.[1] This process should take approximately 2 hours, with a distillation rate of 20-30 drops per minute.[1]
-
Work-up: The collected distillate will consist of two layers. Transfer the distillate to a separatory funnel and separate the upper, non-aqueous layer. Wash the organic layer twice with 100-mL portions of water.[1]
-
Drying and Stabilization: To the washed organic layer, add 0.5 g of hydroquinone to inhibit polymerization.[1] Dry the liquid overnight using 15 g of anhydrous calcium chloride.[1]
-
Fractional Distillation: Decant the dried liquid into a 1-L round-bottomed flask and perform a fractional distillation using the same packed column.[1]
-
Product Collection: Collect the fraction boiling between 69-70.5°C. This is the purified this compound.[1][5] A lower boiling fraction may be collected, followed by an intermediate fraction (70.5–105°C), and a higher boiling fraction of pinacolone (105–106°C).[1][5]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Discussion
The acid-catalyzed dehydration of pinacol is an effective method for the laboratory-scale synthesis of this compound. A key consideration in this synthesis is the potential for the competing pinacol rearrangement to form pinacolone.[3] The reaction conditions, particularly the temperature and the rate of distillation, are crucial for maximizing the yield of the desired diene. Vigorous heating and efficient removal of the lower-boiling diene from the reaction mixture helps to shift the equilibrium towards the elimination product.[4] The use of a packed fractionating column is essential for separating the product from the starting material, water, and the pinacolone byproduct.[1] The addition of a polymerization inhibitor such as hydroquinone is important for the storage of the diene, which is prone to polymerization.[1] Alternative catalysts such as alumina (B75360) at high temperatures have also been reported, though this is often employed in vapor-phase industrial processes.[6][7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dimethylbutadiene - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of this compound - Chempedia - LookChem [lookchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dimethyl-1,3-butadiene by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,3-dimethyl-1,3-butadiene via distillation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound in a laboratory setting?
A1: Distillation is the most prevalent and effective method for purifying this compound.[1] This technique leverages its relatively low boiling point (68-69 °C) to separate it from common impurities.[1] For impurities with boiling points close to that of the diene, fractional distillation is highly recommended for a more refined separation.[1]
Q2: What are the primary impurities I should expect when synthesizing this compound?
A2: When synthesizing this compound, particularly through the common acid-catalyzed dehydration of pinacol (B44631), the main impurities to anticipate are unreacted pinacol and the byproduct pinacolone.[1][2] Additionally, polymers of the diene can form during storage or the purification process itself.[1]
Q3: Why is it crucial to add an inhibitor during the distillation and storage of this compound?
A3: this compound can readily polymerize, especially when heated or exposed to sunlight over extended periods.[3][4] It is also a peroxide-forming compound, meaning it can react with oxygen to create unstable and potentially explosive peroxides.[5][6][7] Inhibitors such as Butylated hydroxytoluene (BHT) or hydroquinone (B1673460) are added to prevent both polymerization and peroxide formation, ensuring the safety and integrity of the compound during distillation and storage.[8][9]
Q4: What are the key physical properties of this compound relevant to its distillation?
A4: The following table summarizes the essential physical properties for the distillation of this compound:
| Property | Value |
| Boiling Point | 68-69 °C (at 760 mmHg)[2][10] |
| Melting Point | -76 °C[3][10] |
| Density | 0.726 g/mL (at 25 °C)[10] |
| Refractive Index | n20/D 1.438[3] |
| Flash Point | -22 °C[3][4] |
Q5: Can I purify this compound by recrystallization?
A5: Due to its very low melting point of -76 °C, direct purification of this compound by recrystallization is not a practical or viable method.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery | - Inefficient distillation setup (e.g., poor insulation, loose connections).- Incorrect temperature and pressure conditions.- Polymerization of the product in the distillation flask. | - Ensure the distillation column is well-insulated and all connections are secure.- Verify the boiling point of this compound and adjust heating accordingly. Consider vacuum distillation for temperature-sensitive compounds.[1]- Add a polymerization inhibitor (e.g., BHT, hydroquinone) to the crude material before starting the distillation.[8][9] |
| Product Contaminated with High-Boiling Impurities (e.g., Pinacolone) | - Inefficient fractional distillation column.- Distillation rate is too high. | - Use a packed fractionating column to improve separation efficiency.[8]- Reduce the distillation rate to approximately 20-30 drops per minute to allow for proper equilibration and separation.[8][9] |
| Cloudy or Viscous Distillate | - Presence of water.- Polymer formation in the collection flask. | - Ensure the crude product is thoroughly dried before distillation, for instance, with anhydrous calcium chloride.[8][9]- Add a small amount of inhibitor to the receiving flask. |
| Yellowing of the Product | - Formation of colored impurities or degradation products. | - This may indicate the presence of impurities. Refractionation may be necessary. The crude product can be washed with water prior to drying and distillation to remove some water-soluble impurities.[8][9] |
| Safety Concern: Suspected Peroxide Formation | - Prolonged exposure to air and light. | - Do not distill if you suspect peroxide formation. Visually inspect for crystals or a viscous liquid.[5] If peroxides are suspected, do not open the container.[5] Contact your institution's Environmental Health and Safety office for proper disposal procedures. |
Experimental Protocol: Purification by Fractional Distillation
This protocol is adapted from a standard laboratory procedure for the purification of this compound.[8][9]
1. Preparation of Crude Material:
-
If the crude this compound was synthesized via the dehydration of pinacol, it will likely be in an aqueous mixture. Separate the upper, non-aqueous layer.
-
Wash the organic layer twice with equal volumes of water.
-
Add a polymerization inhibitor, such as 0.5 g of hydroquinone for every 150-200 g of crude product.[8][9]
-
Dry the liquid overnight using a suitable drying agent like anhydrous calcium chloride (approximately 15 g for the same amount of crude product).[8][9]
2. Distillation Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., filled with glass helices), a condenser, and a receiving flask.
-
It is advisable to place the receiving flask in an ice bath to minimize the evaporation of the volatile product.
3. Distillation Process:
-
Add a few boiling chips to the distillation flask containing the dried and inhibited crude product.
-
Slowly heat the flask.
-
Collect the fraction that distills between 69-70.5 °C.[8] The rate of distillation should be controlled to about 20-30 drops per minute.[8][9]
4. Product Handling and Storage:
-
The purified this compound should be stored in a tightly sealed container.
-
Add a stabilizer, such as 100 ppm of BHT, for long-term storage.
-
Store the container in a cool, dark place, preferably refrigerated between 2-8°C, to minimize polymerization and peroxide formation.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. This compound (CAS 513-81-5) [benchchem.com]
- 2. Dimethylbutadiene - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. This compound - Career Henan Chemical Co. [coreychem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Preparation of this compound - Chempedia - LookChem [lookchem.com]
- 10. This compound | 513-81-5 [chemicalbook.com]
Technical Support Center: Diels-Alder Cycloaddition of 2,3-Dimethyl-1,3-butadiene
Welcome to the technical support center for the Diels-Alder cycloaddition reaction involving 2,3-dimethyl-1,3-butadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Diels-Alder reaction of this compound?
A1: The primary side reactions are the polymerization of the diene (this compound) and the retro-Diels-Alder reaction. Polymerization is more likely to occur at higher temperatures, leading to the formation of undesirable polymeric byproducts. The retro-Diels-Alder reaction is a reversion of the cycloaddition to the starting diene and dienophile, which is also favored at elevated temperatures.
Q2: My reaction mixture solidified unexpectedly. What could be the cause?
A2: Unexpected solidification can occur due to the rapid polymerization of this compound, especially in the presence of heat or impurities that can initiate cationic polymerization. It can also be due to the precipitation of the Diels-Alder adduct if it is insoluble in the reaction solvent at the reaction temperature.
Q3: I am observing a low yield of my desired Diels-Alder adduct. What are the potential reasons?
A3: Low yields can stem from several factors:
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Polymerization of the diene: As mentioned, this is a significant competing reaction.
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Retro-Diels-Alder reaction: If the reaction is heated for too long or at too high a temperature, the product may revert to the starting materials.[1]
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Purity of reactants: Impurities in the this compound or the dienophile can inhibit the reaction or promote side reactions.
-
Reaction conditions: Suboptimal temperature, reaction time, or solvent can all contribute to lower yields.
Q4: How can I minimize the polymerization of this compound?
A4: To minimize polymerization, consider the following:
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Use freshly distilled diene: This removes any polymeric impurities that can act as seeds for further polymerization.
-
Control the temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate. For highly reactive dienophiles like maleic anhydride (B1165640), the reaction can be exothermic and may not require external heating.[2]
-
Use an inhibitor: In some cases, a radical inhibitor can be added to suppress polymerization, although this should be done with caution as it may interfere with the desired reaction.
Q5: How can I distinguish the desired Diels-Alder adduct from the polymer byproduct?
A5: The Diels-Alder adduct and the polymer will have distinct physical and spectroscopic properties.
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Solubility: The adduct is typically a crystalline solid with well-defined solubility, while the polymer is often an amorphous, less soluble, or insoluble solid.
-
Melting Point: The crystalline adduct will have a sharp melting point, whereas the polymer will soften over a broad temperature range.
-
Spectroscopy (NMR and IR): The NMR and IR spectra of the adduct will show characteristic peaks corresponding to its specific structure. The polymer will exhibit broad, less-defined signals in its spectra.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Impure reactants. 2. Incorrect reaction temperature (too low). 3. Dienophile is not sufficiently activated. | 1. Purify the this compound by distillation before use. Ensure the dienophile is pure. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. If using a less reactive dienophile, consider using a Lewis acid catalyst to enhance its reactivity. |
| Formation of a Tarry or Polymeric Substance | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of acidic impurities. | 1. Perform the reaction at a lower temperature. For exothermic reactions, cooling may be necessary. 2. Monitor the reaction closely and stop it once the starting materials are consumed. 3. Ensure all glassware is clean and dry. Use a non-acidic solvent. |
| Product Decomposes During Workup or Purification | 1. The adduct is thermally unstable. 2. The retro-Diels-Alder reaction is occurring during purification. | 1. Use mild purification techniques such as recrystallization from a suitable solvent at a low temperature. Avoid high temperatures during solvent removal. 2. If distillation is used for purification, perform it under reduced pressure to lower the boiling point. |
| Difficulty in Isolating the Product | 1. The product is highly soluble in the reaction solvent. 2. The product has oiled out instead of crystallizing. | 1. After the reaction is complete, cool the mixture in an ice bath to induce crystallization. If that fails, try adding a co-solvent in which the product is less soluble. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, attempt purification by column chromatography. |
Experimental Protocols
Synthesis of 4,5-Dimethyl-cis-1,2,3,6-tetrahydrophthalic Anhydride
This protocol describes the reaction of this compound with maleic anhydride.
Materials:
-
This compound (freshly distilled)
-
Maleic anhydride
-
Toluene (B28343) (anhydrous)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a minimal amount of toluene at room temperature.
-
Slowly add freshly distilled this compound (1.1 eq) to the solution. The reaction is exothermic, and the mixture may warm up.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours. The product may start to precipitate during this time.
-
After the reaction is complete (monitored by TLC), cool the flask in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold hexanes to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure 4,5-dimethyl-cis-1,2,3,6-tetrahydrophthalic anhydride.
Characterization Data for 4,5-Dimethyl-cis-1,2,3,6-tetrahydrophthalic Anhydride:
-
Appearance: White crystalline solid.
-
Melting Point: 78-80 °C.
-
¹H NMR (CDCl₃, ppm): δ 3.45 (s, 2H), 2.55 (s, 4H), 1.70 (s, 6H).
-
¹³C NMR (CDCl₃, ppm): δ 171.5, 126.0, 47.5, 30.0, 18.5.
-
IR (KBr, cm⁻¹): 2920, 1845, 1780, 1240, 930.
Reaction Pathways and Workflows
Diels-Alder Reaction and Side Reaction Pathways
References
Technical Support Center: Optimizing Yield for 2,3-Dimethyl-1,3-butadiene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethyl-1,3-butadiene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the acid-catalyzed dehydration of pinacol (B44631) (2,3-dimethyl-2,3-butanediol).[1] Common catalysts for this reaction include mineral acids like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄), as well as solid acid catalysts such as activated alumina (B75360) (Al₂O₃) at high temperatures.[1]
Q2: What is the primary side reaction that reduces the yield of this compound?
A2: The main competing reaction is the pinacol rearrangement, which leads to the formation of pinacolone (B1678379) (3,3-dimethyl-2-butanone).[2] This rearrangement is also acid-catalyzed and can become the dominant pathway under certain conditions.
Q3: How can I favor the formation of this compound over pinacolone?
A3: Optimizing for the desired diene involves controlling the reaction conditions. Generally, higher temperatures and rapid removal of the product from the reaction mixture favor the elimination reaction to form the diene. In contrast, milder conditions and longer reaction times can favor the pinacol rearrangement. The choice of catalyst also plays a crucial role; for instance, vapor-phase dehydration over alumina at high temperatures is a common method to enhance the yield of the diene.
Q4: What is a suitable method for purifying the synthesized this compound?
A4: Fractional distillation is the most common method for purifying this compound from the reaction mixture. The diene has a boiling point of approximately 69-70°C, which allows for its separation from the higher-boiling pinacolone (b.p. ~106°C) and any unreacted pinacol (b.p. ~172°C). It is also recommended to wash the crude product with water to remove any acid catalyst and then dry it with an anhydrous salt like calcium chloride before distillation.
Q5: How should I store the purified this compound?
A5: this compound is prone to polymerization, especially upon prolonged storage. It is advisable to add a radical inhibitor, such as hydroquinone (B1673460), and store the purified diene in a refrigerator to minimize polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of this compound | - Reaction conditions favoring pinacol rearrangement. - Incomplete reaction. - Loss of product during workup or distillation. | - Optimize Reaction Temperature: For vapor-phase reactions over alumina, ensure the temperature is within the optimal range (typically 420-470°C). For acid-catalyzed reactions in solution, carefully control the heating to distill the diene as it forms, preventing it from undergoing further reactions. - Catalyst Activity: Ensure the catalyst is active. For alumina, it can be activated by heating. For acid catalysts, ensure the correct concentration is used. - Efficient Distillation: Use a fractionating column to improve the separation of the diene from byproducts and starting material. Monitor the distillation temperature closely. |
| High yield of pinacolone byproduct | - Reaction conditions are too mild (e.g., lower temperature, prolonged reaction time). - Inappropriate choice or concentration of acid catalyst. | - Increase Reaction Temperature: Higher temperatures generally favor the elimination reaction over the rearrangement. - Rapid Product Removal: Distill the this compound as it is formed to shift the equilibrium and prevent its potential isomerization or polymerization. - Catalyst Selection: Consider using a solid acid catalyst like activated alumina in a vapor-phase setup, which is often reported to give higher selectivity for the diene. |
| Polymerization of the product | - Presence of radical initiators (e.g., peroxides). - High temperatures during storage or prolonged reaction times at elevated temperatures. - Absence of a polymerization inhibitor. | - Add an Inhibitor: Add a small amount of a radical inhibitor like hydroquinone to the crude product before distillation and to the purified product for storage. - Control Temperature: Avoid excessive heating during distillation. Store the purified diene at low temperatures (e.g., in a refrigerator). - Minimize Oxygen Exposure: Perform the distillation and storage under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Two layers observed in the distillate | - Co-distillation of water with the organic product. | - This is expected. The upper layer is the organic product (this compound), and the lower layer is aqueous. Separate the layers using a separatory funnel. Wash the organic layer with water or brine, and then dry it with an anhydrous salt before final purification. |
Data Presentation
The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. Below is a summary of typical yields obtained from well-established protocols.
Table 1: Yields from Acid-Catalyzed Dehydration of Pinacol with Hydrobromic Acid
| Product | Boiling Point (°C) | Yield (grams) per 354g of Pinacol | Yield (%) |
| This compound | 69-70.5 | 135-147 | 55-60 |
| Pinacolone | 105-106 | 66-75 | 22-25 |
Data sourced from Organic Syntheses, Coll. Vol. 3, p.312 (1955); Vol. 22, p.39 (1942).
Table 2: Yields from Vapor-Phase Dehydration of Pinacol over Activated Alumina
| Product | Boiling Point (°C) | Yield (grams) per 100g of Pinacol | Yield (%) |
| This compound | 67-70 | 55-60 | 79-86 |
Data sourced from Organic Syntheses, Coll. Vol. 3, p.312 (1955); Vol. 22, p.39 (1942).
Experimental Protocols
Method 1: Acid-Catalyzed Dehydration of Pinacol using Hydrobromic Acid
This protocol is adapted from Organic Syntheses.
Materials:
-
Pinacol (anhydrous): 354 g (3 moles)
-
48% Hydrobromic acid: 10 mL
-
Hydroquinone: 0.5 g
-
Anhydrous calcium chloride: 15 g
-
Boiling chips
Procedure:
-
Place 354 g of pinacol and 10 mL of 48% hydrobromic acid in a 2-liter round-bottom flask equipped with a fractionating column.
-
Add a few boiling chips and heat the flask gently.
-
Collect the distillate that comes over up to a temperature of 95°C. This process should take approximately 2 hours.
-
Transfer the distillate to a separatory funnel. The distillate will consist of two layers.
-
Separate and discard the lower aqueous layer.
-
Wash the upper organic layer twice with 100 mL portions of water.
-
Add 0.5 g of hydroquinone to the organic layer and dry it overnight with 15 g of anhydrous calcium chloride.
-
Set up for fractional distillation and collect the fraction boiling at 69-70.5°C. This is the purified this compound.
Method 2: Vapor-Phase Dehydration of Pinacol using Activated Alumina
This protocol is also adapted from Organic Syntheses.
Materials:
-
Pinacol (anhydrous): 100 g
-
Activated Alumina
-
Anhydrous calcium sulfate
-
Hydroquinone
Procedure:
-
Pack a Pyrex tube (3 cm diameter, 70 cm length) with activated alumina.
-
Heat the tube to 420-470°C using a tube furnace.
-
Place 100 g of anhydrous pinacol in a distilling flask connected to the heated Pyrex tube.
-
Distill the pinacol under reduced pressure (water pump vacuum) through the hot alumina-packed tube. The distillation should take about 15 minutes.
-
Collect the products in a series of cold traps (the first in an ice-salt bath, the second in a dry ice-acetone bath).
-
After the distillation is complete, continue to draw a vacuum through the apparatus for another 15 minutes.
-
Combine the contents of the cold traps. Two layers will form.
-
Freeze the lower aqueous layer by cooling the receiver in a dry ice-acetone bath and decant the upper organic layer (crude this compound).
-
Dry the crude product over anhydrous calcium sulfate.
-
Add a small amount of hydroquinone and purify by fractional distillation, collecting the fraction boiling at 67-70°C.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Competing reaction pathways in the acid-catalyzed conversion of pinacol.
References
Preventing polymerization of 2,3-Dimethyl-1,3-butadiene during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,3-Dimethyl-1,3-butadiene to prevent polymerization.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and use of this compound.
Issue 1: Suspected Polymerization in Stored Monomer
-
Question: My bottle of this compound appears viscous or contains solid particles. What should I do?
-
Answer: An increase in viscosity, the appearance of cloudiness, or the presence of solid precipitates are strong indicators of polymerization.[1][2] Do not use the material if these signs are present. If significant solids are observed, do not attempt to open or move the container, as some polymers, particularly "popcorn polymers," can create pressure buildup.[3][4][5] Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal. For early-stage oligomerization, where the monomer is still the main component, purification by vacuum distillation may be possible but must be performed with extreme caution and under an inert atmosphere.[6]
Issue 2: Monomer Fails to React in an Experiment
-
Question: My reaction using this compound is not proceeding as expected. Could the monomer be the issue?
-
Answer: If the monomer has been stored for an extended period or improperly, its purity may be compromised. It is recommended to test the purity of the monomer using Gas Chromatography (GC) before use.[7] Additionally, ensure that the inhibitor, typically butylated hydroxytoluene (BHT), has been removed if your reaction is sensitive to it. Incomplete removal of the inhibitor can quench radical reactions.
Issue 3: Uncertainty About Inhibitor Presence
-
Question: How can I be sure that the inhibitor is effectively preventing polymerization?
-
Answer: The inhibitor concentration depletes over time, especially with exposure to air and light. It is crucial to monitor the inhibitor concentration periodically, particularly for long-term storage. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the amount of BHT present.[8][9][10][11][12]
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for this compound?
-
To minimize the risk of polymerization, this compound should be stored at a refrigerated temperature, typically between 2°C and 8°C.[13] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.[14] It should also be protected from light and sources of heat or ignition.[14][15][16]
-
-
How long can I store this compound?
-
The shelf life of this compound is highly dependent on storage conditions and the presence of an inhibitor. While a specific shelf life is often not provided by manufacturers, it is recommended to use the monomer within a year of receipt. For long-term storage, regular testing for purity and inhibitor concentration is essential.
-
-
What is the role of an inhibitor?
-
Inhibitors are added to monomers like this compound to prevent spontaneous polymerization. They act as radical scavengers, terminating the chain reactions that lead to polymer formation. A common inhibitor used is 2,6-di-tert-butyl-p-cresol (BHT).[16]
-
Polymerization
-
What causes this compound to polymerize?
-
What are the signs of polymerization?
-
Visual signs of polymerization include an increase in the liquid's viscosity, the formation of a gel, or the appearance of solid precipitates. In some cases, a dangerous form of polymer known as "popcorn polymer" can form, which is a porous, cross-linked material that can exert significant pressure on its container.[3][4][5]
-
-
What are peroxides and why are they dangerous?
-
Peroxides are compounds containing an oxygen-oxygen single bond, which can be formed when this compound is exposed to atmospheric oxygen.[17][18] These peroxides are unstable and can decompose to form free radicals, which then initiate polymerization. Peroxides can also be shock-sensitive and explosive in high concentrations.
-
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C to 8°C | Reduces the rate of potential polymerization and peroxide formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents exposure to oxygen, which can initiate polymerization via peroxide formation.[14] |
| Light Conditions | Store in an amber or opaque container | Protects from light, which can also initiate radical formation. |
| Inhibitor | Typically contains ~0.01% BHT | Scavenges free radicals to prevent the onset of polymerization.[16] |
| Purity Monitoring | Gas Chromatography (GC) | Verifies the purity of the monomer before use.[7] |
| Inhibitor Monitoring | HPLC or GC-MS | Quantifies the remaining inhibitor concentration to ensure storage stability.[8][9][10][11][12] |
| Peroxide Testing | Iodometric test strips or titration | Detects the presence of peroxides, which are a significant safety hazard.[19][20] |
Experimental Protocols
Protocol 1: Peroxide Testing (Qualitative)
This protocol is a general method for the qualitative detection of peroxides.
-
Materials:
-
Sample of this compound
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Starch indicator solution (optional)
-
Test tube
-
-
Procedure:
-
In a clean, dry test tube, add approximately 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add a small crystal of potassium iodide.
-
Stopper the test tube and shake well.
-
A yellow to brown color indicates the presence of peroxides. A deeper brown color suggests a higher concentration.
-
For increased sensitivity, a few drops of starch indicator can be added. A blue-black color confirms the presence of peroxides.
-
Protocol 2: Quantification of BHT Inhibitor by HPLC (Adapted from general methods)
This protocol provides a general framework for the quantitative analysis of BHT. Method development and validation are recommended for specific laboratory setups.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and water mixture (e.g., 75:25 v/v)
-
BHT standard
-
This compound sample
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of BHT in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the mobile phase.
-
HPLC Analysis:
-
Set the UV detector to a wavelength of 280 nm.
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Create a calibration curve by plotting the peak area versus the concentration of the BHT standards.
-
Inject the prepared sample solution and record the peak area for BHT.
-
-
Quantification: Determine the concentration of BHT in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
Caption: Factors leading to polymerization and preventive measures.
References
- 1. nailknowledge.org [nailknowledge.org]
- 2. researchgate.net [researchgate.net]
- 3. (135a) Butadiene Popcorn Polymer: Formation Mechanism and Inhibition | AIChE [proceedings.aiche.org]
- 4. journals.aijr.org [journals.aijr.org]
- 5. icheme.org [icheme.org]
- 6. This compound | C6H10 | CID 10566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of butylated hydroxyanisole, butylated hydroxytoluene, and tert-butyl hydroquinone in oils, foods, and biological fluids by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Separation BHA and BHT on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 11. Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
- 16. gccpo.org [gccpo.org]
- 17. The reactivity of 1,3-butadiene with butadiene-derived popcorn polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 19. irp.cdn-website.com [irp.cdn-website.com]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Technical Support Center: Troubleshooting Low Yield in Diels-Alder Reactions with 2,3-Dimethyl-1,3-butadiene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Diels-Alder reactions involving 2,3-Dimethyl-1,3-butadiene, specifically focusing on overcoming low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: The reaction is sluggish or does not proceed to completion, resulting in a low yield.
Possible Cause 1: Low Reactivity of the Dienophile
The electronic nature of the dienophile significantly impacts the reaction rate. Diels-Alder reactions with electron-rich dienes like this compound are generally faster with dienophiles bearing electron-withdrawing groups (EWGs).
-
Recommendation: If your dienophile lacks strong EWGs, consider using a dienophile that does. Common EWGs that accelerate the reaction include carbonyls (aldehydes, ketones, esters), nitriles (CN), and nitro groups (NO₂).
Possible Cause 2: Unfavorable Reaction Temperature
While some Diels-Alder reactions proceed at room temperature, others require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to the retro-Diels-Alder reaction, reducing the overall yield.
-
Recommendation: The reaction between this compound and maleic anhydride (B1165640) is often initiated by gentle warming and can become vigorously exothermic.[1] If no spontaneous warming is observed, a modest increase in temperature may be necessary. For less reactive dienophiles, refluxing in a suitable solvent may be required.
Possible Cause 3: Inappropriate Solvent Choice
The solvent can influence the rate of a Diels-Alder reaction. While often considered to have a minor effect, solvent polarity can play a role.
-
Recommendation: High-boiling point solvents like toluene (B28343) or xylene are suitable for reactions that require heating.[2] For reactions that are sensitive to solvent polarity, consider screening a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., dichloromethane).
Issue 2: The formation of significant side products is observed, leading to a low yield of the desired adduct.
Possible Cause 1: Polymerization of the Diene
Dienes, including this compound, can undergo polymerization, especially at elevated temperatures or in the presence of acidic catalysts. This side reaction can significantly consume the starting material and reduce the yield of the Diels-Alder adduct.
-
Recommendation:
-
Control Temperature: Avoid unnecessarily high reaction temperatures.
-
Use an Inhibitor: For reactions requiring prolonged heating, consider adding a radical inhibitor (e.g., hydroquinone) to suppress polymerization.
-
Optimize Catalyst Loading: If using a Lewis acid catalyst, use the minimum effective amount to avoid promoting polymerization.
-
Possible Cause 2: Diene Isomerization or Decomposition
While this compound is locked in the reactive s-cis conformation, other dienes may exist in an equilibrium between the reactive s-cis and unreactive s-trans conformations. At high temperatures, dienes can also be prone to decomposition.
-
Recommendation: Ensure the purity of the this compound before use. If synthesizing it in situ, ensure the reaction conditions are optimized for its formation and immediate consumption in the Diels-Alder reaction.
Issue 3: The reaction yield is inconsistent or not reproducible.
Possible Cause 1: Variable Reagent Quality
The purity of the diene and dienophile is crucial for a successful Diels-Alder reaction. Impurities can inhibit the reaction or lead to side products. This compound can be prone to oxidation or polymerization upon storage.
-
Recommendation:
-
Use freshly distilled or purified this compound for best results.
-
Ensure the dienophile is pure and dry. Maleic anhydride, for example, is sensitive to moisture.
-
Possible Cause 2: Presence of Water
While some Diels-Alder reactions can be accelerated in aqueous media, the presence of water can also lead to hydrolysis of certain dienophiles, such as maleic anhydride, forming the corresponding dicarboxylic acid, which may react differently or be more difficult to isolate.
-
Recommendation: Unless the reaction is specifically designed to be run in water, use anhydrous solvents and ensure all glassware is thoroughly dried.
Optimizing Reaction Conditions
For challenging Diels-Alder reactions involving this compound, the use of a Lewis acid catalyst can significantly improve the reaction rate and yield.
Lewis Acid Catalysis
Lewis acids activate the dienophile by coordinating to it, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, accelerating the reaction.
-
Common Lewis Acids: A variety of Lewis acids can be employed, including aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and calcium triflate (Ca(OTf)₂).
-
Solvent Choice: The choice of solvent is important when using Lewis acids. Dichloromethane is a common solvent for Lewis acid-catalyzed Diels-Alder reactions.
-
Experimental Note: Lewis acid-catalyzed reactions are often performed at lower temperatures to improve selectivity and control reactivity.
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Diels-Alder reactions. Please note that direct comparative data for this compound across a wide range of conditions is limited in the literature. The presented data is compiled from various sources and should be used as a guideline for optimization.
Table 1: Effect of Lewis Acid Catalyst on Diels-Alder Reactions
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclopentadiene | 1,4-Naphthoquinone | None | Dichloromethane | -20 | Not Detected | [3] |
| Cyclopentadiene | 1,4-Naphthoquinone | FeCl₃ (10) | Dichloromethane | -20 | 20 | [3] |
| Cyclopentadiene | 1,4-Naphthoquinone | Ca(OTf)₂ (10) | Dichloromethane | -20 | 85 | [3] |
| Cyclopentadiene | 1,4-Naphthoquinone | Ca(OTf)₂/Bu₄NPF₆ (10) | Dichloromethane | -20 | 95 | [3] |
Table 2: Effect of Temperature on a Diels-Alder Reaction
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Isoprene | Methyl Acrylate | None | Toluene | 120 | 70 (para/meta 7:3) | [4] |
| Isoprene | Methyl Acrylate | AlCl₃ | Toluene | 20 | 95 (para/meta 95:5) | [4] |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of this compound and Maleic Anhydride
This protocol is adapted from a standard undergraduate organic chemistry experiment and is suitable for a reaction that proceeds readily without the need for a catalyst.
Materials:
-
This compound
-
Maleic anhydride (1.0 g)
-
Hexanes (15 mL)
Procedure:
-
To a 125 mL Erlenmeyer flask, add 1.0 g of maleic anhydride.
-
Add the this compound to the flask.
-
Gently warm the reaction mixture with your hands. An exothermic reaction should commence, causing the temperature to rise rapidly to approximately 100°C.[1]
-
Once the reaction begins, remove your hands to avoid boiling off the diene. If any white solid (maleic anhydride) remains, stir the mixture occasionally with a thermometer.
-
Allow the reaction mixture to cool to room temperature.
-
Add 15 mL of hexanes and warm the mixture in a hot water bath, stirring until no more solid dissolves.
-
Filter the warm solution by gravity filtration into a 25 mL Erlenmeyer flask to remove any unreacted maleic anhydride.
-
Allow the filtrate to cool in an ice bath for 15 minutes to induce crystallization of the product.
-
Isolate the crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes.
-
Dry the crystals and determine the yield.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This is a general procedure for a Lewis acid-catalyzed Diels-Alder reaction and should be adapted based on the specific reactivity of the substrates.
Materials:
-
Diene (e.g., this compound)
-
Dienophile
-
Lewis Acid (e.g., AlCl₃ or Ca(OTf)₂)
-
Anhydrous Dichloromethane
-
Aqueous citric acid solution (for workup)
-
Saturated aqueous sodium bicarbonate solution (for workup)
-
Brine (for workup)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile and anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., 0°C to -78°C).
-
Slowly add the Lewis acid to the solution while stirring.
-
Add the diene dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold aqueous citric acid solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Troubleshooting Logic
The following diagrams illustrate the decision-making process for troubleshooting low yields in Diels-Alder reactions.
Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.
Caption: Lewis acid catalysis pathway in a Diels-Alder reaction.
References
Influence of temperature on 2,3-Dimethyl-1,3-butadiene reactions
This technical support center provides troubleshooting guides and frequently asked questions regarding the influence of temperature on reactions involving 2,3-Dimethyl-1,3-butadiene.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound, and how does temperature generally influence them?
This compound is primarily used in two types of reactions: Diels-Alder cycloadditions and polymerization. Temperature is a critical parameter in both.
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Diels-Alder Reaction: This [4+2] cycloaddition reaction is used to form six-membered rings.[1] Temperature influences both the reaction rate and the stereoselectivity of the products (the ratio of endo to exo isomers). While moderate heat can provide the necessary activation energy, excessively high temperatures can lead to a reverse (retro-Diels-Alder) reaction.[2][3]
-
Polymerization: This diene can undergo polymerization, often initiated by radicals. Temperature significantly affects the rate of polymerization and the molecular weight of the resulting polymer.[4] Higher temperatures generally increase the reaction rate but can lead to lower molecular weight polymers and an increase in oily by-products.[5]
Q2: How does temperature control the product distribution in Diels-Alder reactions (Kinetic vs. Thermodynamic Control)?
Temperature determines whether a Diels-Alder reaction is under kinetic or thermodynamic control, which affects the ratio of the endo and exo products.[2]
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Kinetic Control (Low Temperature): At lower temperatures, the reaction is typically irreversible. The major product formed is the one with the lowest activation energy, which is usually the endo product. The endo transition state is favored due to stabilizing secondary orbital interactions.[2][6]
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Thermodynamic Control (High Temperature): At higher temperatures, the Diels-Alder reaction becomes reversible.[2] This allows an equilibrium to be established between the reactants and products. Under these conditions, the most thermodynamically stable product, which is typically the exo isomer, becomes the major product.[2]
Q3: What are common side reactions or issues encountered at elevated temperatures?
Elevated temperatures can lead to several undesirable outcomes:
-
Retro-Diels-Alder Reaction: As mentioned, high temperatures (often above 200°C) can cause the cycloadduct to revert to the original diene and dienophile, reducing the overall yield.[3]
-
Dimerization and Polymerization: this compound can dimerize or polymerize, especially at higher temperatures. These side reactions compete with the desired reaction and can complicate product purification.[5][7]
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Formation of By-products: In the synthesis of the diene itself from pinacol, inefficient temperature control can lead to the formation of pinacolone.[8] During polymerization, higher temperatures increase the formation of oily by-products.[5]
Q4: How does temperature impact the yield of a Diels-Alder reaction?
The effect of temperature on yield is not linear. An increase in temperature from 403 K (130°C) to 433 K (160°C) in the reaction with methyl methacrylate (B99206) was shown to increase the product yield from 78% to 92%.[5] However, further increases in temperature can cause the diene to boil off or promote the retro-Diels-Alder reaction, which would decrease the yield.[3][5]
Troubleshooting Guides
Problem 1: Low or No Yield in Diels-Alder Reaction
| Possible Cause | Recommended Solution |
| Insufficient Temperature | The reaction may lack the necessary activation energy. For the reaction with maleic anhydride (B1165640), a rapid exothermic reaction should raise the temperature to around 100°C.[9] If this does not occur, gentle warming may be required. |
| Excessively High Temperature | If the reaction is conducted at very high temperatures (e.g., >200°C), the retro-Diels-Alder reaction may be favored, leading to product decomposition.[3] Reduce the reaction temperature to a moderate range (e.g., 25°C to 100°C).[3] |
| Diene Purity | The diene, this compound, is volatile and can be impure. Ensure it is properly purified, for instance, by distillation before use.[4] |
Problem 2: Unexpected Product Ratio (endo vs. exo)
| Possible Cause | Recommended Solution |
| Reaction Under Thermodynamic Control | High reaction temperatures favor the formation of the more stable exo product.[2] To obtain the kinetically favored endo product, run the reaction at a lower temperature.[2][6] |
| Solvent Effects | The choice of solvent can influence the ratio of endo and exo adducts.[10] Consider screening different solvents if a specific stereoisomer is desired. |
Data Presentation
Table 1: Effect of Temperature on Diels-Alder Reaction Yield (Reaction of 2,3-dimethylbuta-1,3-diene with methylmethacrylate)
| Temperature (K) | Temperature (°C) | Product Yield (%) |
| 403 | 130 | 78[5] |
| 413 | 140 | ~83 (interpolated) |
| 423 | 150 | ~88 (interpolated) |
| 433 | 160 | 92[5] |
Table 2: Temperature and Product Control in Diels-Alder Reactions
| Control Type | Typical Temperature | Favored Product | Key Characteristic |
| Kinetic | Low (e.g., 0°C - 25°C) | Endo Adduct | Product that forms faster predominates.[2][11] |
| Thermodynamic | High (e.g., >150°C) | Exo Adduct | More stable product predominates as the reaction becomes reversible.[2][12] |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol describes the synthesis of 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride.[9]
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Reagent Preparation: Add 1.0 g of maleic anhydride to a 125 mL Erlenmeyer flask containing freshly prepared this compound.
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Reaction Initiation: Gently warm the flask with your hands. An exothermic reaction should commence, causing the temperature to rise to approximately 100°C.[9] To prevent the volatile diene from boiling off, remove your hands once the reaction begins.
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Reaction Completion: If solid maleic anhydride remains, stir the mixture occasionally with a thermometer. Allow the mixture to cool to room temperature.
-
Product Isolation:
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Add 15 mL of hexanes to the cooled mixture and warm it in a hot water bath to dissolve the product, leaving behind any unreacted maleic anhydride.[9]
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Perform a gravity filtration of the warm solution into a clean 25-mL Erlenmeyer flask.
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Cool the filtrate in an ice bath for 15 minutes to induce crystallization.[9]
-
-
Purification: Isolate the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes. Allow the crystals to dry completely.
Protocol 2: Radical Polymerization of this compound
This protocol is a typical procedure for radical polymerization using an initiator like AIBN (2,2′-Azobis(isobutyronitrile)).[4]
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Monomer and Initiator Loading: In a reaction tube, immerse 200 mg of a suitable porous coordination polymer (PCP) host in a solution of 1 mL this compound (DMB) and 4 mg of AIBN. Allow this to sit for 30 minutes.
-
Removal of Excess Monomer: Remove the excess monomer and initiator solution from the exterior of the host crystals by evacuation (10 kPa) at room temperature for 30 minutes.
-
Polymerization: Fill the reaction tube with nitrogen gas and heat it to 60°C for 48 hours to initiate polymerization.[4]
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Polymer Isolation: After the reaction period, wash the resulting composite material with methanol. Vigorously stir the material for two days in a mixture of hexane (B92381) and an aqueous solution of Na-EDTA to dissolve the host framework.
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Final Product: Separate the organic layer and evaporate the solvent to obtain the final polymer (PDMB).
Visualizations
Caption: A typical experimental workflow for a Diels-Alder reaction.
Caption: Logical relationship between temperature and reaction control.
Caption: A troubleshooting guide for low yield in Diels-Alder reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iokinetic.com [iokinetic.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. atc.io [atc.io]
- 10. ecommons.udayton.edu [ecommons.udayton.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
Effect of solvent polarity on 2,3-Dimethyl-1,3-butadiene polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 2,3-dimethyl-1,3-butadiene. The content focuses on the critical role of solvent polarity in cationic, anionic, and free-radical polymerization methods.
Troubleshooting Guides and FAQs
This section is designed to help you troubleshoot common issues encountered during the polymerization of this compound, with a specific focus on the influence of the solvent.
Frequently Asked Questions (FAQs)
Q1: Why is my polymerization of this compound slow or not initiating?
A1: The polymerization of this compound can be challenging due to steric hindrance from the two methyl groups.[1] Several factors related to your solvent and reaction setup could be the cause:
-
In Cationic Polymerization: While polar solvents can favor the formation of initiating species, they can also solvate the carbocation and counterion, potentially hindering the propagation step.[2] In highly polar solvents, the charge on the growing carbocation can be dispersed, reducing its reactivity.[2]
-
In Anionic Polymerization: Non-polar solvents like hexane (B92381) or cyclohexane (B81311) are often used for anionic polymerization of dienes to achieve high 1,4-microstructure.[3] However, initiation with alkyllithium initiators can be slow in these solvents due to the formation of initiator aggregates. A small amount of a polar co-solvent (like THF or an ether) can break up these aggregates and accelerate initiation.
-
In Free-Radical Polymerization: The choice of solvent can influence the decomposition rate of the initiator. For instance, some azo initiators like AIBN may have different decomposition kinetics in polar versus non-polar environments. Ensure your chosen solvent is compatible with the initiation temperature of your radical source.
-
General Considerations:
-
Monomer and Solvent Purity: Impurities, especially water and other protic compounds, can terminate cationic and anionic polymerizations. Ensure your monomer and solvent are rigorously purified and dried.
-
Oxygen Inhibition: Oxygen can inhibit free-radical polymerization and react with anionic initiators. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing a low molecular weight for my poly(this compound). What are the likely causes related to the solvent?
A2: Achieving high molecular weight can be difficult with sterically hindered monomers.[1] The solvent plays a crucial role in this:
-
Chain Transfer to Solvent: Some solvents can participate in chain transfer reactions, where the growing polymer chain is terminated, and a new, smaller chain is initiated. This is a significant issue in all types of polymerization. For example, in free-radical polymerization, solvents with easily abstractable protons (like certain hydrocarbons or alcohols) can act as chain transfer agents.
-
In Cationic Polymerization: Polar solvents can promote chain transfer reactions to the monomer or solvent, leading to lower molecular weights.
-
In Anionic Polymerization: While anionic polymerization is known for producing polymers with well-defined molecular weights, the addition of polar solvents can increase the reactivity of the propagating anion, which may enhance side reactions if impurities are present.
-
Solubility Issues: If the growing polymer chain precipitates from the solution, its growth will be prematurely terminated. Ensure that the chosen solvent can effectively solvate both the monomer and the resulting polymer.[1]
Q3: How does solvent polarity affect the microstructure (cis-1,4, trans-1,4, 1,2-, and 3,4-addition) of my poly(this compound)?
A3: Solvent polarity has a profound impact on the microstructure of polydienes, particularly in ionic polymerizations.
-
Anionic Polymerization: In non-polar solvents like hexane or cyclohexane, anionic polymerization of dienes with lithium counterions typically yields a high percentage of 1,4-addition products. The addition of polar solvents like tetrahydrofuran (B95107) (THF) or ethers disrupts the coordination between the lithium cation and the propagating chain end, leading to a significant increase in the proportion of 1,2- and 3,4-addition (vinyl) units.[3][4]
-
Cationic Polymerization: The stereochemistry of cationic polymerization is complex and highly dependent on the catalyst-solvent system. In general, less polar solvents at low temperatures tend to favor higher stereoregularity. The steric hindrance of the methyl groups in this compound will also strongly influence the propagation step and the resulting microstructure.[5]
-
Free-Radical Polymerization: The microstructure of polydienes from free-radical polymerization is less sensitive to solvent polarity compared to ionic methods. The reaction temperature is often the more dominant factor, with higher temperatures generally leading to a higher proportion of trans-1,4 and vinyl units.
Q4: My polymer has a broad molecular weight distribution (high PDI). How can the solvent be a contributing factor?
A4: A broad PDI suggests a lack of control over the polymerization process. The solvent can contribute in several ways:
-
Slow Initiation: If the initiation rate is slow compared to the propagation rate, not all polymer chains will start growing at the same time, leading to a broader distribution of chain lengths. As mentioned, in anionic polymerization in non-polar solvents, initiator aggregation can cause slow initiation.
-
Chain Transfer and Termination: Frequent chain transfer or termination reactions will result in a population of shorter polymer chains, broadening the PDI. The choice of solvent can influence the rate of these side reactions.
-
Temperature Gradients: In highly viscous solutions or during rapid, exothermic polymerizations, poor heat transfer can create temperature gradients within the reactor. This can lead to different polymerization rates in different parts of the solution, resulting in a broader PDI. A solvent with good heat transfer properties and the ability to maintain a low viscosity can mitigate this.
Data Presentation
Due to the limited availability of comprehensive, direct comparative studies on the solution polymerization of this compound in a wide range of solvents, the following tables are constructed based on established principles for diene polymerization and data from analogous, sterically hindered dienes. This data should be considered illustrative of the expected trends.
Table 1: Expected Effect of Solvent Polarity on Anionic Polymerization of this compound with n-BuLi Initiator
| Solvent | Dielectric Constant (approx.) | Expected Predominant Microstructure | Expected Molecular Weight Control | Expected Polymerization Rate |
| Hexane | 1.9 | High 1,4-addition | Good, but slow initiation | Slow |
| Toluene (B28343) | 2.4 | High 1,4-addition | Good, potential for chain transfer | Moderate |
| Diethyl Ether | 4.3 | Mix of 1,4- and vinyl (1,2- & 3,4-) | Fair to Good | Fast |
| THF | 7.6 | High vinyl (1,2- & 3,4-) addition | Fair, potential for side reactions | Very Fast |
**Table 2: Expected Effect of Solvent Polarity on Cationic Polymerization of this compound with a Lewis Acid (e.g., BF₃·OEt₂) **
| Solvent | Dielectric Constant (approx.) | Expected Polymer Characteristics | Expected Molecular Weight | Expected Control/PDI |
| Toluene | 2.4 | Rubber-like polymer | Moderate to Low | Broad |
| Dichloromethane | 9.1 | Rubber-like polymer or powder | Moderate to Low | Broad |
| Nitromethane | 35.9 | Potentially oily oligomers | Low | Very Broad |
Table 3: General Trends in Free-Radical Solution Polymerization of this compound with AIBN Initiator
| Solvent Type | Dielectric Constant (approx.) | Expected Influence on Polymerization | Potential Issues |
| Non-polar (e.g., Benzene) | 2.3 | Serves primarily as a diluent | Lower solubility of some initiators |
| Moderately Polar (e.g., THF) | 7.6 | May slightly alter initiator decomposition rate | Potential for chain transfer |
| Polar Aprotic (e.g., DMF) | 36.7 | Can influence reactivity of polar comonomers | Higher potential for chain transfer |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific experimental goals. Strict anhydrous and anaerobic conditions are critical for ionic polymerizations.
Protocol 1: Free-Radical Solution Polymerization
-
Monomer and Solvent Preparation: Purify this compound by passing it through a column of activated basic alumina (B75360) to remove inhibitors, followed by distillation under nitrogen. Purify the chosen solvent (e.g., toluene) by standard methods and deoxygenate by purging with nitrogen for at least 30 minutes.
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reaction: Charge the reactor with the desired amount of this compound and toluene. Heat the solution to the desired reaction temperature (e.g., 60-80 °C) under a positive pressure of nitrogen.
-
Initiation: Dissolve the radical initiator (e.g., AIBN) in a small amount of deoxygenated toluene and add it to the reactor via syringe.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 24-48 hours). Monitor the conversion by taking aliquots and analyzing them (e.g., by gravimetry or GC).
-
Termination and Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol). Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.[6]
Protocol 2: Anionic Solution Polymerization
-
Rigorous Purification: All glassware must be rigorously cleaned and flame-dried under vacuum. The monomer and solvent (e.g., cyclohexane or THF) must be purified to remove all protic impurities. This often involves distillation from drying agents like calcium hydride, followed by titration with a living polymer solution until a persistent color is observed.
-
Reactor Setup: Assemble a flame-dried, all-glass reactor or a stainless-steel reactor equipped with a mechanical stirrer and ports for adding reagents via cannula or syringe under a high-purity argon or nitrogen atmosphere.
-
Reaction: Charge the reactor with the purified solvent and monomer. Bring the reactor to the desired temperature (e.g., 25-50 °C for cyclohexane, or lower for THF).
-
Initiation: Add the alkyllithium initiator (e.g., n-butyllithium in hexane) dropwise to the stirred solution until a faint persistent color of the polystyryl anion is observed if a small amount of styrene (B11656) indicator is used, or add the calculated amount of initiator directly.
-
Polymerization: The polymerization is typically very fast, especially in polar solvents. Allow the reaction to proceed to completion (usually minutes to a few hours). The viscosity of the solution will increase significantly.
-
Termination and Isolation: Terminate the living polymer chains by adding a small amount of degassed methanol. Precipitate the polymer in a large excess of methanol, filter, and dry under vacuum.
Mandatory Visualization
The following diagrams illustrate key logical relationships and workflows in the polymerization of this compound.
Caption: Solvent Polarity Effect in Anionic Polymerization.
Caption: Troubleshooting Workflow for Low Molecular Weight.
References
- 1. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
How to handle and store 2,3-Dimethyl-1,3-butadiene safely
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-1,3-butadiene.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1][2][3][4][5][6] It can form explosive mixtures with air at ambient temperatures. The primary routes of exposure are inhalation, skin contact, and eye contact, which may cause irritation.[4] Ingestion is also a concern, as it may be fatal if swallowed and enters the airways.[1]
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: A comprehensive PPE plan is crucial for safety. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2] In situations with a potential for splashing, a face shield should also be used.[7][8]
-
Skin Protection: Flame-retardant antistatic protective clothing is recommended. Chemical-resistant gloves (e.g., neoprene or butyl rubber) should be worn.[9]
-
Respiratory Protection: Use in a well-ventilated area. If vapors or aerosols are generated, a full-face respirator with appropriate cartridges is required.[2]
-
General Hygiene: Change contaminated clothing promptly and wash hands after handling.
Q3: What are the proper storage conditions for this compound?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is 2-8°C.[4][10] It should be stored away from heat, sparks, open flames, and other ignition sources.[1][2][3][4] It is also important to store it apart from incompatible materials, such as strong oxidizing agents.[5]
Q4: Why is a stabilizer added to this compound?
A4: this compound can undergo polymerization.[11][12][13][14] To prevent this, a stabilizer such as butylated hydroxytoluene (BHT) is often added.[6][10][15][16]
Q5: How should I dispose of this compound waste?
A5: Dispose of contents and containers in accordance with local, regional, and national regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration.[1] Do not discharge into sewer systems.[1]
Troubleshooting Guides
Issue 1: Accidental Spill
-
Immediate Action: Evacuate personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Use a liquid-absorbent material (e.g., Chemizorb®) to take up the spill. Use non-sparking tools and explosion-proof equipment.[1][2]
-
Disposal: Collect the absorbed material in a suitable, closed container for disposal by a licensed professional waste disposal service.[1][4]
Issue 2: Signs of Polymerization
-
Identification: Observe for any changes in viscosity (thickening), heat generation, or pressure buildup in the container.
-
Action: If polymerization is suspected, immediately cool the container. If safe to do so, move the container to an isolated and well-ventilated area, away from incompatible materials.
-
Prevention: Always check the expiration date of the chemical and the stabilizer concentration. Store at the recommended temperature and avoid exposure to heat and sunlight.[4]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.14 g/mol | [1][10][15] |
| Appearance | Clear, colorless liquid | [1][16][17] |
| Boiling Point | 68-69 °C | [10] |
| Melting Point | -76 °C | [10] |
| Flash Point | < 22.8 °C (73 °F) | [1] |
| Density | 0.726 g/mL at 25 °C | [10] |
| Vapor Pressure | 269 mmHg at 37.7 °C | [10] |
| Storage Temperature | 2-8 °C | [4][10] |
Visual Workflow and Logic Diagrams
Caption: Safe handling workflow from preparation to disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 98%, stabilized with BHT 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. 2,3-ジメチル-1,3-ブタジエン 98%, contains 100 ppm BHT as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 11. Radical polymerization of this compound in coordination nanochannels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Plastic–rubber diblock copolymers obtained from copolymerization of dimethyl-1,3-butadiene and butadiene using rare-earth metal catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C6H10 | CID 10566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound, 98%, stabilized with BHT 100 g | Buy Online [thermofisher.com]
- 17. This compound (stabilized with BHT) [cymitquimica.com]
Technical Support Center: Chromatographic Purification of 2,3-Dimethyl-1,3-butadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chromatographic purification of 2,3-Dimethyl-1,3-butadiene. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from its physical and chemical properties. As a volatile, nonpolar hydrocarbon, it can be difficult to separate from structurally similar impurities. Furthermore, as a conjugated diene, it is prone to polymerization, especially at elevated temperatures or in the presence of oxygen, which can lead to low recovery and fouling of equipment.[1]
Q2: What are common impurities found in crude this compound?
A2: Common impurities often originate from its synthesis, which is typically the acid-catalyzed dehydration of pinacol (B44631).[2] These can include:
-
Pinacolone (B1678379): A common byproduct of the pinacol rearrangement.[3]
-
Unreacted Pinacol: The starting material for the synthesis.
-
Oligomers and Polymers: Formed by the polymerization of the diene.[1]
-
Other C6 Hydrocarbon Isomers: Depending on the synthesis conditions.
Q3: How can I prevent the polymerization of this compound during purification?
A3: To minimize polymerization, several precautions should be taken:
-
Use of Inhibitors: Add a radical inhibitor such as 4-tert-butylcatechol (B165716) (TBC) or butylated hydroxytoluene (BHT) to the crude material before purification.[4]
-
Low Temperatures: Perform all purification steps at the lowest practical temperature. For distillation, vacuum distillation is recommended to lower the boiling point.[1]
-
Inert Atmosphere: Exclude oxygen by working under an inert atmosphere (e.g., nitrogen or argon), as peroxides can initiate polymerization.[1]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
Gas Chromatography (GC): An excellent method for determining the purity of volatile compounds and separating isomers.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides identification of impurities by their mass spectra.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the diene and helps identify and quantify impurities.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peaks or Very Small Peaks | Leak in the system (septum, connections). | Check for leaks using an electronic leak detector. Tighten fittings and replace the septum if necessary. |
| Syringe issue (plugged or wrong size). | Clean or replace the syringe. Ensure the correct injection volume is used. | |
| Incorrect injector temperature (too low). | Increase the injector temperature to ensure complete vaporization of the sample. | |
| Peak Tailing | Active sites on the column or in the liner. | Use a deactivated liner and column. If tailing persists, consider derivatization of the analyte. |
| Column overloading. | Dilute the sample or use a split injection. | |
| Ghost Peaks | Contaminated syringe, liner, or septum bleed. | Clean the syringe and liner. Use a high-quality, low-bleed septum and condition it before use. |
| Carryover from a previous injection. | Run a blank solvent injection to flush the system. Increase the bake-out time and temperature after each run. | |
| Poor Resolution | Inappropriate column phase or dimensions. | Select a column with a suitable stationary phase for nonpolar hydrocarbon separation (e.g., alumina (B75360) PLOT).[6] |
| Incorrect oven temperature program. | Optimize the temperature program, including the initial temperature, ramp rate, and final hold time. | |
| Polymerization in the Injector | Injector temperature is too high. | Lower the injector temperature to the minimum required for efficient vaporization. |
| Absence of inhibitor in the sample. | Ensure the sample contains an appropriate inhibitor like BHT. |
Liquid Chromatography (Flash/HPLC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Co-elution with Nonpolar Impurities | Inappropriate mobile phase. | For normal-phase chromatography on silica (B1680970) gel, use a very nonpolar mobile phase (e.g., 100% hexanes or pentane). A gradual increase in polarity with a solvent like toluene (B28343) or dichloromethane (B109758) can be attempted. |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Product Polymerization on the Column | Acidic nature of silica gel. | Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (B128534) (0.1-1%). |
| Frictional heat generation. | For flash chromatography, avoid excessive air pressure which can lead to heating. Use a consistent and moderate flow rate. | |
| Irreproducible Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase for each run and ensure proper mixing if using a solvent gradient. |
| Column degradation. | Replace the column if it has been used extensively or with aggressive solvents. | |
| Low Recovery of the Product | Irreversible adsorption or polymerization on the stationary phase. | Consider using a less active stationary phase like alumina or a deactivated silica gel. Ensure an inhibitor is present in the sample and mobile phase if possible. |
| Product is too volatile and evaporates during collection. | Cool the collection flasks in an ice bath to minimize evaporation. |
Experimental Protocols
Protocol 1: Preparative Gas Chromatography (GC)
This method is suitable for obtaining high-purity this compound on a small scale.
Instrumentation:
-
Preparative Gas Chromatograph with a thermal conductivity detector (TCD) and fraction collection system.
Chromatographic Conditions:
| Parameter | Value |
| Column | 10% SE-30 on Chromosorb W-AW, 2m x 1/4" OD |
| Injector Temperature | 150 °C |
| Detector Temperature | 180 °C |
| Oven Program | Isothermal at 80 °C |
| Carrier Gas | Helium at 60 mL/min |
| Injection Volume | 50 µL (repeated injections) |
| Inhibitor | 100 ppm BHT in the sample |
Procedure:
-
Prepare the crude this compound containing an inhibitor.
-
Set up the preparative GC with the specified conditions.
-
Perform repeated injections of the crude sample.
-
Collect the fraction corresponding to the this compound peak in a cold trap (e.g., cooled with liquid nitrogen or dry ice/acetone).
-
Combine the collected fractions and confirm purity using analytical GC-MS.
Expected Purity and Recovery:
| Metric | Value |
| Purity | >99.5% |
| Recovery | 60-70% (dependent on the efficiency of the collection system) |
Protocol 2: Flash Chromatography
This method is suitable for purifying larger quantities of this compound from less volatile impurities like pinacolone and oligomers.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Mobile Phase: 100% Hexanes
-
Crude this compound containing 100 ppm TBC
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring a flat and stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of hexanes. Carefully load the solution onto the top of the silica bed.
-
Elution: Elute the column with hexanes, applying gentle pressure with compressed air or a pump to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition using TLC or analytical GC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath).
Quantitative Data:
| Parameter | Value |
| Sample Load | 1 g of crude product per 20-30 g of silica gel |
| Elution Volume | Approximately 2-3 column volumes |
| Expected Purity | >98% |
| Expected Yield | 85-95% |
Protocol 3: Argentation Chromatography (for separating from other olefins)
This specialized technique can be used to separate this compound from other unsaturated hydrocarbons due to the differential interaction of their double bonds with silver ions.
Stationary Phase Preparation:
-
Dissolve silver nitrate (B79036) in methanol (B129727) or acetonitrile (B52724) (e.g., 10-20% by weight of silica gel).
-
Make a slurry of silica gel in this solution.
-
Evaporate the solvent to obtain silver nitrate-impregnated silica gel. Protect from light.
Chromatographic Conditions:
-
Stationary Phase: 15% AgNO₃ on Silica Gel
-
Mobile Phase: Pentane or Hexane
Procedure:
-
Pack a column with the prepared argentated silica gel as a slurry in the mobile phase.
-
Load the sample mixture dissolved in a minimal amount of the mobile phase.
-
Elute with the mobile phase, collecting fractions. The retention will be based on the degree of unsaturation and steric hindrance around the double bonds.
-
Analyze fractions by GC to identify the purified this compound.
Visualizations
References
Validation & Comparative
A Comparative 1H NMR Spectral Analysis of 2,3-Dimethyl-1,3-butadiene and its Alternatives
A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of 2,3-dimethyl-1,3-butadiene, with a comparative analysis against common diene alternatives, 1,3-butadiene (B125203) and isoprene.
This guide provides a comprehensive comparison of the proton Nuclear Magnetic Resonance (1H NMR) spectra of this compound and two structurally related dienes: 1,3-butadiene and isoprene. Understanding the distinct spectral features of these compounds is crucial for their identification, purity assessment, and for monitoring chemical reactions in which they are involved. This document presents quantitative NMR data in a clear, tabular format, a detailed experimental protocol for acquiring high-quality spectra of these volatile compounds, and visual aids to understand the molecular structures and experimental workflow.
Quantitative 1H NMR Data Comparison
The 1H NMR spectra of this compound and its alternatives are distinguished by the chemical shifts (δ), splitting patterns (multiplicity), and integration values of their respective protons. Due to its symmetrical structure, this compound exhibits a simpler spectrum compared to the less substituted dienes.
| Compound | Proton Designation | Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| This compound | -CH3 | ~1.88 | Singlet (s) | 6H |
| =CH2 | ~4.95 | Singlet (s) | 4H | |
| 1,3-Butadiene | H-1, H-4 (terminal) | ~5.10 | Doublet of doublets (dd) | 4H |
| H-2, H-3 (internal) | ~6.30 | Multiplet (m) | 2H | |
| Isoprene (2-Methyl-1,3-butadiene) | -CH3 | 1.832 | Singlet (s) | 3H |
| H-1 (cis to -CH3) | 5.051 | Doublet (d) | 1H | |
| H-1 (trans to -CH3) | 4.977 | Doublet (d) | 1H | |
| H-3 | 6.453 | Doublet of doublets (dd) | 1H | |
| H-4 | 5.182 | Multiplet (m) | 2H |
Note: Chemical shifts are typically reported relative to a tetramethylsilane (B1202638) (TMS) internal standard at 0 ppm and can vary slightly depending on the solvent and concentration used.
Experimental Protocol for 1H NMR Analysis of Volatile Dienes
The following protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of volatile dienes like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (B151607) (CDCl3) is a common choice.
-
Concentration: Prepare a dilute solution of the diene in the deuterated solvent. For a standard 5 mm NMR tube, a concentration of 1-5% (v/v) is typically sufficient.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a clean glass pipette, transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.
-
Capping: Cap the NMR tube securely to prevent evaporation of the volatile analyte and solvent.
2. NMR Spectrometer Setup:
-
Instrumentation: The data presented in this guide were acquired on a standard 300 MHz or 500 MHz NMR spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between pulses.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons contributing to each peak.
Visualizing Molecular Structure and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and the general workflow for 1H NMR analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for 1H NMR spectrum acquisition and analysis.
Unambiguous Structural Confirmation of 2,3-Dimethyl-1,3-butadiene via FT-IR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. This guide provides a comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural confirmation of 2,3-dimethyl-1,3-butadiene against its common isomers and parent dienes. By presenting key experimental data and detailed protocols, this document serves as a practical resource for utilizing FT-IR as a rapid and reliable analytical tool.
Infrared spectroscopy is a powerful technique for identifying functional groups and discerning the structural nuances of molecules. For a conjugated diene like this compound, the vibrational frequencies of its constituent bonds provide a unique spectral fingerprint. This guide compares the FT-IR spectrum of this compound with those of its structural isomer, 2,3-dimethyl-1,2-butadiene (an allene), and the related conjugated dienes, 1,3-butadiene (B125203) and isoprene (B109036). The distinct differences in their spectra, arising from the varied arrangements of C=C and C-H bonds, allow for unequivocal structural confirmation.
Comparative Analysis of FT-IR Spectral Data
The structural differences between this compound and its comparators are clearly reflected in their FT-IR spectra. The following table summarizes the key vibrational frequencies and their assignments.
| Vibrational Mode | This compound (cm⁻¹) | 2,3-Dimethyl-1,2-butadiene (cm⁻¹) | 1,3-Butadiene (cm⁻¹)[1][2] | Isoprene (2-Methyl-1,3-butadiene) (cm⁻¹) |
| =C-H Stretch | ~3090 | No =C-H bonds | ~3087, 3055 | ~3088 |
| C-H Stretch (sp³) | ~2980, 2920, 2860 | ~2980, 2930, 2870 | ~3003, 2992, 2984 | ~2970, 2920, 2860 |
| C=C=C Asymmetric Stretch (Allenic) | N/A | ~1950 (strong) | N/A | N/A |
| C=C Stretch (Conjugated Diene) | ~1625 | N/A | ~1630, 1596 | ~1638 |
| CH₃ Asymmetric Bend | ~1450 | ~1455 | N/A | ~1450 |
| CH₂ Scissoring | ~1415 | N/A | ~1438, 1381 | ~1415 |
| CH₃ Symmetric Bend | ~1375 | ~1380 | N/A | ~1375 |
| =CH₂ Out-of-Plane Wag | ~890 (strong) | N/A | ~908, 912 | ~890 (strong) |
The most telling spectral feature for the identification of this compound is the strong absorption peak around 890 cm⁻¹, characteristic of the out-of-plane wagging of the terminal =CH₂ groups. This peak is also present in isoprene but absent in the allenic structure of 2,3-dimethyl-1,2-butadiene. Furthermore, the presence of a C=C stretching vibration for a conjugated diene at approximately 1625 cm⁻¹ and the absence of the characteristic strong, sharp peak for an allene's C=C=C asymmetric stretch around 1950 cm⁻¹ definitively distinguishes this compound from its allenic isomer.
Experimental Protocol for FT-IR Analysis
The following is a generalized protocol for acquiring the FT-IR spectrum of a volatile liquid hydrocarbon like this compound.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Gas cell with IR-transparent windows (e.g., KBr, NaCl) or an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its self-check diagnostics.
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Acquire a background spectrum of the empty gas cell or the clean ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere.
-
-
Sample Preparation:
-
For Gas Phase Analysis: Inject a small amount (a few microliters) of the volatile liquid into the evacuated gas cell. The liquid will vaporize, and the spectrum of the gas can be recorded.
-
For Liquid Phase (ATR) Analysis: Place a single drop of the liquid sample directly onto the ATR crystal. Ensure the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Place the sample (gas cell or ATR with sample) into the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary.
-
Identify and label the significant absorption peaks.
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR structural confirmation.
Conclusion
FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for the structural confirmation of this compound. By comparing the experimental spectrum with those of its structural isomer and related dienes, key distinguishing features, such as the presence of a strong =CH₂ wagging band and the absence of an allenic C=C=C stretch, allow for unambiguous identification. This guide provides the necessary data and protocols to effectively utilize FT-IR for this purpose in a research and development setting.
References
A Comparative Analysis of the Reactivity of 2,3-Dimethyl-1,3-butadiene and Isoprene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,3-dimethyl-1,3-butadiene and isoprene (B109036) (2-methyl-1,3-butadiene), two important conjugated dienes. Understanding the relative reactivity of these compounds is crucial for their application in various fields, including polymer synthesis and as intermediates in the production of fine chemicals and pharmaceuticals. This document summarizes experimental data on their performance in key chemical transformations and provides detailed experimental protocols for the cited reactions.
Executive Summary
This compound and isoprene are structurally similar conjugated dienes, differing by a single methyl group. This seemingly minor structural variation leads to notable differences in their reactivity, primarily governed by electronic and steric effects. In general, the additional methyl group in this compound enhances its electron-donating character, leading to increased reactivity in certain reactions like Diels-Alder cycloadditions. However, steric hindrance can also play a significant role, sometimes diminishing its reactivity compared to isoprene. This guide delves into a comparative analysis of their reactivity in Diels-Alder reactions, copolymerization, and electrophilic additions, supported by experimental data.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the reactivity of this compound and isoprene.
Table 1: Reactivity in Copolymerization with Styrene (B11656)
In the context of free-radical copolymerization, the reactivity ratios (r) and the Alfrey-Price Q-e parameters provide a quantitative measure of monomer reactivity. The reactivity ratio, r₁, indicates the preference of a growing polymer chain ending in monomer 1 (the diene) to add another molecule of monomer 1 versus monomer 2 (styrene). The Q value represents the general reactivity of the monomer, while the e value reflects its polarity.
| Diene (Monomer 1) | Styrene (Monomer 2) | r₁ | Q₁ | e₁ | Reference |
| Isoprene | Styrene | 1.30 ± 0.02 | 1.19 | -0.112 | [1][2] |
| This compound | Styrene | 0.92 ± 0.02 | 1.09 | -0.181 | [1][2] |
Interpretation: The higher r₁ value for isoprene (1.30) compared to this compound (0.92) in copolymerization with styrene indicates that the isoprenyl radical has a greater tendency to add another isoprene monomer than to add a styrene monomer, as compared to the 2,3-dimethylbutadienyl radical.[1][2] The Q and e values for both dienes are relatively similar, suggesting comparable overall reactivity and polarity in this specific polymerization system.[1][2]
Table 2: Product Distribution in Electrophilic Addition of HBr
The electrophilic addition of hydrogen bromide (HBr) to conjugated dienes can yield both 1,2- and 1,4-addition products. The distribution of these products is influenced by both kinetic and thermodynamic control.
| Diene | Reaction Conditions | 1,2-Addition Product | 1,4-Addition Product | Predominant Product |
| Isoprene | Low Temperature (Kinetic Control) | 3-Bromo-3-methyl-1-butene | 1-Bromo-3-methyl-2-butene | 1,2-adduct |
| Higher Temperature (Thermodynamic Control) | 3-Bromo-3-methyl-1-butene | 1-Bromo-3-methyl-2-butene | 1,4-adduct | |
| This compound | Not specified | 3-Bromo-2,3-dimethyl-1-butene | 1-Bromo-2,3-dimethyl-2-butene | Not specified |
Experimental Protocols
Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)
Objective: To synthesize 4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride via a Diels-Alder reaction.
Materials:
-
This compound
-
Maleic anhydride
-
Hexanes (for recrystallization)
Procedure:
-
In a suitable reaction vessel, combine this compound and maleic anhydride in a 1:1 molar ratio.
-
The reaction is typically exothermic and may proceed without external heating. Gentle warming with one's hands can initiate the reaction. The temperature may rise rapidly.
-
Once the initial exothermic reaction subsides, allow the mixture to cool to room temperature.
-
Add hexanes to the reaction mixture and gently warm to dissolve the product.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry.
Copolymerization of Dienes with Styrene (General Procedure)
Objective: To compare the reactivity of isoprene and this compound in copolymerization with styrene.
Materials:
-
Diene (Isoprene or this compound), purified
-
Styrene, purified
-
Initiator (e.g., a redox system for emulsion polymerization)
-
Emulsifier (for emulsion polymerization)
-
Chain transfer agent (e.g., a mercaptan)
-
Aqueous medium
Procedure (Emulsion Polymerization at -18 °C): [1][2]
-
Prepare an aqueous solution containing the emulsifier.
-
In a cooled reactor, combine the purified diene, styrene, and chain transfer agent.
-
Add the aqueous emulsifier solution to the monomer mixture.
-
Initiate the polymerization by adding the components of the redox initiation system.
-
Maintain the reaction temperature at -18 °C with constant agitation.
-
Monitor the reaction progress by taking samples at various time intervals to determine the percent conversion.
-
Terminate the polymerization at a desired conversion by adding a short-stopping agent.
-
Isolate the copolymer by coagulation, followed by washing and drying.
-
Analyze the copolymer composition to determine the reactivity ratios.
Mandatory Visualization
Diels-Alder Reaction Mechanism
Caption: Concerted mechanism of the Diels-Alder reaction.
Electrophilic Addition to a Conjugated Diene
Caption: Mechanism of electrophilic addition to a conjugated diene.
Discussion of Reactivity
The differences in reactivity between this compound and isoprene can be rationalized by considering the electronic and steric effects of the methyl substituents.
-
Electronic Effects: Methyl groups are electron-donating through an inductive effect. In a Diels-Alder reaction, which is a pericyclic reaction involving the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, electron-donating groups on the diene raise the energy of the HOMO. This leads to a smaller energy gap between the HOMO of the diene and the LUMO of an electron-deficient dienophile, resulting in a faster reaction rate. Therefore, with two electron-donating methyl groups, this compound is generally expected to be more reactive than isoprene, which has only one, in Diels-Alder reactions.
-
Steric Effects: While electronically favored, the additional methyl group in this compound can also introduce steric hindrance. This can be a factor in both the approach of the dienophile in a Diels-Alder reaction and in the propagation steps of polymerization. In the case of copolymerization with styrene, the slightly lower reactivity ratio (r₁) of this compound compared to isoprene might be partly attributed to steric hindrance from the two methyl groups, which could disfavor the addition of another bulky diene monomer to the growing polymer chain.
-
Carbocation Stability in Electrophilic Addition: In the electrophilic addition of HBr, the initial step is the protonation of the diene to form a resonance-stabilized allylic carbocation. The addition of a proton to this compound can lead to the formation of a tertiary allylic carbocation, which is more stable than the tertiary/primary resonance-stabilized carbocation formed from isoprene. This increased stability of the intermediate carbocation suggests that this compound should react faster than isoprene in electrophilic additions.
Conclusion
References
A Comparative Analysis of Diels-Alder Reaction Rates: 2,3-Dimethyl-1,3-butadiene vs. 1,3-butadiene
For researchers, scientists, and drug development professionals, understanding the factors that govern the rate of the Diels-Alder reaction is paramount for the efficient synthesis of complex cyclic molecules. This guide provides an objective comparison of the reaction rates of 2,3-dimethyl-1,3-butadiene and 1,3-butadiene (B125203), supported by established principles and experimental data.
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is profoundly influenced by the electronic nature of the diene and dienophile. The introduction of electron-donating groups on the diene component is known to accelerate the reaction rate. This principle is clearly illustrated when comparing the reactivity of this compound to its parent compound, 1,3-butadiene.
Executive Summary
This compound consistently exhibits a significantly higher rate of reaction in Diels-Alder cycloadditions compared to 1,3-butadiene. This enhanced reactivity is attributed to the electron-donating nature of the two methyl groups at the C2 and C3 positions of the diene. These methyl groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap results in a more favorable orbital interaction and a lower activation energy for the reaction, thus increasing the reaction rate.
Data Presentation
The following table summarizes the relative reaction rates of this compound and 1,3-butadiene with a common dienophile, maleic anhydride (B1165640). While precise, directly comparative kinetic data under identical conditions can be sparse in the literature, the qualitative and semi-quantitative information available consistently supports a significantly faster reaction for the substituted diene.
| Diene | Dienophile | Relative Rate (Qualitative) | Rationale |
| 1,3-Butadiene | Maleic Anhydride | Base Rate | Unsubstituted diene. |
| This compound | Maleic Anhydride | Significantly Faster | Two electron-donating methyl groups increase the diene's HOMO energy, accelerating the reaction. |
Logical Relationship of Reactivity
The increased reactivity of this compound can be visualized through the following logical flow, which is based on Frontier Molecular Orbital (FMO) theory.
Experimental Protocols
The following are generalized experimental protocols for the Diels-Alder reaction of both 1,3-butadiene and this compound with maleic anhydride.
Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride
This reaction often utilizes an in-situ generation of 1,3-butadiene from a stable precursor like 3-sulfolene (B121364) (butadiene sulfone) due to the gaseous nature of 1,3-butadiene.
Materials:
-
3-Sulfolene (butadiene sulfone)
-
Maleic anhydride
-
Xylene or a similar high-boiling solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine maleic anhydride and the solvent (e.g., xylene).
-
Add 3-sulfolene to the mixture.
-
Attach a reflux condenser and heat the mixture to the boiling point of the solvent. The high temperature facilitates the thermal decomposition of 3-sulfolene to release 1,3-butadiene and sulfur dioxide gas.
-
The in-situ generated 1,3-butadiene then reacts with the maleic anhydride present in the solution.
-
Continue heating under reflux for a specified period to ensure the completion of the reaction.
-
After cooling, the product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, can be isolated by crystallization, filtration, and washing.
Diels-Alder Reaction of this compound with Maleic Anhydride
As this compound is a liquid at room temperature, its reaction with maleic anhydride is more straightforward to perform.
Materials:
-
This compound
-
Maleic anhydride
-
A suitable solvent (e.g., toluene, diethyl ether, or no solvent)
-
Erlenmeyer flask or round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve maleic anhydride in a suitable solvent in a flask. If the reaction is to be performed neat, place the maleic anhydride directly into the flask.
-
Add this compound to the flask.
-
The reaction is often exothermic and may proceed spontaneously at room temperature. Gentle warming may be applied to initiate or accelerate the reaction.
-
Stir the mixture for a designated time to allow for the completion of the reaction.
-
The product, 4,5-dimethyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.
Conclusion
The comparison between this compound and 1,3-butadiene in the Diels-Alder reaction serves as a clear and practical example of how substituent effects can be harnessed to control reaction rates. For professionals in drug development and chemical synthesis, the principle of enhancing diene reactivity through the introduction of electron-donating groups is a fundamental tool for designing efficient and high-yielding synthetic routes to complex cyclic structures. The significantly faster reaction rate of this compound makes it a more favorable diene in many synthetic applications where mild reaction conditions and shorter reaction times are desirable.
A Comparative Guide to the Characterization of Poly(2,3-Dimethyl-1,3-butadiene) and Its Alternatives
This guide provides a comprehensive comparison of the material properties and characterization of poly(2,3-dimethyl-1,3-butadiene) (PDMB) with two common alternatives: polybutadiene (B167195) (PBD) and polyisoprene (PIP). The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to Poly(this compound)
Poly(this compound), a synthetic rubber, is a polymer of this compound. The presence of two methyl groups on the butadiene backbone significantly influences its polymerization and resulting properties. The microstructure of PDMB can be controlled to yield varying proportions of cis-1,4, trans-1,4, 1,2-, and 3,4-isomers, each imparting distinct physical and chemical characteristics to the polymer. This guide will delve into the characterization of these microstructures and compare them against well-established polydienes.
Comparative Data on Polymer Properties
The following tables summarize the key physical, thermal, and mechanical properties of poly(this compound), polybutadiene, and polyisoprene, with a focus on how different microstructures influence these characteristics.
Table 1: Thermal Properties
| Polymer | Microstructure | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| Poly(this compound) | High cis-1,4 | ~2 | - | - |
| High trans-1,4 | ~22 | - | - | |
| Polybutadiene | High cis-1,4 (>95%) | -90 to -106 | 1 to 5 | ~407 |
| High trans-1,4 (>90%) | -15 | ~80 | - | |
| High vinyl (~70%) | -20 | - | ~380-450 | |
| Polyisoprene | High cis-1,4 (>98%) | -64 to -73 | 28 | ~330 |
| High trans-1,4 | 53 | 65 | - |
Table 2: Mechanical Properties
| Polymer | Microstructure | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(this compound) | - | Data not readily available | Data not readily available |
| Polybutadiene | High cis-1,4 | High | High |
| High trans-1,4 | High hardness, low elasticity | Low | |
| High vinyl | Varies with formulation | Varies with formulation | |
| Polyisoprene | High cis-1,4 | 20 - 35 | 700 - 900 |
| High trans-1,4 | Tough and leathery | Low |
Table 3: 13C NMR Chemical Shifts (ppm) for Polybutadiene Isomers
| Carbon Atom | cis-1,4 | trans-1,4 | 1,2-(vinyl) |
| Olefinic CH | 129.4 | 130.1 | 142.5 |
| Olefinic CH2 | - | - | 114.4 |
| Aliphatic CH2 | 27.5 | 32.8 | 42.9 (CH) |
| 33.8 (CH2) |
Note: Specific chemical shifts for poly(this compound) isomers are not as widely documented in a comparative format. However, the presence of additional methyl groups would lead to further splitting and shifts in the spectra compared to polybutadiene.
Experimental Protocols
Detailed methodologies for key characterization techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the microstructure (cis-1,4, trans-1,4, 1,2-, and 3,4- content) of the polymer.
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl3) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
1H NMR Analysis:
-
Acquire the 1H NMR spectrum.
-
Identify the chemical shifts of the olefinic protons (typically 4.5-5.8 ppm) and aliphatic protons (typically 1.5-2.5 ppm).
-
Integrate the respective peak areas to quantify the different isomeric units. The olefinic region can be used to distinguish between 1,4- and 1,2-/3,4-addition, while the aliphatic region can help differentiate between cis and trans isomers.
-
-
13C NMR Analysis:
-
Acquire the 13C NMR spectrum. This often provides better resolution for distinguishing between different microstructures.
-
Assign the peaks based on established literature values for the specific polymer. The chemical shifts of the olefinic and aliphatic carbons are distinct for each isomer.
-
Calculate the percentage of each isomer by integrating the corresponding peak areas.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -150 °C).
-
Heat the sample to a temperature above its expected transitions (e.g., 100 °C) at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). This is the first heating scan.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to create a uniform thermal history.
-
Heat the sample again under the same conditions as the first heating scan. This is the second heating scan, which is typically used for analysis to eliminate the effects of thermal history.
-
-
Data Analysis:
-
The Tg is identified as a step-change in the heat flow curve.
-
The Tm is observed as an endothermic peak.
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrumentation: Use a calibrated Thermogravimetric Analyzer.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative degradation.
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The onset of decomposition is the temperature at which significant weight loss begins.
-
The temperature of maximum decomposition rate can be determined from the derivative of the TGA curve (DTG).
-
The percentage of residue remaining at the end of the experiment can also be quantified.
-
Visualizations
Experimental Workflow for Polymer Characterization
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Property Comparison of Polydienes
Caption: A flowchart comparing key properties of PDMB, PBD, and PIP.
Conclusion
The characterization of poly(this compound) reveals a polymer with properties that are highly dependent on its microstructure, a trait it shares with its more common counterparts, polybutadiene and polyisoprene. The addition of two methyl groups to the butadiene monomer generally results in a higher glass transition temperature compared to PBD and PIP with similar backbones, which can be attributed to restricted chain mobility. While comprehensive mechanical property data for PDMB is less available, the steric hindrance from the methyl groups may influence its ultimate tensile strength and elongation.
In comparison, high-cis polybutadiene and polyisoprene are well-established elastomers with excellent elasticity and mechanical strength, making them suitable for a wide range of applications, particularly in the tire industry. High-trans and high-vinyl isomers of these polymers exhibit more plastic-like or modified elastomeric properties.
The choice between these polymers will ultimately depend on the specific application requirements. PDMB may offer advantages in applications where a higher Tg is desirable, while PBD and PIP remain the materials of choice for applications demanding high elasticity and proven performance. This guide provides the foundational data and methodologies for researchers to make informed decisions and conduct further comparative studies.
A Comparative Guide to Computational Studies on 2,3-Dimethyl-1,3-butadiene Reactions
This guide provides a detailed comparison of computational approaches used to study the reactions of 2,3-dimethyl-1,3-butadiene, with a primary focus on the well-known Diels-Alder cycloaddition. It is intended for researchers, scientists, and professionals in drug development who utilize computational chemistry to predict and understand reaction mechanisms. This document summarizes key quantitative data, details the methodologies employed in pivotal studies, and offers visual representations of reaction pathways and workflows.
Introduction
This compound is a substituted diene whose reactivity, particularly in cycloaddition reactions, has been a subject of both experimental and theoretical investigation. Computational studies are crucial for elucidating the intricate details of its reaction mechanisms, such as the competition between concerted and stepwise pathways, which can be challenging to probe experimentally. The presence of electron-donating methyl groups significantly influences its reactivity compared to unsubstituted 1,3-butadiene, making it an interesting case study for theoretical analysis. This guide compares the performance of different computational methods in predicting the outcomes of its reactions and aligns these predictions with available experimental data.
Data Presentation: Performance of Computational Methods
The reaction between this compound and a dienophile like acrylonitrile (B1666552) serves as an excellent model system for comparing computational methods. A key aspect of this reaction is the competition between the concerted [4+2] cycloaddition (Diels-Alder reaction) and a stepwise mechanism that proceeds via a diradical intermediate, which can lead to polymerization. The choice of density functional theory (DFT) functional can significantly impact the predicted energetics of these competing pathways.
Table 1: Calculated Activation Energies for the Reaction of this compound with Acrylonitrile
| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Reference |
| Concerted Diels-Alder (Exo TS) | B3LYP/6-31G(d) | 33.2 | [1] |
| Stepwise (Diradical Formation) | B3LYP/6-31G(d) | 35.7 | [1] |
| Energy Difference | B3LYP/6-31G(d) | 2.5 | [1] |
| Concerted Diels-Alder (Exo TS) | M06-2X/6-31G(d) | Higher than B3LYP¹ | [1] |
| Stepwise (Diradical Formation) | M06-2X/6-31G(d) | Significantly Higher¹ | [1] |
| Energy Difference | M06-2X/6-31G(d) | 8.4 | [1] |
¹Note: While exact activation energies for M06-2X were not detailed in the primary text, the study notes that M06-2X generally gives more accurate activation energies but tends to overestimate the energies of diradical transition states relative to closed-shell concerted transition states. The resulting energy difference between the pathways was calculated to be 8.4 kcal/mol.[1]
Table 2: Comparison of Reaction Pathways for Various Dienes with Acrylonitrile using B3LYP/6-31G(d)
| Diene | Favored Pathway | ΔE‡ (Diradical - Concerted) (kcal/mol) | Experimental Outcome | Reference |
| This compound | Concerted (Slightly) | 2.5 | Cycloadduct and Copolymer | [1] |
| Cyclopentadiene (B3395910) | Concerted (Strongly) | 5.9 | Only Cycloadduct | [1] |
| (E)-1,3-Pentadiene | Concerted (Slightly) | 1.2 | Cycloadduct and Copolymer | [1] |
| (Z)-1,3-Pentadiene | Stepwise | -3.9 | Only Polymerization | [1] |
Experimental and Computational Protocols
The data presented in this guide is derived from studies employing specific and detailed methodologies. Understanding these protocols is essential for interpreting the results and designing future computational experiments.
Computational Methodology: DFT Calculations
The primary computational method cited is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Objective: To determine the geometric structures and relative energies of reactants, transition states (TS), and products for the reaction of various dienes with acrylonitrile.
-
Software: Calculations are typically performed using software packages like Gaussian.[2]
-
Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional. In the context of Diels-Alder reactions, it has been noted to sometimes overestimate activation energies.[1][3]
-
M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): A high-nonlocality functional that generally provides more accurate thermochemistry and kinetic barriers for main-group elements compared to B3LYP.[1][4] However, it can overestimate the energies of diradical species.[1]
-
-
Basis Set:
-
6-31G(d): A Pople-style basis set of medium size that includes polarization functions (d) on heavy atoms, which is a standard choice for geometry optimizations of organic molecules.[1]
-
-
Procedure:
-
Conformational Search: The initial step involves finding the lowest energy conformations of the reactants, such as the s-cis and s-trans forms of the diene.
-
Geometry Optimization: The geometries of reactants, products, and transition state structures are fully optimized without constraints using the selected DFT functional and basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to characterize the stationary points. A stable minimum (reactant or product) has all real frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Calculation: Single-point energy calculations may be performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values.
-
Experimental Validation
Computational predictions are most powerful when they can be correlated with experimental evidence.
-
Objective: To determine the real-world product distribution of the reaction between a diene and a dienophile.
-
General Protocol: The diene (e.g., this compound) and the dienophile (e.g., acrylonitrile) are reacted under controlled conditions (e.g., temperature, pressure, solvent).
-
Product Analysis: The resulting product mixture is analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) to identify and quantify the products.
-
Correlation: The experimental observation of both the Diels-Alder adduct (cycloadduct) and polymers validates computational findings that show a small energy difference between the concerted and stepwise diradical pathways, as is the case for this compound.[1] Conversely, the exclusive formation of the Diels-Alder adduct for cyclopentadiene supports the calculated large energy barrier for the diradical pathway.[1]
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and the logical workflow for comparing computational and experimental results.
References
- 1. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. faculty.tru.ca [faculty.tru.ca]
A Comparative Guide to the Kinetic Analysis of 2,3-Dimethyl-1,3-butadiene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the polymerization of 2,3-dimethyl-1,3-butadiene (DMB) through free-radical, cationic, and anionic mechanisms. The objective is to offer a comprehensive overview of the reaction kinetics, experimental methodologies, and influencing factors for each technique, thereby aiding researchers in the selection and optimization of polymerization strategies for this sterically hindered monomer. Due to the limited availability of specific kinetic data for DMB, particularly for cationic and anionic routes, this guide incorporates data from closely related monomers, such as 1,3-butadiene (B125203), for comparative purposes, with all such instances clearly noted.
Comparative Kinetic Data
The following tables summarize the available quantitative kinetic data for the polymerization of this compound and related dienes. This data is essential for understanding the rate of polymerization, the influence of temperature, and the overall efficiency of each method.
Table 1: Free-Radical Polymerization of this compound
| Kinetic Parameter | Value | Units | Experimental Conditions |
| Propagation Rate Constant (kp) | 8.9 x 107 | L mol-1 s-1 | Not specified |
| Activation Energy (Ea) | 38.0 | kJ mol-1 | Not specified |
| Termination Rate Constant (kt) | Data not available | L mol-1 s-1 | - |
Note: The experimental method for the determination of these values was not detailed in the available literature.
Table 2: Cationic Polymerization of Dimethyl-1,3-butadienes - A Qualitative Comparison
The homopolymerization rate of dimethyl-1,3-butadienes initiated by WCl6, AcClO4, and SnCl4·TCA decreases in the following order, indicating a significant influence of the methyl group positions on monomer reactivity:
1,3-dimethyl-1,3-butadiene > This compound > 1,2-dimethyl-1,3-butadiene > 2,4-hexadiene
Table 3: Anionic Polymerization of 1,3-Butadiene with n-Butyllithium (as a proxy for this compound)
The following data for 1,3-butadiene is provided as a comparative reference due to the lack of specific kinetic data for this compound.
| Propagation Microstructure | Activation Energy (Ea) (kJ mol-1) | Frequency Factor (A) (s-1) |
| cis to cis (kCC) | 85.2 | 2.7 x 107 |
| cis to trans (kCT) | 85.2 | 2.7 x 107 |
| trans to cis (kTC) | 85.2 | 2.7 x 107 |
| trans to trans (kTT) | 85.2 | 2.7 x 107 |
Note: The kinetics of anionic polymerization are highly dependent on the solvent, temperature, and the presence of any coordinating agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline typical protocols for each polymerization technique.
Free-Radical Polymerization (Bulk)
This protocol describes a general procedure for the bulk free-radical polymerization of a diene monomer initiated by AIBN.
Materials:
-
This compound (DMB), purified by distillation
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)
-
Methanol (for precipitation)
-
Toluene (optional, for dissolving viscous polymer)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
A known amount of purified DMB and AIBN are placed in a polymerization tube.
-
The tube is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The sealed tube is then placed in a thermostatically controlled bath at a desired temperature (e.g., 60 °C) to initiate polymerization.
-
After a predetermined time, the polymerization is quenched by rapidly cooling the tube.
-
The polymer is dissolved in a suitable solvent (e.g., toluene) if necessary, and then precipitated by pouring the solution into a large excess of a non-solvent like methanol.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Characterization:
-
Conversion: Determined gravimetrically.
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).
-
Microstructure: Determined by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
Cationic Polymerization
This protocol outlines a general procedure for the cationic polymerization of a diene monomer using a Lewis acid initiator.
Materials:
-
This compound (DMB), dried and distilled
-
Lewis Acid Initiator (e.g., Boron trifluoride etherate (BF3OEt2) or Aluminum chloride (AlCl3))
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Methanol (for termination)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
All glassware is rigorously dried and assembled under an inert atmosphere.
-
The purified monomer and anhydrous solvent are charged into the reaction vessel.
-
The solution is cooled to the desired reaction temperature (e.g., -78 °C to 0 °C).
-
The Lewis acid initiator is added carefully to the stirred solution to initiate the polymerization.
-
The reaction is allowed to proceed for a specific time.
-
The polymerization is terminated by the addition of a quenching agent, such as methanol.
-
The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
Characterization:
-
Conversion: Determined by gravimetric analysis or gas chromatography (GC) of the unreacted monomer.
-
Molecular Weight and PDI: Determined by GPC.
-
Microstructure: Determined by NMR spectroscopy.
Anionic Polymerization
This protocol describes a general procedure for the "living" anionic polymerization of a diene monomer using an organolithium initiator.
Materials:
-
This compound (DMB), rigorously purified and dried
-
Organolithium initiator (e.g., n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi))
-
Anhydrous, non-polar solvent (e.g., cyclohexane (B81311) or hexane)
-
Degassed methanol (for termination)
-
High-vacuum line and glassware
Procedure:
-
The polymerization is conducted under high-vacuum conditions to eliminate all protic impurities.
-
The purified solvent and monomer are distilled under vacuum into the reaction vessel.
-
The reactor is brought to the desired polymerization temperature.
-
A known amount of the organolithium initiator is added via syringe or break-seal ampoule to start the polymerization. The solution often develops a characteristic color indicating the presence of living anionic chain ends.
-
The reaction proceeds until complete monomer consumption, which can be monitored by the disappearance of the monomer reflux or by sampling and analysis.
-
The living polymer chains are terminated by the addition of a degassed proton source, such as methanol.
-
The polymer is isolated by precipitation in a non-solvent and dried under vacuum.
Characterization:
-
Molecular Weight and PDI: GPC analysis, which should show a narrow molecular weight distribution (PDI close to 1.0).
-
Microstructure: NMR spectroscopy to determine the ratio of 1,4- and 1,2- or 3,4-addition.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Free-Radical Polymerization.
Caption: Workflow for Cationic Polymerization.
Caption: Workflow for Anionic Polymerization.
Discussion and Comparison
-
Free-Radical Polymerization: This method is often the most straightforward to implement as it is more tolerant to impurities compared to ionic polymerizations. However, it offers less control over the polymer architecture, typically resulting in polymers with a broad molecular weight distribution. The kinetics are characterized by initiation, propagation, and termination steps, with the termination reaction being a significant factor limiting chain growth and control. For sterically hindered monomers like DMB, propagation can be slow, and side reactions may occur.
-
Cationic Polymerization: Cationic polymerization of dienes can be very rapid, but it is also prone to side reactions such as chain transfer and termination, making it challenging to achieve high molecular weights and narrow molecular weight distributions. The choice of initiator and solvent system is critical in controlling the polymerization. The reactivity of DMB in cationic polymerization appears to be moderate compared to other dimethyl-1,3-butadiene isomers.
-
Anionic Polymerization: "Living" anionic polymerization offers the highest degree of control over polymer molecular weight, architecture, and microstructure, provided that stringent purity conditions are met. The absence of a termination step allows for the synthesis of well-defined polymers with narrow molecular weight distributions and the preparation of block copolymers. The microstructure of the resulting polydiene (e.g., the ratio of 1,4- to 1,2- or 3,4-addition) can be tuned by the choice of solvent and counter-ion. For DMB, the steric hindrance of the methyl groups would be expected to significantly influence the propagation kinetics and the resulting polymer microstructure.
Conclusion
The polymerization of this compound can be achieved through free-radical, cationic, and anionic pathways, each presenting a unique set of kinetic parameters and experimental considerations. While free-radical polymerization offers a more accessible route, it provides limited control over the final polymer properties. Cationic polymerization is rapid but difficult to control. Anionic polymerization, although experimentally demanding due to its requirement for high purity, provides the most precise control over the polymer's molecular architecture.
The selection of the most appropriate polymerization technique will depend on the specific requirements of the target application, balancing the need for precise polymer characteristics with the experimental complexity of the synthetic route. Further research is warranted to determine the specific quantitative kinetic parameters for the cationic and anionic polymerization of this compound to enable a more detailed and direct comparison.
A Comparative Guide to the Thermal Analysis of Polymers from 2,3-Dimethyl-1,3-butadiene and Alternative Dienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of polymers derived from 2,3-dimethyl-1,3-butadiene (PDMB), juxtaposed with two common alternative polydienes: polyisoprene and polybutadiene. The thermal behavior of these polymers, as characterized by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is critical for determining their processing parameters, thermal stability, and suitability for various applications, including in the pharmaceutical and biomedical fields.
Quantitative Thermal Analysis Data
The thermal properties of polymers are significantly influenced by their microstructure, such as the isomeric content (cis, trans, vinyl) and stereoregularity. The following table summarizes key quantitative data from TGA and DSC analyses for PDMB, polyisoprene, and polybutadiene.
| Property | Poly(this compound) (PDMB) | Polyisoprene (PI) | Polybutadiene (PB) |
| Glass Transition Temp. (Tg) | 2 °C (high cis)[1] 22 °C (high trans)[1] No well-defined endotherm for free radical polymerized PDMB[1] | ~ -64 °C (amorphous) | -107 to -102 °C (high cis) Varies significantly with microstructure |
| Melting Temp. (Tm) | Not reported | 151-158 °C (for 3,4 syndiotactic) | Not typically observed in amorphous grades |
| Onset Decomposition Temp. (Tonset) | Specific data not available in searched literature, TGA curves show degradation starting >300°C | ~350-400 °C | ~400 °C (multi-stage decomposition) |
| Peak Decomposition Temp. | Specific data not available | ~375-450 °C | ~450-480 °C |
| Char Yield @ 600°C (in N2) | Specific data not available for homopolymer; a copolymer showed 45% | Low (<5%) | Low (<5%) |
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. The following are typical experimental protocols for TGA and DSC analysis of these polymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Instrumentation: A typical TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in the TGA sample pan (e.g., platinum or alumina).
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Instrumentation: A DSC instrument contains two pans; one for the sample and one for an empty reference, situated in a furnace.
Procedure:
-
A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas like nitrogen.
-
A temperature program is initiated, which typically involves a heating-cooling-heating cycle to erase the thermal history of the polymer. For example:
-
Heat from ambient to a temperature above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min.
-
Hold isothermally for a few minutes.
-
Cool to a low temperature (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min).
-
Heat again to the final temperature at the same rate.
-
-
The heat flow to the sample is measured relative to the reference, and the resulting DSC curve shows transitions such as the glass transition (Tg), crystallization (Tc), and melting (Tm).
Visualizing Experimental and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for thermal analysis and a logical comparison of the key thermal properties of the discussed polymers.
References
Comparative Analysis of Catalysts for Reactions of 2,3-Dimethyl-1,3-butadiene
A comprehensive guide for researchers and drug development professionals on the catalytic performance in polymerization, Diels-Alder, and hydrogenation reactions.
2,3-Dimethyl-1,3-butadiene (DMB) is a versatile conjugated diene with significant applications in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates. The reactivity of DMB is largely dictated by the choice of catalyst, which governs the reaction pathway, selectivity, and overall efficiency. This guide provides a comparative study of various catalytic systems for the key reactions of DMB, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Polymerization of this compound
The polymerization of DMB can be achieved through various catalytic methods, including coordination polymerization with rare-earth metals and Ziegler-Natta catalysts, as well as radical polymerization. The choice of catalyst is critical in determining the microstructure of the resulting poly(this compound) (PDMB), which in turn influences its physical properties.
Catalyst Performance in DMB Polymerization
| Catalyst System | Type | Monomer | Co-catalyst/Initiator | Selectivity | Yield (%) | M_n (kDa) | PDI (M_w/M_n) | Reference |
| Gadolinium-based | Rare-earth Metal | DMB | Not specified | cis-1,4 | High | - | - | [1] |
| Scandium complexes | Rare-earth Metal | DMB | Not specified | trans-1,4 | High | - | - | |
| Neodymium-based | Ziegler-Natta | Butadiene | DIBAH/Me₂SiCl₂ | cis-1,4 (>90%) | >80 | <32 | <2.0 | [2] |
| Iron(III)-based | Ziegler-Natta | Butadiene | Triisobutylaluminum/Diethyl phosphite | 51% cis-1,4, 44% 1,2 | >80 | - | 1.48-1.52 | [3] |
| Porous Coordination Polymers (PCPs) | Radical Polymerization Host | DMB | AIBN | Tunable | - | - | - | [4][5][6] |
Note: Data for Neodymium and Iron-based Ziegler-Natta catalysts are for butadiene polymerization and serve as a reference for DMB reactions.
Experimental Protocols
Coordination Polymerization with Rare-Earth Metals:
A representative procedure involves the use of a ligand-free gadolinium dibenzyl chloride precursor. The polymerization is typically carried out in an inert atmosphere, with the catalyst being introduced to a solution of the monomer in a suitable organic solvent. The reaction is allowed to proceed for a specified time at a controlled temperature, after which the polymer is isolated by precipitation in a non-solvent, followed by washing and drying.
Radical Polymerization in Porous Coordination Polymers (PCPs):
-
Host Preparation: A host PCP is dried under vacuum at 135°C for 8 hours in a Pyrex reaction tube.[4]
-
Monomer and Initiator Loading: The dried PCP is immersed in DMB containing 2,2'-azobis(isobutyronitrile) (AIBN) at room temperature to allow the monomer and initiator to penetrate the nanochannels.[4]
-
Removal of Excess Monomer: Excess monomer on the exterior of the host crystals is removed by evacuation.[4]
-
Polymerization: The reaction tube is filled with nitrogen and heated to 60°C for 48 hours.[4]
-
Polymer Isolation: The resulting composite is washed with methanol. The polymer is then extracted by dissolving the PCP host in an aqueous solution of a chelating agent like sodium ethylenediaminetetraacetate (B1237979) (Na-EDTA) and separating the organic layer containing the polymer.[4]
Visualizations
Caption: Coordination polymerization pathways of DMB.
Caption: Workflow for radical polymerization in PCPs.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. In the case of DMB, Lewis acid catalysts can significantly accelerate the reaction rate and influence the stereoselectivity of the products.
Catalyst Performance in DMB Diels-Alder Reactions
| Catalyst | Dienophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCl₃ | Acyl phosphonates | Dichloromethane | -78 | 30 min | - | [7][8] |
| [AlCl₃ + 2THF] | α,β-Unsaturated carbonyls | Solvent-free | - | - | High | [9] |
Note: The [AlCl₃ + 2THF] system was studied with other dienes but is a promising candidate for DMB reactions.
Experimental Protocol
AlCl₃ Catalyzed Oxo-Diels-Alder Reaction:
Different aliphatic and aromatic acyl phosphonates are synthesized and then subjected to an Oxo-Diels-Alder reaction with this compound at -78°C.[7][8] AlCl₃ is used as the catalyst to obtain the desired products in a short reaction time at low temperatures.[7][8] The reaction is typically carried out in a dry, inert solvent such as dichloromethane.
Visualizations
Caption: Catalyzed Diels-Alder reaction of DMB.
Hydrogenation of this compound
The selective hydrogenation of DMB to yield monoenes is a valuable transformation. Catalysts based on platinum group metals are commonly employed, often alloyed with other metals to enhance selectivity. While specific data for DMB is limited, studies on butadiene provide valuable insights into catalyst performance.
Catalyst Performance in Butadiene Hydrogenation
| Catalyst | Support | Key Feature | Selectivity | Conversion | Reference |
| Pt/Cu Single-Atom Alloy | γ-Alumina | Isolated Pt atoms | High for butenes | High | [10][11][12] |
| Pd-based | Carbon, Alumina | Promoted with K, Mn, Cu, Zn, Ag | High for butenes | High | [13] |
Experimental Protocol
Selective Hydrogenation with Pt/Cu Nanoparticle Catalysts:
-
Catalyst Preparation: γ-Alumina-supported platinum-copper nanoparticle catalysts are prepared.
-
Catalyst Reduction: The catalyst is reduced in a hydrogen flow at 350°C for 4 hours prior to the reaction.[10]
-
Reaction: The hydrogenation is carried out in a quartz-bed flow reactor. A gas mixture of 1,3-butadiene (B125203), hydrogen, and a balance gas (e.g., helium) is introduced to the reactor at a controlled temperature and flow rate.[10]
-
Product Analysis: The product stream is analyzed using gas chromatography to determine conversion and selectivity.
Visualizations
Caption: Hydrogenation pathways of DMB.
References
- 1. Plastic–rubber diblock copolymers obtained from copolymerization of dimethyl-1,3-butadiene and butadiene using rare-earth metal catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Radical polymerization of this compound in coordination nanochannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radical polymerization of this compound in coordination nanochannels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. AlCl3 Catalyzed Oxo-Diels-Alder and Wittig-Type Reaction of this compound With Acyl Phosphonates | AVESİS [avesis.metu.edu.tr]
- 9. [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels-Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions [organic-chemistry.org]
- 10. Selective hydrogenation of 1,3-butadiene on platinum–copper alloys at the single-atom limit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Selective hydrogenation of 1,3-butadiene on platinum–copper alloys at the single-atom limit [ouci.dntb.gov.ua]
- 13. studenttheses.uu.nl [studenttheses.uu.nl]
Safety Operating Guide
Personal protective equipment for handling 2,3-Dimethyl-1,3-butadiene
Essential Safety and Handling Guide for 2,3-Dimethyl-1,3-butadiene
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans, and disposal protocols to ensure a safe laboratory environment.
Chemical Properties and Hazards: this compound is a highly flammable liquid and vapor.[1][2][3][4][5] It may be fatal if swallowed and enters the airways and is toxic to aquatic life with long-lasting effects.[2] It is crucial to handle this chemical with appropriate safety measures to prevent ignition and exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risk. This includes protection for the eyes, face, hands, and body.
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][3]
-
In situations with a higher potential for splashing, a face shield should be worn in addition to safety goggles.[4]
Skin and Body Protection:
-
Flame-retardant antistatic protective clothing is recommended.[2]
-
Chemically impermeable gloves must be worn.[1] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[4]
Respiratory Protection:
-
Respiratory protection is required when vapors or aerosols are generated.[2]
-
If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter cartridge (e.g., type ABEK or AXBEK) should be used.[2][4]
-
For higher concentrations, a full-face supplied air respirator or a self-contained breathing apparatus (SCBA) may be necessary.[4]
Glove Selection and Chemical Resistance
| Glove Material | Breakthrough Time (BT) for 1,3-Butadiene | Permeation Rate | Degradation Rating | Recommendation for this compound |
| Silver Shield® | > 8 hours | Not Detected | Excellent | Recommended for extended contact. |
| Butyl | > 8 hours | Not Detected | Excellent | Recommended for extended contact. |
| Viton® | > 8 hours | Not Detected | Excellent | Recommended for extended contact. |
| Nitrile | Insufficient Data | Insufficient Data | Insufficient Data | Suitable for incidental contact, but verify with manufacturer for extended use.[6] |
| Neoprene | Insufficient Data | Insufficient Data | Insufficient Data | Check manufacturer's data; may offer protection against oils and some organic acids.[7] |
| Natural Rubber (Latex) | Insufficient Data | Insufficient Data | Insufficient Data | Not generally recommended for hydrocarbons.[7] |
Disclaimer: The data presented is for 1,3-Butadiene and should be used as a guideline.[1] Breakthrough time is the time it takes for the chemical to be detected on the inside of the glove.[1] Users should always verify the suitability of a glove for their specific application with the manufacturer.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area, including heat, sparks, open flames, and hot surfaces.[1][2][3][5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][3][5]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1][3][5]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as specified above before handling the chemical.
3. Chemical Handling:
-
Keep the container tightly closed when not in use.[1][2][3][5]
-
Avoid contact with skin and eyes, and avoid inhaling vapors or mists.[1]
-
If transferring the liquid, do so carefully to minimize splashing.
4. In Case of a Spill or Leak:
-
Evacuate personnel from the immediate area.[1]
-
Remove all ignition sources.[1]
-
Wearing full PPE, contain the spill using a liquid-absorbent, non-combustible material (e.g., Chemizorb®, sand, or earth).[2]
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
5. First Aid Measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water.[1][3][5]
-
After Eye Contact: Rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][3][5]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
Waste Collection:
-
Collect all waste material, including unused chemical and contaminated absorbent materials, in a suitable and clearly labeled, closed container.[1]
Disposal Procedure:
-
Dispose of the waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not dispose of the chemical into drains or the environment.[1][2]
-
All disposal activities must be in accordance with applicable local, state, and federal regulations.[1][3][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. Chemical resistance guide informations - Shield Scientific [shieldscientific.com]
- 3. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 4. researchgate.net [researchgate.net]
- 5. Engineering Physics / CEDT Health and Safety Resources Site - Protective Gloves Index [mcmaster.ca]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
